(R)-TCB2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H15Br2NO2 |
|---|---|
Molekulargewicht |
353.05 g/mol |
IUPAC-Name |
(3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrobromide |
InChI |
InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H |
InChI-Schlüssel |
TYMMXVZAUGQKRF-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (R)-TCB-2
(R)-TCB-2, a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor, has emerged as a significant tool in neuroscience research. Its unique pharmacological profile, characterized by high affinity and biased agonism, offers a nuanced approach to understanding the complexities of 5-HT2A receptor signaling. This guide provides a comprehensive overview of the mechanism of action of (R)-TCB-2, intended for researchers, scientists, and drug development professionals.
Core Pharmacological Profile: Receptor Binding and Functional Potency
(R)-TCB-2 exhibits high-affinity binding to the human and rat 5-HT2A receptors, with reported Ki values of 0.75 nM and 0.73 nM, respectively.[1] While it is a potent agonist at a range of serotonin receptors, its highest activity is observed at the 5-HT2A receptor.[2] It also demonstrates agonistic activity at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2B, and 5-HT2C receptors.[2]
Functionally, (R)-TCB-2 is a potent stimulator of the Gq/11 signaling pathway, which is the canonical signaling cascade for the 5-HT2A receptor. This is evidenced by its ability to stimulate the production of inositol (B14025) trisphosphate (IP3), a key second messenger in this pathway. In NIH3T3 cells stably expressing the rat 5-HT2A receptor, (R)-TCB-2 stimulates IP3 accumulation with an EC50 value of 36 nM.[1]
A defining characteristic of (R)-TCB-2 is its biased agonism. It preferentially activates the Gq/11-mediated phosphoinositide signaling cascade over the arachidonic acid release pathway, with a 65-fold higher potency for the former.[2] This functional selectivity suggests that (R)-TCB-2 can differentially modulate downstream cellular responses, a property of significant interest for therapeutic applications. Recent studies have also quantified its activity in β-arrestin 2 recruitment, another important signaling pathway for G protein-coupled receptors (GPCRs), with a reported EC50 of 3.7 µM.
Quantitative Data Summary
| Parameter | Receptor/Pathway | Species | Value | Reference |
| Binding Affinity (Ki) | 5-HT2A | Human | 0.75 nM | [1] |
| 5-HT2A | Rat | 0.73 nM | [1] | |
| Functional Potency (EC50) | IP3 Accumulation (Gq/11 pathway) | Rat 5-HT2A in NIH3T3 cells | 36 nM | [1] |
| β-arrestin 2 Recruitment | - | 3.7 µM | ||
| Arachidonic Acid Release | - | 1180 ± 180 nM |
Signaling Pathways and Biased Agonism
The mechanism of action of (R)-TCB-2 is centered on its interaction with the 5-HT2A receptor and the subsequent activation of intracellular signaling cascades. As a biased agonist, it demonstrates a preference for the Gq/11 pathway over other potential signaling routes.
Figure 1: Gq/11 Signaling Pathway Activated by (R)-TCB-2.
Simultaneously, (R)-TCB-2 also engages the β-arrestin pathway, albeit with lower potency. The recruitment of β-arrestin to the activated receptor can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling events.
Figure 2: β-Arrestin Pathway Engagement by (R)-TCB-2.
The biased nature of (R)-TCB-2, favoring the Gq/11 pathway, is a key aspect of its mechanism of action and is an area of active research for its potential therapeutic implications.
Experimental Protocols
The characterization of (R)-TCB-2's mechanism of action relies on a suite of in vitro assays. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
(R)-TCB-2 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of (R)-TCB-2 in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound from unbound radioligand by rapid filtration through the 96-well filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of (R)-TCB-2 that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.[3]
Phosphoinositide (IP) Hydrolysis Assay (for determining EC50 of Gq/11 activation)
This functional assay measures the production of inositol phosphates, a downstream product of Gq/11 pathway activation.
Materials:
-
Cells stably expressing the 5-HT2A receptor (e.g., NIH3T3 cells).[1]
-
[3H]myo-inositol.
-
(R)-TCB-2 at various concentrations.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol overnight to incorporate it into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with stimulation buffer containing LiCl.
-
Stimulate the cells with varying concentrations of (R)-TCB-2 for a defined period (e.g., 30 minutes).
-
Stop the reaction and extract the inositol phosphates.
-
Separate the different inositol phosphates (IP1, IP2, IP3) using anion exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
Plot the concentration-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, often using a protein-fragment complementation assay (PCA) or bioluminescence resonance energy transfer (BRET).
Materials:
-
Cells co-expressing the 5-HT2A receptor fused to one fragment of a reporter protein (e.g., a fragment of luciferase or β-galactosidase) and β-arrestin 2 fused to the complementary fragment.
-
(R)-TCB-2 at various concentrations.
-
Substrate for the reporter protein (e.g., luciferin (B1168401) or a chemiluminescent β-galactosidase substrate).
-
Luminometer or plate reader.
Procedure:
-
Plate the cells in a 96-well or 384-well plate.
-
Add varying concentrations of (R)-TCB-2 to the cells.
-
Incubate for a period to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the substrate for the reporter protein.
-
Measure the luminescence or light output, which is proportional to the extent of β-arrestin recruitment.
-
Plot the concentration-response curve to determine the EC50 and Emax values.
Experimental and Logical Workflow
The characterization of a novel compound like (R)-TCB-2 follows a logical progression from initial binding studies to functional and in vivo assessments.
Figure 3: General experimental workflow for characterizing a 5-HT2A agonist.
Conclusion
(R)-TCB-2 is a valuable pharmacological tool for dissecting the roles of the 5-HT2A receptor in various physiological and pathological processes. Its high affinity, selectivity, and pronounced biased agonism for the Gq/11 pathway provide a unique opportunity to selectively activate specific signaling cascades. A thorough understanding of its mechanism of action, as outlined in this guide, is crucial for the design and interpretation of experiments aimed at elucidating the complex biology of the serotonin system and for the development of novel therapeutics with improved efficacy and side-effect profiles. Further research is warranted to fully characterize its pharmacological profile across a wider range of receptors and to explore the in vivo consequences of its biased signaling.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-TCB-2: A Comprehensive Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCB-2, or ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1] First synthesized and described by McLean et al. in 2006, this conformationally restricted phenethylamine (B48288) analog has emerged as a valuable tool in neuroscience research.[2][3] Its significance lies in its high affinity for the 5-HT2A receptor and its functional selectivity, or biased agonism.[2][3] (R)-TCB-2 preferentially activates the Gq-mediated phosphoinositide signaling pathway over the arachidonic acid release pathway, a property that distinguishes it from classical psychedelic agents and makes it a subject of interest for therapeutic development.[2] This technical guide provides an in-depth overview of the synthesis and chemical properties of (R)-TCB-2, including experimental protocols and a summary of its pharmacological characteristics.
Chemical Properties
(R)-TCB-2 is a chiral molecule, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer.[3] The compound is typically used in its hydrobromide salt form to improve stability and solubility.
| Property | Value | Reference |
| IUPAC Name | ((7R)-3-Bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | |
| Molecular Formula | C11H14BrNO2 | [4] |
| Molecular Weight | 272.14 g/mol (free base) | [4] |
| CAS Number | 912440-88-1 ((R)-enantiomer) | |
| Appearance | Powder | |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble in DMSO and water |
Synthesis of (R)-TCB-2
The synthesis of (R)-TCB-2 is noted to be a multi-step and reportedly "tedious" process.[3] The key starting material is 3,6-dimethoxybenzocyclobutene. The general synthetic route involves three main stages: bromination, aminomethylation, and resolution of the enantiomers.[1]
Experimental Protocol
The following protocol is a generalized representation based on the originally described synthesis by McLean et al. (2006). Researchers should refer to the original publication for precise experimental details, including reagent quantities, reaction times, and purification methods.
Step 1: Bromination of 3,6-dimethoxybenzocyclobutene
-
Dissolve 3,6-dimethoxybenzocyclobutene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (Br2) or another suitable brominating agent (e.g., N-bromosuccinimide) in the same solvent to the reaction mixture with stirring.
-
Allow the reaction to proceed at low temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and perform an aqueous workup.
-
Purify the crude product, 4-bromo-3,6-dimethoxybenzocyclobutene, by column chromatography or recrystallization.
Step 2: Aminomethylation
-
The resulting 4-bromo-3,6-dimethoxybenzocyclobutene is then subjected to a reaction to introduce the aminomethyl group at the 1-position of the benzocyclobutene ring. This can be achieved through various methods, such as a Vilsmeier-Haack type reaction followed by reductive amination.
-
Alternatively, formylation followed by conversion to an oxime and subsequent reduction can yield the desired amine.
-
The racemic product, (±)-TCB-2, is purified using standard techniques.
Step 3: Enantiomeric Resolution
-
The racemic mixture of TCB-2 is resolved into its individual (R) and (S) enantiomers using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivatives).
-
The desired (R)-enantiomer is isolated and can be converted to its hydrobromide salt for enhanced stability.
Synthesis Workflow
Caption: Synthetic pathway for (R)-TCB-2.
Pharmacological Properties and Signaling
(R)-TCB-2 is a high-affinity agonist at the serotonin 5-HT2A receptor. Its pharmacological profile is characterized by its functional selectivity, also known as biased agonism.
Receptor Binding Affinity
| Receptor | Ki (nM) | Species | Reference |
| 5-HT2A | 0.73 | Rat | |
| 5-HT2A | 0.75 | Human | [3] |
| 5-HT2C | Potent Agonist | - | [3] |
Functional Activity
(R)-TCB-2 demonstrates a significant bias towards the Gq-mediated signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IP) and diacylglycerol (DAG). This is in contrast to its much weaker effect on the phospholipase A2 (PLA2) pathway, which leads to the release of arachidonic acid. This functional selectivity is a key feature of (R)-TCB-2 and is thought to be responsible for its unique pharmacological effects.[2]
| Pathway | EC50 (nM) | Reference |
| Phosphoinositide (PI) Turnover | 36 | |
| Arachidonic Acid (AA) Release | ~2340 | [2] |
Signaling Pathway Diagram
Caption: Biased agonism of (R)-TCB-2 at the 5-HT2A receptor.
Conclusion
(R)-TCB-2 is a powerful pharmacological tool for investigating the function of the 5-HT2A receptor. Its synthesis, while challenging, provides access to a molecule with unique properties of high affinity and biased agonism. This technical guide summarizes the key chemical and pharmacological characteristics of (R)-TCB-2, providing a foundation for researchers and drug development professionals working with this important compound. Further investigation into its distinct signaling profile may unlock new therapeutic avenues for a variety of neurological and psychiatric disorders.
References
- 1. Buy ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine (EVT-353439) | 912440-88-1 [evitachem.com]
- 2. 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCB-2 - Wikipedia [en.wikipedia.org]
- 4. ((4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) | C11H12BrNO2 | CID 68661455 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-TCB-2: A Technical Guide to a High-Affinity 5-HT2A Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-TCB-2, the more potent enantiomer of 2-(4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methanamine, is a powerful and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor. This document provides a comprehensive technical overview of (R)-TCB-2, focusing on its pharmacological properties, key experimental evaluations, and the underlying signaling pathways. It is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. The guide includes summaries of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this significant research compound.
Introduction
The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in a wide array of physiological and pathological processes, including learning, memory, and various psychiatric disorders. The study of selective agonists for this receptor is crucial for elucidating its complex roles and for the development of novel therapeutics. (R)-TCB-2 has emerged as a valuable tool in this endeavor due to its high affinity and functional selectivity.
This guide details the pharmacological profile of (R)-TCB-2, with a particular focus on its biased agonism. It presents a compilation of quantitative data from various studies and provides detailed, step-by-step protocols for essential experiments used to characterize 5-HT2A receptor agonists. Furthermore, this document includes graphical representations of the signaling cascades activated by (R)-TCB-2 and the workflows of the described experimental procedures.
Pharmacological Profile of (R)-TCB-2
(R)-TCB-2 is a potent and selective agonist at the 5-HT2A receptor. Its pharmacological activity is characterized by high binding affinity and a preference for activating the Gq/11 signaling pathway.
Binding Affinity and Functional Potency
Quantitative analysis of (R)-TCB-2's interaction with the 5-HT2A receptor has been determined through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (EC50) values reported in the literature.
| Parameter | Species | Value (nM) | Reference |
| Ki | Rat | 0.73 | |
| Ki | Human | 0.75 | [1] |
Table 1: Binding Affinity (Ki) of (R)-TCB-2 for the 5-HT2A Receptor
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| IP3 Accumulation | NIH3T3 (rat 5-HT2A) | EC50 | 36 | [1] |
| Calcium Flux | HEK293T | EC50 | 5.9 | [2] |
| β-arrestin Recruitment | HEK293T | EC50 | 3700 | [3] |
Table 2: Functional Potency (EC50) of (R)-TCB-2 in In Vitro Assays
Biased Agonism
(R)-TCB-2 exhibits significant biased agonism, preferentially activating the Gq/11-mediated phosphoinositide signaling pathway over other potential signaling cascades, such as the arachidonic acid release pathway or the β-arrestin pathway. This functional selectivity makes it a particularly interesting tool for dissecting the specific roles of Gq/11 signaling downstream of 5-HT2A receptor activation.
Signaling Pathways
Activation of the 5-HT2A receptor by (R)-TCB-2 primarily initiates the Gq/11 signaling cascade. The diagram below illustrates this pathway.
Caption: (R)-TCB-2 mediated 5-HT2A receptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize (R)-TCB-2 and other 5-HT2A receptor agonists.
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of (R)-TCB-2 for the 5-HT2A receptor.[4][5][6][7][8]
Caption: Workflow for a 5-HT2A radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human or rat 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
(R)-TCB-2 at various concentrations (typically in a logarithmic series).
-
Radioligand (e.g., [3H]ketanserin or [125I]DOI) at a concentration near its Kd.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For non-specific binding determination, use a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the (R)-TCB-2 concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the functional activity of (R)-TCB-2 by quantifying the accumulation of IP1, a stable downstream metabolite of IP3, which is produced upon Gq/11 pathway activation.[9][10][11][12][13]
Caption: Workflow for an IP1 accumulation assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing the 5-HT2A receptor (e.g., NIH3T3 or HEK293) in appropriate media.
-
Plate the cells in a 96-well, white, solid-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Compound Stimulation:
-
Prepare a stimulation buffer containing LiCl (typically 10-50 mM) to inhibit the degradation of IP1.
-
Prepare serial dilutions of (R)-TCB-2 in the stimulation buffer.
-
Remove the culture medium from the cells and add the (R)-TCB-2 dilutions.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells by adding a lysis buffer provided with a commercial IP-One HTRF kit.
-
Add the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore) to the lysate.
-
Incubate at room temperature for at least 60 minutes to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.
-
Plot the HTRF ratio as a function of the logarithm of the (R)-TCB-2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
This functional assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation by (R)-TCB-2.[2][14][15][16]
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the 5-HT2A receptor on black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of (R)-TCB-2 to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F0) to get ΔF/F0.
-
Plot the peak ΔF/F0 as a function of the logarithm of the (R)-TCB-2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
This assay determines the ability of (R)-TCB-2 to induce the recruitment of β-arrestin to the activated 5-HT2A receptor, a key step in receptor desensitization and an indicator of biased agonism.[3][17][18][19][20]
Detailed Protocol:
-
Cell Line and Assay Principle:
-
Use a cell line engineered for a β-arrestin recruitment assay, such as those utilizing Bioluminescence Resonance Energy Transfer (BRET), Enzyme Fragment Complementation (EFC), or HTRF technology.
-
These systems typically involve a 5-HT2A receptor fused to one component of the reporter system (e.g., a luciferase) and β-arrestin fused to the other component (e.g., a fluorescent protein).
-
-
Assay Procedure:
-
Plate the engineered cells in a suitable microplate.
-
Add varying concentrations of (R)-TCB-2.
-
Incubate for a period determined by the specific assay technology (typically 30-90 minutes).
-
Add the substrate for the reporter enzyme (if applicable).
-
Measure the signal (e.g., luminescence, fluorescence, or HTRF ratio) using a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the logarithm of the (R)-TCB-2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Compare these values to those obtained from G-protein signaling assays to quantify the bias.
-
In Vivo Assays
The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is often used as a preclinical model for hallucinogenic potential.[21][22][23][24][25]
Detailed Protocol:
-
Animals and Housing:
-
Use male C57BL/6J mice, singly housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
-
-
Drug Administration:
-
Dissolve (R)-TCB-2 in a suitable vehicle (e.g., saline).
-
Administer the drug via intraperitoneal (i.p.) injection at various doses.
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse in a transparent observation chamber.
-
Record the number of head twitches over a 30-minute period. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.
-
Alternatively, use an automated system with a head-mounted magnet and a magnetometer for more objective quantification.
-
-
Data Analysis:
-
Plot the mean number of head twitches as a function of the (R)-TCB-2 dose.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of the compound.
-
This behavioral paradigm assesses the interoceptive (subjective) effects of (R)-TCB-2 by training animals to discriminate it from a vehicle.[26][27][28][29]
Detailed Protocol:
-
Apparatus:
-
Use standard two-lever operant conditioning chambers.
-
-
Training:
-
Train rats or mice to press a lever for a food reward (e.g., sucrose (B13894) pellets).
-
Train the animals to discriminate between an injection of (R)-TCB-2 (training dose) and a vehicle injection. On days when the drug is administered, only presses on the "drug-appropriate" lever are rewarded. On vehicle days, only presses on the "vehicle-appropriate" lever are rewarded.
-
Continue training until the animals consistently respond on the correct lever.
-
-
Testing:
-
Once trained, test various doses of (R)-TCB-2 or other test compounds.
-
During test sessions, presses on either lever are recorded but not rewarded.
-
Measure the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis:
-
Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.
-
Plot the percentage of drug-appropriate responding as a function of the test compound's dose to generate a dose-response curve.
-
Conclusion
(R)-TCB-2 is a highly valuable pharmacological tool for investigating the 5-HT2A receptor. Its high affinity, potency, and pronounced biased agonism for the Gq/11 signaling pathway make it an ideal probe for studying the specific physiological and behavioral consequences of activating this cascade. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to characterize (R)-TCB-2 or other novel 5-HT2A receptor ligands. A thorough understanding and application of these methodologies will continue to advance our knowledge of the intricate roles of the 5-HT2A receptor in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 16. Functional Cellular Imaging - CI2A [ci2a.csic.es]
- 17. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HTRF β-arrestin 2 Recruitment Kit, 1,000 Assay Points | Revvity [revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Head-twitch response - Wikipedia [en.wikipedia.org]
- 22. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch - OPEN Foundation [open-foundation.org]
- 26. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. labcorp.com [labcorp.com]
- 28. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. maze.conductscience.com [maze.conductscience.com]
An In-Depth Technical Guide on the Biased Agonism of (R)-TCB-2 at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCB-2, the (R)-enantiomer of 4-bromo-3,6-dimethoxy-benzocyclobuten-1-yl)methylamine, is a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor. Extensive research has demonstrated that (R)-TCB-2 exhibits biased agonism, preferentially activating specific downstream signaling pathways over others. This technical guide provides a comprehensive overview of the biased agonism of (R)-TCB-2, focusing on its quantitative pharmacology, the experimental protocols used for its characterization, and the signaling pathways it modulates. This document is intended to serve as a detailed resource for researchers and drug development professionals working with serotonergic compounds.
Quantitative Pharmacological Profile of (R)-TCB-2
The pharmacological profile of (R)-TCB-2 has been characterized through various in vitro assays to determine its binding affinity and functional potency at serotonin receptors. The data consistently highlight its high affinity and potency at the 5-HT2A receptor, with a notable bias towards the Gq/11 signaling pathway.
| Receptor Subtype | Ligand | Assay Type | Species | K i (nM) | EC 50 (nM) | E max (%) | Reference |
| 5-HT2A | (R)-TCB-2 | Radioligand Binding | Human | 0.75 | - | - | |
| 5-HT2A | (R)-TCB-2 | Radioligand Binding | Rat | 0.73 | - | - | |
| 5-HT2A | (R)-TCB-2 | IP 3 Accumulation | Rat (NIH3T3 cells) | - | 36 | - | |
| 5-HT2A | Azo-TCB-2 (E-isomer) | Calcium Flux | - | - | 22.8 | - | |
| 5-HT2A | Azo-TCB-2 (Z-isomer) | Calcium Flux | - | - | 46.7 | - | |
| 5-HT2A | TCB-2 | β-arrestin Recruitment | - | - | 3700 | - | [1] |
| 5-HT2A | Azo-TCB-2 (E-isomer) | β-arrestin Recruitment | - | - | 3500 | - | |
| 5-HT2A | Azo-TCB-2 (Z-isomer) | β-arrestin Recruitment | - | - | 43300 | - |
Note: Azo-TCB-2 is a photoswitchable derivative of TCB-2. The data for Azo-TCB-2 is included to provide insight into the relative potencies for G-protein and β-arrestin pathways, as directly comparable data for the parent (R)-TCB-2 compound is limited in the public domain.
Signaling Pathways Modulated by (R)-TCB-2
(R)-TCB-2 demonstrates significant bias towards the Gq/11-mediated signaling cascade, while showing much lower potency for the β-arrestin pathway. This functional selectivity is a key characteristic of its pharmacological profile.
Gq/11 Signaling Pathway
Activation of the 5-HT2A receptor by (R)-TCB-2 leads to the coupling of the Gq/11 alpha subunit. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 levels triggers the release of calcium from the endoplasmic reticulum, leading to various cellular responses. The high potency of (R)-TCB-2 in stimulating IP3 accumulation confirms its strong agonism at this pathway.
Figure 1: Gq/11 signaling pathway activated by (R)-TCB-2.
β-Arrestin Signaling Pathway
While (R)-TCB-2 is a potent activator of the Gq/11 pathway, its engagement of the β-arrestin pathway is significantly weaker.[1] Upon agonist binding, G-protein-coupled receptors (GPCRs) are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization and internalization, and can also act as scaffolds for downstream signaling molecules, such as ERK and Akt.[2][3] The much higher EC50 value for β-arrestin recruitment compared to G-protein activation underscores the biased nature of (R)-TCB-2.
Figure 2: β-arrestin signaling pathway with low potency for (R)-TCB-2.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of biased agonists like (R)-TCB-2. The following sections outline the key experimental protocols employed in studying its pharmacology.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a ligand for a specific receptor.
Objective: To determine the binding affinity of (R)-TCB-2 at serotonin receptors.
Materials:
-
Cell membranes expressing the serotonin receptor of interest.
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A).[4]
-
(R)-TCB-2 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like mianserin).[5]
-
96-well filter plates (e.g., Millipore MultiScreen).[4]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of (R)-TCB-2.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of (R)-TCB-2 or buffer (for total binding) or the non-specific control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Figure 3: Workflow for a radioligand binding assay.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 signaling, to determine the potency (EC50) and efficacy (Emax) of an agonist.
Objective: To quantify the Gq/11-mediated functional activity of (R)-TCB-2.
Materials:
-
Cells stably expressing the 5-HT2A receptor (e.g., NIH3T3 cells).
-
(R)-TCB-2 stock solution.
-
Cell culture medium containing [3H]myo-inositol.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Lysis buffer (e.g., perchloric acid).
-
Anion exchange chromatography columns.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Culture cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells and pre-incubate with stimulation buffer containing LiCl.
-
Stimulate the cells with varying concentrations of (R)-TCB-2 for a specific time.
-
Terminate the reaction by adding lysis buffer and scraping the cells.
-
Neutralize the cell lysates.
-
Separate the [3H]inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Plot the concentration-response curve to determine the EC50 and Emax values.
Figure 4: Workflow for an inositol phosphate accumulation assay.
β-Arrestin Recruitment Assay
β-arrestin recruitment assays, such as the PathHunter™ assay (DiscoverX) or the PRESTO-Tango assay, are used to measure the interaction between the activated GPCR and β-arrestin.[6]
Objective: To quantify the β-arrestin recruitment induced by (R)-TCB-2.
Materials:
-
Cells engineered to co-express the 5-HT2A receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (for PathHunter™ assay).
-
(R)-TCB-2 stock solution.
-
Cell culture medium.
-
Detection reagents containing a chemiluminescent substrate.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 384-well plate and incubate overnight.[6]
-
Add varying concentrations of (R)-TCB-2 to the wells.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[7]
-
Add the detection reagents to the wells.
-
Incubate at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the concentration-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
Figure 5: Workflow for a β-arrestin recruitment assay.
Conclusion
(R)-TCB-2 is a valuable pharmacological tool for studying the 5-HT2A receptor due to its high potency, selectivity, and pronounced biased agonism. Its preferential activation of the Gq/11 signaling pathway over the β-arrestin pathway makes it an excellent probe for dissecting the distinct physiological roles of these two major signaling cascades. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding the complex pharmacology of the 5-HT2A receptor and developing novel therapeutics with improved efficacy and reduced side effects. Further research is warranted to fully elucidate the complete signaling profile of (R)-TCB-2, including its effects on downstream effectors of both Gq/11 and β-arrestin pathways, and to explore its therapeutic potential in various neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Pharmacological Profile of (R)-TCB2: A Technical Guide
(R)-TCB2 , or (7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine, is a potent and conformationally restricted phenethylamine (B48288) derivative that has garnered significant interest within the scientific community. As a high-affinity agonist for the serotonin (B10506) 5-HT₂ₐ receptor, it serves as a critical tool for dissecting the complex signaling pathways and physiological roles of this receptor. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and in vivo effects, supplemented with detailed experimental methodologies and pathway visualizations.
Pharmacodynamics
This compound is recognized primarily for its potent interaction with the serotonin 5-HT₂ₐ receptor. The (R)-enantiomer demonstrates a threefold higher affinity and twofold greater activational potency at this receptor compared to its (S)-enantiomer.[1] Its pharmacological profile is characterized by high affinity and a notable biased agonism, preferentially activating specific downstream signaling cascades.
Receptor Binding Affinity
This compound exhibits high affinity for both rat and human 5-HT₂ₐ receptors. The binding affinity, represented by the inhibition constant (Kᵢ), is a measure of the concentration of the ligand required to occupy 50% of the receptors.
| Receptor Subtype | Species | Kᵢ (nM) |
| 5-HT₂ₐ | Rat | 0.73[2] |
| 5-HT₂ₐ | Human | 0.75[1][2] |
Functional Activity and Biased Agonism
A key feature of this compound's pharmacology is its nature as a biased agonist at the 5-HT₂ₐ receptor.[1][3][4] This means it preferentially activates one signaling pathway over another. Specifically, this compound is significantly more potent at stimulating Gq-protein-mediated phosphoinositide (PI) turnover (leading to the production of inositol (B14025) phosphates like IP₃ and diacylglycerol) compared to the activation of the phospholipase A₂ (PLA₂) pathway, which mediates arachidonic acid release.[1][2][3][4] This bias is approximately 65-fold in favor of the PI pathway.[1][2][5][6]
| Assay | Cell Line | Parameter | Value (nM) |
| IP₃ Accumulation | NIH3T3 cells expressing rat 5-HT₂ₐ receptors | EC₅₀ | 36[2] |
| Phosphoinositide Turnover | Not Specified | EC₅₀ | 18 ± 2.8[3] |
| Arachidonic Acid Release | Not Specified | EC₅₀ | 1180 ± 180[3] |
| Calcium Mobilization | HEK293T cells expressing 5-HT₂ₐ | EC₅₀ | 5.9[7] |
This functional selectivity is a crucial aspect of this compound, as different signaling pathways downstream of the 5-HT₂ₐ receptor are thought to mediate distinct physiological and behavioral effects. The G-protein pathway is often associated with the primary effects of receptor activation, while the β-arrestin pathway is involved in receptor desensitization and internalization, as well as initiating its own signaling cascades.
In Vivo Effects
In animal models, this compound elicits a range of behavioral and physiological responses consistent with 5-HT₂ₐ receptor activation.
-
Psychedelic-like Effects: this compound produces the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects.[1][2][6] It also substitutes for other known psychedelics like LSD and DOI in drug discrimination tests in rats, demonstrating similar potency to LSD and being 11- to 13-fold more potent than DOI in this assay.[1][5]
-
Therapeutic-like Effects: The compound has been shown to produce rapid antidepressant-, anti-anhedonic-, and anxiolytic-like effects in animal models.[1] Furthermore, it has demonstrated efficacy in reducing heavy alcohol consumption and preference in mice.[8][9]
-
Physiological Effects: Administration of this compound in mice can induce hypothermia and increase corticosterone (B1669441) levels.[2][6] It also exhibits anti-inflammatory properties in preclinical research.[1]
-
Locomotor Activity: The effects on locomotion appear to be dose-dependent, with lower doses causing hyperlocomotion and higher doses leading to hypolocomotion in rodents.[1]
Experimental Methodologies
The characterization of this compound involves a series of standard and specialized pharmacological assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for the 5-HT₂ₐ receptor.
-
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT₂ₐ receptor (e.g., HEK293 cells transfected with the human 5-HT₂ₐ receptor).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response following receptor activation, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Phosphoinositide (IP) Accumulation Assay:
-
Objective: To measure the Gq-mediated signaling pathway activation.
-
Protocol Outline:
-
Cell Culture and Labeling: Cells expressing the 5-HT₂ₐ receptor (e.g., NIH3T3 cells) are cultured and incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with various concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Extraction: The reaction is terminated, and the accumulated [³H]IPs are extracted.
-
Separation and Quantification: The [³H]IPs are separated from other components using anion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.
-
-
-
Calcium Mobilization Assay:
-
Objective: To measure the increase in intracellular calcium concentration, a downstream event of IP₃ production.
-
Protocol Outline:
-
Cell Culture and Dye Loading: HEK293T cells transfected with the 5-HT₂ₐ receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Cal-590™ AM).[7]
-
Stimulation: The cells are exposed to varying concentrations of this compound.
-
Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or confocal microscopy.[7][10]
-
Data Analysis: Dose-response curves are plotted to calculate the EC₅₀ for calcium mobilization.
-
-
In Vivo Behavioral Models
-
Head-Twitch Response (HTR) in Mice:
-
Objective: To assess the potential psychedelic-like activity.
-
Protocol Outline:
-
Acclimation: Mice are habituated to the observation chambers.
-
Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, across a range of doses.
-
Observation: The number of head twitches is counted for a defined period following administration.
-
Data Analysis: A dose-response curve is constructed to evaluate the potency and efficacy of this compound in inducing HTR.
-
-
-
Drug Discrimination in Rats:
-
Objective: To determine if this compound produces subjective effects similar to a known psychedelic drug.
-
Protocol Outline:
-
Training: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to press one lever after receiving an injection of a known psychedelic (e.g., LSD or DOI) and the other lever after receiving a saline injection.
-
Testing: Once trained, the rats are administered various doses of this compound. The lever they select indicates whether they perceive the subjective effects of this compound as being more like the training drug or saline.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of this compound to determine its potency in substituting for the training drug.
-
-
Conclusion
This compound is a highly potent and selective agonist of the 5-HT₂ₐ receptor. Its most distinguishing characteristic is its pronounced biased agonism, showing a strong preference for the Gq/PLC signaling pathway over the PLA₂ pathway.[1][3][4] This functional selectivity, combined with its robust in vivo activity in models of psychedelic and therapeutic effects, makes this compound an invaluable pharmacological tool.[1][8] A thorough understanding of its pharmacological profile, facilitated by the experimental methodologies detailed herein, is essential for researchers utilizing this compound to explore the multifaceted roles of the 5-HT₂ₐ receptor in both normal physiology and central nervous system disorders. However, it is important to note that while it possesses high affinity for the 5-HT₂ₐ receptor, its complete pharmacological profile and selectivity across all receptor subtypes are not fully characterized.[3][4][8]
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 8. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The serotonin 2A receptor agonist TCB-2 attenuates heavy alcohol drinking and alcohol-induced midbrain inhibitory plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
(R)-TCB2 binding affinity for human 5-HT2A receptors
An In-depth Technical Guide on the Binding Affinity of (R)-TCB-2 for Human 5-HT2A Receptors
Introduction
(R)-TCB-2, the (R)-enantiomer of 4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1] It is a conformationally restricted phenethylamine (B48288) analog that has become a valuable tool in neuroscience research to probe the structure and function of this receptor.[2][3] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target for a variety of therapeutic agents and is implicated in numerous physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. This document provides a comprehensive overview of the binding affinity and functional potency of (R)-TCB-2 at the human 5-HT2A receptor, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways.
Quantitative Binding and Functional Data
The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), while its functional potency is measured by the half-maximal effective concentration (EC50). (R)-TCB-2 exhibits high affinity for the human 5-HT2A receptor. The (R)-enantiomer demonstrates a 3-fold higher affinity and 2-fold greater activational potency compared to the (S)-enantiomer.[1]
Table 1: Binding Affinity of TCB-2 for Serotonin 5-HT2A Receptors
| Compound | Receptor Species | Binding Affinity (Ki) |
| (R)-TCB-2 | Human | ~0.75 nM[1][4][5] |
| TCB-2 (racemic) | Human | 0.75 nM[4][5] |
| TCB-2 (racemic) | Rat | 0.73 nM[4][5] |
Table 2: Functional Potency and Biased Agonism of TCB-2
| Assay Type | Receptor/Cell Line | Potency (EC50) | Pathway Bias |
| Phosphoinositide (IP3) Accumulation | Rat 5-HT2A in NIH3T3 cells | 36 nM[4][5] | 65-fold higher potency for phosphoinositide turnover vs. arachidonic acid release[1][2] |
| Calcium (Ca2+) Mobilization | Human 5-HT2A in HEK293T cells | 5.9 nM | Not Specified |
| β-Arrestin Recruitment | Human 5-HT2A | 3.7 µM[6] | G-protein biased vs. β-arrestin |
Note: The EC50 for IP3 accumulation was determined using rat receptors, which may differ slightly from human receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as (R)-TCB-2, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Materials:
-
Receptor Source: Membranes from Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2A receptor.[7]
-
Radioligand: [3H]Ketanserin or [125I]DOI, used at a concentration close to its dissociation constant (Kd).[8][9]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Test Compound: (R)-TCB-2, serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).[8]
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum harvester.[10]
-
Scintillation Cocktail and Counter. [10]
b. Methodology:
-
Membrane Preparation: Frozen cell pellets are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[10]
-
Assay Setup: The assay is typically performed in a 96-well plate.[10] Each well contains the cell membrane preparation, the radioligand, and either buffer (for total binding), the non-specific binding control, or a specific concentration of (R)-TCB-2.[8]
-
Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[10]
-
Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filter plates. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.[10]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a microplate scintillation counter.[10]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of (R)-TCB-2. The IC50 value (the concentration of (R)-TCB-2 that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vitro Functional Assay: Phosphoinositide (IP) Hydrolysis
This assay measures the functional potency (EC50) of an agonist by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream second messenger produced upon activation of the Gq-coupled 5-HT2A receptor.
a. Materials:
-
Cell Line: HEK-293 or NIH3T3 cells expressing the human 5-HT2A receptor.
-
Labeling Agent: [3H]myo-inositol.
-
Stimulation Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase, thereby allowing IPs to accumulate.
-
Test Compound: (R)-TCB-2, serially diluted.
-
Extraction and Separation: Perchloric acid or trichloroacetic acid for cell lysis and Dowex anion-exchange resin for separating the different inositol phosphates.
-
Scintillation Counter.
b. Methodology:
-
Cell Culture and Labeling: Cells are cultured to near confluency and then incubated overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Agonist Stimulation: The cells are washed to remove unincorporated [3H]myo-inositol and then incubated with the stimulation buffer containing various concentrations of (R)-TCB-2 for a defined period (e.g., 30-60 minutes).
-
Extraction: The stimulation is stopped by adding ice-cold acid (e.g., perchloric acid), which lyses the cells and precipitates proteins and lipids.
-
Separation of IPs: The soluble fraction, containing the [3H]-labeled inositol phosphates, is collected. The IPs are separated from other components using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]-IPs produced is plotted against the log concentration of (R)-TCB-2. The EC50 value, representing the concentration that produces 50% of the maximal response, is determined using a sigmoidal dose-response curve fit.
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining binding affinity and the signaling cascade initiated by (R)-TCB-2 binding to the 5-HT2A receptor.
Caption: Experimental workflow for the competitive radioligand binding assay.
Caption: (R)-TCB-2 activates the 5-HT2A receptor, preferentially signaling via Gq/11.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Structure-Activity Relationship of TCB-2 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of TCB-2 ((4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) and its analogs as agonists of the 5-HT2A receptor. TCB-2 is a potent psychedelic phenethylamine (B48288) and a valuable research tool due to its high affinity and functional selectivity at the 5-HT2A receptor.[1][2][3] Understanding the SAR of this compound class is crucial for the design of novel ligands with specific pharmacological profiles for therapeutic applications and for probing the intricacies of 5-HT2A receptor signaling.
Core Compound: TCB-2
TCB-2 is a conformationally restricted analog of the 2C-B phenethylamine.[1][4] This structural constraint, a cyclized methylene (B1212753) bridge, significantly influences its interaction with the 5-HT2A receptor.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data for TCB-2 and its key analogs, focusing on their binding affinity (Ki) and functional potency (EC50) at the 5-HT2A receptor.
| Compound | Modification from TCB-2 | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Receptor Selectivity | Reference |
| TCB-2 | - | 0.75 (human) | 36 (IP3 accumulation) | High affinity for 5-HT2A and 5-HT2C | [1][5] |
| (R)-TCB-2 | R-enantiomer | 3-fold higher affinity than racemate | 2-fold higher potency than racemate | Higher selectivity for 5-HT2A | [1] |
| 2C-B | Non-cyclized analog | 0.88 | 1.2 (5-HT2A) | Potent 5-HT2A and 5-HT2C partial agonist | [1][6] |
| NBOMe-TCB-2 | N-2-methoxybenzyl addition | 2.7-fold higher affinity than TCB-2 | Not reported | High affinity for 5-HT2A | [1] |
| Azo-TCB-2 (E-isomer) | N-arylation with a photoswitch | Not directly reported (EC50 provided) | 22.8 (Calcium flux) | Photoswitchable activity | [7] |
| Azo-TCB-2 (Z-isomer) | N-arylation with a photoswitch | Not directly reported (EC50 provided) | 46.7 (Calcium flux) | Photoswitchable activity | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR data are provided below.
Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)
This protocol is a generalized procedure based on standard practices in the field.
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or [3H]LSD).
-
Test compounds (TCB-2 and its analogs).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol (B14025) Phosphate (IP) Accumulation Assay for Functional Potency (EC50)
This protocol outlines a common method for assessing Gq-coupled receptor activation.[8]
Objective: To measure the potency (EC50) and efficacy of TCB-2 analogs in stimulating the Gq-mediated signaling pathway by quantifying the accumulation of inositol phosphates (IPs).[8]
Materials:
-
Cells stably expressing the 5-HT2A receptor (e.g., NIH3T3 or HEK293 cells).[5]
-
[3H]myo-inositol.
-
Agonist (TCB-2 or analogs).
-
Lithium chloride (LiCl) solution (to inhibit IP degradation).
-
Quenching solution (e.g., perchloric acid).
-
Ion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail and counter.
Procedure:
-
Seed the cells in multi-well plates and allow them to attach overnight.
-
Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl for a short period.
-
Stimulate the cells with various concentrations of the agonist for a defined time.
-
Terminate the reaction by adding a quenching solution like perchloric acid.
-
Extract the total inositol phosphates.
-
Separate the [3H]IPs from other radiolabeled molecules using anion-exchange chromatography.
-
Quantify the amount of [3H]IPs in each sample using a scintillation counter.
-
Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways activated by TCB-2 and the logical flow of a typical experimental workflow for its characterization.
Caption: 5-HT2A receptor signaling pathways activated by TCB-2 analogs.
Caption: Experimental workflow for TCB-2 analog SAR studies.
Discussion of Structure-Activity Relationships
The data presented reveal several key insights into the SAR of TCB-2 analogs:
-
Conformational Restriction: The benzocyclobutene ring system of TCB-2, which restricts the conformation of the phenethylamine side chain, is a critical determinant of its high affinity and potency at the 5-HT2A receptor when compared to its more flexible analog, 2C-B.[1][4]
-
Stereochemistry: The (R)-enantiomer of TCB-2 exhibits higher affinity and potency than the racemic mixture, indicating a stereospecific interaction with the 5-HT2A receptor.[1]
-
N-Substitution: The addition of a 2-methoxybenzyl group to the nitrogen atom (NBOMe-TCB-2) significantly increases binding affinity, highlighting the importance of this region for receptor interaction.[1] This is consistent with the broader SAR of phenethylamine psychedelics, where N-benzyl substitution often enhances potency.[7]
-
Biased Agonism: TCB-2 is a biased agonist, showing a 65-fold higher potency in stimulating phosphoinositide (IP) turnover (a Gq-mediated pathway) compared to arachidonic acid release.[1][2] This functional selectivity is a key feature of TCB-2 and suggests that structural modifications can tune the downstream signaling profile of 5-HT2A agonists. The development of photoswitchable analogs like Azo-TCB-2 further opens the door to dynamically controlling this biased agonism.[7][9]
Conclusion
The structure-activity relationship of TCB-2 and its analogs is characterized by the critical role of conformational restriction, stereochemistry, and N-substitution in determining affinity and potency for the 5-HT2A receptor. Furthermore, the biased agonism exhibited by this class of compounds underscores the potential for designing functionally selective 5-HT2A agonists. Future research in this area will likely focus on further elucidating the structural basis of this biased signaling and developing analogs with tailored pharmacological profiles for therapeutic applications, such as in the treatment of psychiatric and neurological disorders.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCB-2 [medbox.iiab.me]
- 4. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 6. 2C-B - Wikipedia [en.wikipedia.org]
- 7. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Discovery and Development of (R)-TCB-2: A Potent and Selective 5-HT2A Receptor Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
(R)-TCB-2, or (R)-(4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, is a conformationally restricted phenethylamine (B48288) derivative that has emerged as a valuable research tool for probing the function of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] First synthesized and characterized in 2006 by McLean and colleagues in the laboratory of David E. Nichols, (R)-TCB-2 is the more potent enantiomer of the racemic compound TCB-2.[1][2] It exhibits high affinity and selectivity for the 5-HT2A receptor, acting as a potent agonist.[1][2] Notably, (R)-TCB-2 displays biased agonism, preferentially activating the Gq/11 signaling pathway over other potential downstream effectors.[2][3][4] This unique pharmacological profile makes it a subject of significant interest in neuroscience research and a potential lead compound in the development of novel therapeutics targeting the 5-HT2A receptor.
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of (R)-TCB-2, intended for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for (R)-TCB-2 and its related compounds from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A (human) | 5-HT2A (rat) | 5-HT2C (human) |
| (R)-TCB-2 | 0.75[2] | 0.73 | - |
| (S)-TCB-2 | - | - | - |
| Racemic TCB-2 | 0.26[1] | - | - |
| 2C-B | 0.88[2] | - | - |
Table 2: In Vitro Functional Efficacy (EC50, nM)
| Compound | Assay | Species | EC50 |
| (R)-TCB-2 | Phosphoinositide (PI) Turnover | Rat | 18 ± 2.8[4] |
| Racemic TCB-2 | IP3 Accumulation | Rat | 36 |
| (R)-TCB-2 | Arachidonic Acid (AA) Release | Rat | 1180 ± 180[4] |
Table 3: In Vivo Head-Twitch Response (HTR) in Rodents
| Compound | Species | Route of Administration | Notes |
| (R)-TCB-2 | Mouse | i.p. | Dose-dependently induces HTR.[5] |
| Racemic TCB-2 | Mouse | i.p. | Induces HTR, hypothermia, and decreases food consumption.[5][6] |
Experimental Protocols
1. Chemical Synthesis of (R)-TCB-2
The synthesis of (R)-TCB-2 is a multi-step process that has been described as tedious.[2] The following is a summarized methodology based on the original publication by McLean et al. (2006).
-
Step 1: Synthesis of the Benzocyclobutene Core: The synthesis starts with the appropriate substituted aromatic precursor, which undergoes a series of reactions to form the benzocyclobutene ring system.
-
Step 2: Introduction of the Aminomethyl Group: The aminomethyl side chain is introduced onto the benzocyclobutene core. This typically involves a formylation or cyanidation reaction followed by reduction.
-
Step 3: Enantiomeric Resolution: The racemic mixture of TCB-2 is resolved to isolate the (R)-enantiomer. This can be achieved through classical resolution techniques using a chiral acid or through chiral chromatography.
2. In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of (R)-TCB-2 for the 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or [125I]DOI).
-
(R)-TCB-2 and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing ligand ((R)-TCB-2).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The IC50 values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.
-
3. In Vitro Functional Assays: Phosphoinositide (PI) Turnover
-
Objective: To determine the functional efficacy (EC50) of (R)-TCB-2 in activating the Gq/11 signaling pathway.[7]
-
Materials:
-
Cells stably expressing the 5-HT2A receptor (e.g., NIH3T3 cells).
-
[3H]myo-inositol.
-
(R)-TCB-2 at various concentrations.
-
Lithium chloride (LiCl) to inhibit inositol (B14025) monophosphatase.
-
Dowex anion-exchange resin.
-
Scintillation counter.
-
-
Procedure:
-
Cells are pre-labeled with [3H]myo-inositol for an extended period (e.g., 24-48 hours) to incorporate it into cellular phosphoinositides.
-
The cells are washed and then pre-incubated with a buffer containing LiCl.
-
Cells are stimulated with varying concentrations of (R)-TCB-2 for a specific time.
-
The reaction is terminated, and the cells are lysed.
-
The total inositol phosphates (IPs) are separated from other cellular components using anion-exchange chromatography.
-
The amount of [3H]-labeled IPs is quantified by scintillation counting.
-
Dose-response curves are generated, and the EC50 values are calculated using non-linear regression.
-
4. In Vivo Behavioral Assay: Head-Twitch Response (HTR)
-
Objective: To assess the in vivo psychedelic-like activity of (R)-TCB-2.[8][9]
-
Materials:
-
Procedure:
-
Mice are habituated to the testing environment.
-
(R)-TCB-2 is administered to the mice via intraperitoneal (i.p.) injection at various doses.
-
Immediately after injection, the mice are placed in individual observation chambers.
-
The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).
-
Dose-response relationships for the induction of HTR are determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with (R)-TCB-2.
(R)-TCB-2 stands out as a highly potent and selective agonist of the 5-HT2A receptor with a clear bias towards the Gq/11 signaling pathway.[2][4] Its discovery has provided the scientific community with a valuable tool to dissect the complex pharmacology of the 5-HT2A receptor and its role in both normal brain function and neuropsychiatric disorders. The detailed experimental protocols and quantitative data presented in this whitepaper are intended to facilitate further research into this fascinating compound and its potential therapeutic applications. The continued investigation of (R)-TCB-2 and similar biased agonists will undoubtedly contribute to a deeper understanding of serotonergic signaling and may pave the way for the development of next-generation therapeutics with improved efficacy and reduced side effects.
References
- 1. TCB-2 [medbox.iiab.me]
- 2. TCB-2 - Wikipedia [en.wikipedia.org]
- 3. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
(R)-TCB-2: A Conformationally Restricted Phenethylamine with Potent 5-HT2A Agonist Activity
(R)-TCB-2 ([(7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine) is a potent and selective serotonin (B10506) 5-HT2A receptor agonist.[1][2][3][4] As a conformationally restricted analog of the phenethylamine (B48288) psychedelic 2C-B, (R)-TCB-2 has emerged as a valuable tool in neuroscience research for elucidating the complex signaling mechanisms of the 5-HT2A receptor.[5] Its rigid structure, where the ethylamine (B1201723) side chain is locked into a specific orientation, provides a unique pharmacological profile, including biased agonism, making it a subject of significant interest for drug development professionals.[5][6]
This technical guide provides an in-depth overview of (R)-TCB-2, including its synthesis, pharmacological properties, and the experimental protocols used for its characterization.
Pharmacological Profile
(R)-TCB-2 is a high-affinity agonist at both rat and human 5-HT2A receptors.[3][4] It also displays agonist activity at 5-HT2C receptors.[5] A key feature of (R)-TCB-2 is its biased agonism at the 5-HT2A receptor, showing a significant preference for the Gq/11 signaling pathway, which leads to the hydrolysis of phosphoinositides, over the arachidonic acid release pathway.[5][7] This functional selectivity is a critical aspect of its pharmacological character, distinguishing it from other serotonergic psychedelics.[6]
Quantitative Pharmacological Data
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | 5-HT2A | Rat | 0.73 nM | [3][4] |
| 5-HT2A | Human | 0.75 nM | [3][4] | |
| Functional Potency (EC50) | IP3 Accumulation | Rat | 36 nM | [3][4] |
Signaling Pathways of (R)-TCB-2
(R)-TCB-2 primarily activates the Gq/11 signaling cascade upon binding to the 5-HT2A receptor. This initiates a series of intracellular events, beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is believed to be central to the pharmacological effects of many 5-HT2A agonists.
Experimental Protocols
Synthesis of (R)-TCB-2
The synthesis of (R)-TCB-2 is a multi-step process that has been described as challenging.[5] The following is a general outline based on the procedure reported by McLean et al. (2006).
-
Step 1: Bromination of 3,6-dimethoxybenzocyclobutene. The starting material, 3,6-dimethoxybenzocyclobutene, undergoes electrophilic aromatic substitution to introduce a bromine atom at the 4-position of the aromatic ring.
-
Step 2: Aminomethylation. The resulting 4-bromo-3,6-dimethoxybenzocyclobutene is then subjected to an aminomethylation reaction, typically involving the introduction of a methylamine (B109427) group to form the racemic mixture of TCB-2.
-
Step 3: Chiral Resolution. The racemic mixture is resolved to isolate the desired (R)-enantiomer. This can be achieved through various methods, such as fractional crystallization with a chiral acid.
-
Step 4: Salt Formation. The final product is often converted to its hydrobromide salt to improve its stability and solubility for experimental use.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of (R)-TCB-2 for the 5-HT2A receptor. A common protocol involves a competitive binding experiment using a radiolabeled antagonist, such as [³H]-ketanserin.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat 5-HT2A receptor.
-
Incubation: The membranes are incubated with a fixed concentration of [³H]-ketanserin and varying concentrations of (R)-TCB-2 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of (R)-TCB-2, which is then converted to a Ki value using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis (IP3 Accumulation) Assay
This functional assay measures the ability of (R)-TCB-2 to stimulate the Gq/11 pathway by quantifying the accumulation of inositol phosphates (IPs), primarily IP3.
-
Cell Culture and Labeling: Cells stably expressing the 5-HT2A receptor (e.g., NIH3T3 cells) are cultured and labeled overnight with [³H]-myo-inositol.[3][4]
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing LiCl, which inhibits the degradation of inositol phosphates.
-
Stimulation: The cells are then stimulated with varying concentrations of (R)-TCB-2 for a defined period (e.g., 30-60 minutes).
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.
-
Chromatographic Separation: The extracted [³H]-inositol phosphates are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate (B84403) fractions is determined by scintillation counting.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value of (R)-TCB-2.
Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of the increase in intracellular calcium concentration following 5-HT2A receptor activation.
-
Cell Culture and Plating: Cells expressing the 5-HT2A receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader or a microscope.
-
Compound Addition: Varying concentrations of (R)-TCB-2 are added to the wells.
-
Kinetic Measurement: The change in fluorescence intensity over time is monitored to capture the calcium transient.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a concentration-response curve and determine the EC50 value.
References
- 1. Buy ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine (EVT-353439) | 912440-88-1 [evitachem.com]
- 2. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Sciencemadness Discussion Board - Good news from Dr. Nichols: 1-Aminomethylbenzocycloalkanes - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. escholarship.org [escholarship.org]
- 7. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Functional Selectivity of (R)-TCB2: A Technical Guide for Researchers
(R)-TCB2, a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor, has emerged as a critical tool in neuroscience research. Its unique pharmacological profile, characterized by functional selectivity or biased agonism, offers a nuanced approach to dissecting the complex signaling pathways mediated by the 5-HT2A receptor. This technical guide provides an in-depth overview of the functional selectivity of this compound, tailored for researchers, scientists, and drug development professionals. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Core Concepts: Functional Selectivity
Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. In the context of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), agonists can trigger both G protein-dependent pathways (e.g., phosphoinositide hydrolysis) and G protein-independent pathways (e.g., β-arrestin recruitment). This compound exhibits a strong bias towards the Gq/11-mediated phosphoinositide (PI) signaling pathway over other potential signaling cascades, such as the arachidonic acid (AA) release pathway.[1] This property makes it an invaluable probe for isolating and studying the physiological and behavioral consequences of activating the PI pathway in the brain.
Quantitative Pharmacological Data
The functional selectivity of this compound is quantified by comparing its potency (EC50) and efficacy (Emax) across different signaling assays. The compound displays high affinity for the 5-HT2A receptor.[1] The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at the 5-HT2A receptor across different signaling modalities.
| Parameter | Receptor | Value | Reference |
| Ki (Binding Affinity) | Human 5-HT2A | 0.75 nM | [1] |
| Ki (Binding Affinity) | Rat 5-HT2A | 0.73 nM | [1] |
| Signaling Pathway | Parameter | Value | Reference |
| Phosphoinositide (PI) Turnover | EC50 | 5.9 nM | |
| Arachidonic Acid (AA) Release | EC50 | ~383.5 nM (estimated 65-fold lower potency than PI turnover) | [1] |
| β-Arrestin Recruitment | EC50 | 3.7 µM |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
(R)-TCB-2: A Technical Guide to Solubility and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of (R)-TCB-2 in dimethyl sulfoxide (B87167) (DMSO) and water. It also outlines detailed experimental protocols for solubility determination and the functional characterization of (R)-TCB-2 as a potent 5-HT2A receptor agonist, including its downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
(R)-TCB-2 Solubility
(R)-TCB-2, a high-affinity 5-HT2A receptor agonist, exhibits distinct solubility profiles in DMSO and water, which is a critical consideration for the preparation of stock solutions and experimental assays.
Quantitative Solubility Data
The solubility of (R)-TCB-2 in DMSO and water has been determined and is summarized in the table below. These values are essential for preparing accurate and effective concentrations for in vitro and in vivo studies.
| Solvent | Maximum Concentration (mM) |
| DMSO | 100 |
| Water | 25 |
Experimental Protocols
This section provides detailed methodologies for determining the solubility of (R)-TCB-2 and for characterizing its functional activity at the 5-HT2A receptor.
Protocol for Determining (R)-TCB-2 Solubility
This protocol outlines a general method for determining the solubility of (R)-TCB-2 in a given solvent, such as DMSO or water.
Materials:
-
(R)-TCB-2 powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized or distilled water
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of (R)-TCB-2 powder into a series of vials.
-
Add a known volume of the desired solvent (DMSO or water) to each vial.
-
Tightly cap the vials and vortex vigorously for 2-5 minutes to facilitate dissolution.
-
Place the vials in a shaker or rotator and equilibrate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved (R)-TCB-2:
-
Carefully collect an aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.
-
Prepare a series of dilutions of the supernatant with the appropriate solvent.
-
Analyze the concentration of (R)-TCB-2 in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or HPLC with a suitable standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of (R)-TCB-2 in the original supernatant based on the dilutions and the analytical measurements. This concentration represents the solubility of (R)-TCB-2 in the tested solvent under the specified conditions.
-
Protocol for Inositol (B14025) Phosphate (B84403) (IP3) Accumulation Assay
This protocol describes a method to functionally characterize the agonist activity of (R)-TCB-2 at the 5-HT2A receptor by measuring the accumulation of inositol phosphate (IP3), a key second messenger in the 5-HT2A signaling cascade.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
(R)-TCB-2.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
Lysis buffer.
-
IP3 assay kit (e.g., HTRF, ELISA, or radiometric-based).
-
Multi-well plates (e.g., 96-well).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT2A receptor-expressing cells under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of (R)-TCB-2 in DMSO.
-
Create a serial dilution of (R)-TCB-2 in the assay buffer to achieve the desired final concentrations.
-
On the day of the assay, replace the cell culture medium with the assay buffer containing the various concentrations of (R)-TCB-2. Include a vehicle control (assay buffer with the same percentage of DMSO as the highest (R)-TCB-2 concentration) and a positive control (a known 5-HT2A agonist).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and IP3 accumulation.
-
-
Cell Lysis and IP3 Measurement:
-
Following incubation, lyse the cells according to the IP3 assay kit manufacturer's instructions.
-
Perform the IP3 measurement using the chosen detection method (e.g., HTRF, ELISA). This typically involves the addition of detection reagents and subsequent measurement of the signal (e.g., fluorescence, absorbance) on a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured signal against the logarithm of the (R)-TCB-2 concentration.
-
Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve using non-linear regression analysis. The EC50 value represents the potency of (R)-TCB-2 as a 5-HT2A receptor agonist in this assay.
-
Visualizations
The following diagrams illustrate the key signaling pathway of (R)-TCB-2 and a typical experimental workflow for its in vitro characterization.
Caption: Signaling pathway of (R)-TCB-2 via the 5-HT2A receptor.
TCB-2: A Technical Guide to its Hallucinogenic Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCB-2, or (7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine, is a potent synthetic phenethylamine (B48288) and a conformationally restricted analog of 2C-B.[1] Since its synthesis in 2006, it has garnered significant interest within the scientific community for its high affinity and selectivity as a serotonin (B10506) 5-HT2A receptor agonist.[1][2] Animal studies suggest it is one of the most potent phenethylamine hallucinogens discovered.[1] This technical guide provides a comprehensive overview of the hallucinogenic properties of TCB-2, focusing on its pharmacodynamics, signaling pathways, and the experimental methodologies used to elucidate its function. While its hallucinogenic effects in humans have not been formally documented, extensive preclinical data strongly indicate its potential psychoactive properties.[3][4]
Pharmacodynamics and Receptor Binding Affinity
TCB-2 is a high-affinity agonist for the serotonin 5-HT2A and 5-HT2C receptors.[1][3] The (R)-enantiomer of TCB-2 demonstrates a higher affinity and potency at the 5-HT2A receptor.[3] Its rigid structure, conferred by the benzocyclobutene ring, is believed to contribute to its high potency.[1]
Quantitative Data: Receptor Binding and Functional Potency
| Parameter | Receptor | Species | Value | Reference |
| Ki (inhibition constant) | 5-HT2A | Human | 0.26 nM | [1] |
| 5-HT2A | Human | 0.75 nM | [2][3] | |
| 5-HT2A | Rat | 0.73 nM | [2] | |
| EC50 (half-maximal effective concentration) | 5-HT2A (IP3 accumulation) | Rat (NIH3T3 cells) | 36 nM | [2][5] |
| 5-HT2A (Phosphoinositide Turnover) | - | 18 ± 2.8 nM | [6] | |
| 5-HT2A (Arachidonic Acid Release) | - | 1180 ± 180 nM | [6] |
Signaling Pathways and Biased Agonism
TCB-2 exhibits biased agonism at the 5-HT2A receptor, preferentially activating the Gq-coupled phosphoinositide (PI) signaling pathway over the phospholipase A2 (PLA2) pathway, which mediates arachidonic acid release.[3][4][6] This functional selectivity is a key area of research, as it may differentiate the downstream effects of TCB-2 from other hallucinogens like DOI.[4] The activation of the PI pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[7] TCB-2 has also been shown to activate the MAP kinase pathway, evidenced by ERK phosphorylation.[8]
Visualizing the Signaling Cascade of TCB-2
Caption: TCB-2 mediated 5-HT2A receptor signaling cascade.
In Vivo Effects and Hallucinogenic Potential
Animal studies provide strong evidence for the hallucinogenic potential of TCB-2. The primary models used to infer hallucinogenic-like effects in rodents are drug discrimination and head-twitch response (HTR) assays.
Quantitative Data: In Vivo Behavioral Effects
| Assay | Species | Effect | Potency Comparison | Reference |
| Drug Discrimination | Rat | Substituted for LSD and DOI | Similar potency to LSD; 11-13 fold more potent than DOI | [1][3] |
| Head-Twitch Response (HTR) | Mouse | Induced head twitches | Similar potency to DOI | [3] |
| Locomotion | Mouse | Hyperlocomotion at lower doses, hypolocomotion at higher doses | - | [3] |
| Body Temperature | Mouse | Induced hypothermia | Enhanced hypothermic response compared to DOI at high doses | [8][9] |
| Corticosterone Levels | Mouse | Increased | - | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on TCB-2.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of TCB-2 for serotonin receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cultured cells or brain tissue.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (TCB-2).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of TCB-2 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (Phosphoinositide Turnover)
-
Objective: To measure the potency (EC50) and efficacy of TCB-2 in activating the Gq-mediated signaling pathway.
-
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., NIH3T3 cells with rat 5-HT2A receptors) are cultured.
-
Labeling: Cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: Cells are stimulated with varying concentrations of TCB-2 in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and the total inositol phosphates (IPs) are extracted.
-
Quantification: The amount of [³H]IPs is quantified using ion-exchange chromatography followed by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and maximal response (Emax).
-
Head-Twitch Response (HTR) in Mice
-
Objective: A behavioral assay to assess 5-HT2A receptor activation, which is a proxy for hallucinogenic potential.
-
Methodology:
-
Animal Subjects: Male C57BL/6J mice are commonly used.
-
Drug Administration: TCB-2 is administered intraperitoneally (i.p.) at various doses.
-
Observation: Immediately after injection, mice are placed in an observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a specified period (e.g., 30 minutes).
-
Data Analysis: The total number of head twitches is recorded for each dose group, and a dose-response curve is generated. To confirm 5-HT2A mediation, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., MDL 11,939) before TCB-2 administration.[8][9]
-
Visualizing the Experimental Workflow for HTR Assay
References
- 1. TCB-2 [medbox.iiab.me]
- 2. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. TCB-2 - Wikipedia [en.wikipedia.org]
- 4. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-TCB-2 in In Vivo Mouse Studies
These application notes provide a comprehensive guide for researchers utilizing (R)-TCB-2, a potent and selective serotonin (B10506) 5-HT₂A receptor agonist, in preclinical mouse models. The following sections detail its mechanism of action, pharmacological data, and established protocols for behavioral and pharmacokinetic assessments.
Mechanism of Action
(R)-TCB-2 is the more active enantiomer of TCB-2, a conformationally restricted phenethylamine (B48288) derivative. It acts as a high-affinity agonist at the serotonin 5-HT₂A receptor, with a reported Kᵢ value of 0.75 nM for the human receptor. (R)-TCB-2 exhibits functional selectivity, or biased agonism, showing a 65-fold greater potency in stimulating the phosphoinositide (IP₃) signaling pathway over the arachidonic acid release pathway. This biased signaling is thought to contribute to its distinct behavioral profile. The activation of the 5-HT₂A receptor by (R)-TCB-2 leads to a cascade of intracellular events, primarily through Gq/11 protein coupling, resulting in the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
Signaling Pathway of (R)-TCB-2 at the 5-HT₂A Receptor
Caption: (R)-TCB-2 signaling cascade via the 5-HT₂A receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for (R)-TCB-2 from various in vivo and in vitro studies.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Species | Receptor | Value | Reference |
| Kᵢ | Human | 5-HT₂A | 0.75 nM | |
| Kᵢ | Rat | 5-HT₂A | 0.73 nM | |
| EC₅₀ (IP₃ Accumulation) | Rat | 5-HT₂A | 36 nM |
Table 2: In Vivo Behavioral Effects in Mice
| Behavioral Assay | Mouse Strain | Dose (mg/kg, i.p.) | Effect | Reference |
| Head-Twitch Response (HTR) | C57BL/6J | 0.1 - 5.0 | Dose-dependent increase | |
| Locomotor Activity | C57BL/6J | 1.0, 3.0, 10.0 | Hyperlocomotion at lower doses, hypolocomotion at higher doses | |
| Alcohol Consumption | C57BL/6J | 1.0 | Attenuated alcohol consumption and preference | |
| Food Intake (food-deprived) | C57BL/6J | > 2.5 | Decreased food consumption | |
| Body Temperature | C57BL/6J | 1.0 - 5.0 | Hypothermia | |
| Corticosterone Levels | C57BL/6J | Dose-dependent | Increased |
Experimental Protocols
Detailed methodologies for key in vivo mouse experiments with (R)-TCB-2 are provided below.
Protocol 1: Head-Twitch Response (HTR) Assay
This protocol is designed to quantify the psychedelic-like effects of (R)-TCB-2 in mice by measuring the head-twitch response, a behavior strongly correlated with 5-HT₂A receptor activation.
Materials:
-
(R)-TCB-2
-
Vehicle (e.g., 0.9% saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Observation chambers (e.g., standard mouse cages or clear Plexiglas arenas)
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
**
Application Notes and Protocols for (R)-TCB-2 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCB-2 is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Its high affinity and selectivity make it a valuable tool for investigating the role of the 5-HT2A receptor in neuronal function and its potential as a therapeutic target. These application notes provide detailed protocols for utilizing (R)-TCB-2 in in vitro electrophysiology experiments, specifically whole-cell patch-clamp recordings from brain slices.
Mechanism of Action
(R)-TCB-2 acts as a potent agonist at 5-HT2A receptors, which are coupled to the Gq signaling pathway.[1][3] Activation of the 5-HT2A receptor by (R)-TCB-2 initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates the activity of various ion channels, leading to changes in neuronal excitability.[3][6] (R)-TCB-2 is also noted to be a biased agonist, showing a preference for the phosphoinositide signaling pathway over the arachidonic acid release pathway.[1][7]
Electrophysiological Effects
In vitro studies using whole-cell patch-clamp recordings have demonstrated that (R)-TCB-2 significantly alters the firing patterns of pyramidal neurons in the medial prefrontal cortex (mPFC). Specifically, application of (R)-TCB-2 has been shown to induce recurrent oscillatory bursting in a subset of layer 5 pyramidal neurons.[8] This effect is typically observed after a period of tonic spiking and is dependent on the activation of 5-HT2A receptors, as it can be blocked by 5-HT2A antagonists like ketanserin.[8]
Data Presentation
| Parameter | Observation | Cell Type | Brain Region | Reference |
| Firing Pattern | Induction of recurrent oscillatory bursting | Layer 5 Pyramidal Neurons | Medial Prefrontal Cortex (mPFC) | [8] |
| Onset of Effect | 15-20 seconds of tonic spiking precedes bursting | Layer 5 Pyramidal Neurons | Medial Prefrontal Cortex (mPFC) | [8] |
| Prevalence | Observed in 7 out of 14 recorded cells | Layer 5 Pyramidal Neurons | Medial Prefrontal Cortex (mPFC) | [8] |
| Reversibility | Effects reversed after 5-10 minutes of washout | Layer 5 Pyramidal Neurons | Medial Prefrontal Cortex (mPFC) | [8] |
Experimental Protocols
I. Brain Slice Preparation
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiological recordings.
Materials:
-
Rodent (e.g., C57/bl6 mouse)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution
-
Artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Solutions:
Cutting Solution (ice-cold):
| Component | Concentration (mM) |
|---|---|
| NMDG | 92 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 30 |
| HEPES | 20 |
| Glucose | 25 |
| Thiourea | 2 |
| Sodium L-ascorbate | 5 |
| Sodium Pyruvate | 3 |
| MgSO4 | 10 |
| CaCl2 | 0.5 |
Continuously bubble with carbogen (95% O2 / 5% CO2).
Artificial Cerebrospinal Fluid (aCSF):
| Component | Concentration (mM) |
|---|---|
| NaCl | 125 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| Glucose | 10 |
| MgCl2 | 1.3 |
| CaCl2 | 2.4 |
Continuously bubble with carbogen (95% O2 / 5% CO2). The pH should be 7.3-7.4 and osmolarity 300-310 mOsm.
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to improve tissue quality.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., mPFC).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
II. Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for obtaining whole-cell recordings from neurons within the prepared brain slices.
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller
-
Recording chamber with perfusion system
-
(R)-TCB-2 stock solution
-
Synaptic blockers (optional, e.g., CNQX, APV, picrotoxin)
Solutions:
Internal Solution (K-Gluconate based for current-clamp):
| Component | Concentration (mM) |
|---|---|
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| Mg-ATP | 2 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons within the desired layer (e.g., layer 5 of the mPFC) using the microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Under visual guidance, approach a healthy-looking neuron with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Once a stable seal is formed, apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to current-clamp mode and allow the cell to stabilize for a few minutes before beginning the recording protocol.
-
Record baseline neuronal activity, including resting membrane potential and firing patterns in response to current injections.
-
To isolate the direct effects of (R)-TCB-2 on the neuron, synaptic transmission can be blocked by adding antagonists for AMPA, NMDA, and GABA receptors to the aCSF.[8]
III. Application of (R)-TCB-2
Procedure:
-
Prepare a stock solution of (R)-TCB-2 in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF immediately before application. A typical concentration used to elicit electrophysiological responses is in the range of 10-30 µM.
-
Bath-apply the (R)-TCB-2-containing aCSF to the brain slice through the perfusion system.
-
Record the changes in neuronal activity continuously during and after the application of the drug.
-
To study the reversibility of the drug's effects, switch the perfusion back to the standard aCSF (washout).
Mandatory Visualizations
Caption: Signaling pathway of (R)-TCB-2 via the 5-HT2A receptor.
References
- 1. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 2. precisionary.com [precisionary.com]
- 3. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Stimulation of 5-HT(2) receptors in prefrontal pyramidal neurons inhibits Ca(v)1.2 L type Ca(2+) currents via a PLCbeta/IP3/calcineurin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of glucose and glutamine concentration in the formulation of the artificial cerebrospinal fluid (ACSF) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
Application Notes and Protocols for (R)-TCB-2 Administration in Rat Behavioral Assays
These application notes provide comprehensive protocols for the administration of (R)-TCB-2, a potent and selective serotonin (B10506) 5-HT2A receptor agonist, for conducting various behavioral assays in rats. This document is intended for researchers, scientists, and drug development professionals investigating the behavioral effects of serotonergic compounds.
Introduction
(R)-TCB-2 is a highly potent psychedelic phenethylamine (B48288) and a valuable research tool for studying the function of the 5-HT2A receptor.[1] It acts as a potent agonist at both 5-HT2A and 5-HT2C receptors, with a higher affinity for the 5-HT2A subtype.[1] In animal models, (R)-TCB-2 has been shown to induce psychedelic-like effects, such as the head-twitch response, and can substitute for other hallucinogens like LSD and DOI in drug discrimination tests.[1] Furthermore, it has demonstrated effects on locomotion, producing hyperlocomotion at lower doses and hypolocomotion at higher doses, and has shown potential antidepressant, anxiolytic, and anti-anhedonic properties.[1] These diverse behavioral effects make (R)-TCB-2 a compound of significant interest for neuropharmacological research.
Data Presentation
Table 1: Systemic Administration of (R)-TCB-2 in Rats
| Behavioral Assay | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Maternal Behavior | 1.0, 2.5, 5.0 | Subcutaneous (s.c.) | Dose-dependent disruption of pup retrieval. | [2] |
| High-Frequency Oscillation Power | 0.1, 0.5, 1.5 | Not Specified | Increased power of high-frequency oscillations in the nucleus accumbens at the highest dose. | [3] |
| Alcohol Drinking Behavior | 1.0 | Intraperitoneal (i.p.) | Substantial decrease in ethanol (B145695) consumption in alcohol-preferring mice. | [4] |
| Food Intake | > 2.5 | Not Specified | Decreased food intake. | [4] |
Table 2: Intracerebroventricular (ICV) Administration of (R)-TCB-2 in Rats
| Behavioral Assay | Dose (µg/µl) | Infusion Volume | Key Findings | Reference |
| Learning and Memory (NOR & PAL) | 5 µg/1 µl | 1 µl | Attenuated streptozotocin-induced memory impairment. | [5] |
| Maternal Behavior (mPFC infusion) | 0.1, 0.4, 4.0 µ g/side | 0.5 µl/side | Acute infusion into the mPFC suppressed pup retrieval. | [2] |
Note: NOR = Novel Object Recognition; PAL = Passive Avoidance Learning; mPFC = medial Prefrontal Cortex.
Signaling Pathway
The primary mechanism of action of (R)-TCB-2 is through the activation of the 5-HT2A receptor, a Gq/11-coupled receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. (R)-TCB-2 is noted to be a biased agonist, showing a significantly higher potency for stimulating phosphoinositide turnover compared to arachidonic acid release.[1]
Caption: (R)-TCB-2 signaling pathway via the 5-HT2A receptor.
Experimental Protocols
General Considerations
-
Animal Handling: All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Rats should be handled for several days prior to testing to acclimate them to the experimenter.[7]
-
Drug Preparation: (R)-TCB-2 should be dissolved in an appropriate vehicle, such as sterile saline. The solution should be prepared fresh on the day of the experiment.
-
Control Group: A vehicle-treated control group should always be included in the experimental design.
Protocol 1: Locomotor Activity Assessment
This protocol is designed to assess the effects of (R)-TCB-2 on spontaneous locomotor activity in an open-field arena.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).
-
(R)-TCB-2 solution and vehicle.
-
Syringes and needles for administration.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30 minutes before the start of the experiment.
-
Administration: Administer (R)-TCB-2 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Place the rat in the center of the open-field arena and allow it to explore freely for a predetermined duration (e.g., 30-60 minutes).[8]
-
Data Collection: The automated system will record various parameters, including total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Data Analysis: Compare the locomotor activity parameters between the (R)-TCB-2 treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Caption: Workflow for locomotor activity assessment.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol measures sensorimotor gating, a process that is often disrupted in psychiatric disorders. PPI is the reduction in the startle response to a strong auditory stimulus (pulse) when it is preceded by a weaker, non-startling stimulus (prepulse).[9][10]
Materials:
-
Startle response measurement system (e.g., SR-LAB).
-
(R)-TCB-2 solution and vehicle.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 30 minutes.
-
Administration: Administer (R)-TCB-2 or vehicle.
-
Habituation to Chamber: Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).[7][11]
-
Testing Session: The session will consist of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weak prepulse (e.g., 73, 79, or 85 dB white noise for 20 ms) presented 100 ms (B15284909) before the pulse.[11]
-
No-stimulus trials: Background noise only.
-
-
Data Collection: The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between the (R)-TCB-2 treated groups and the vehicle control group.
Caption: Workflow for Prepulse Inhibition (PPI) testing.
Protocol 3: Novel Object Recognition (NOR) Task
This task assesses recognition memory, a form of declarative memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open-field arena.
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.
-
(R)-TCB-2 solution and vehicle.
-
Syringes and needles.
Procedure:
-
Habituation: On day 1, allow the rats to freely explore the empty open-field arena for 10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5-10 minutes). Administer (R)-TCB-2 or vehicle at a predetermined time before this phase.
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), place one of the familiar objects and one novel object in the arena. Allow the rat to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate a discrimination index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) A positive DI indicates that the rat remembers the familiar object and prefers the novel one. Compare the DI between groups.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the behavioral effects of (R)-TCB-2 in rats. By carefully following these methodologies and adapting them to specific research questions, scientists can gain valuable insights into the role of the 5-HT2A receptor in various behavioral domains.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. Activation of 5-HT2A Receptor Disrupts Rat Maternal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of NAD-299 and TCB-2 on learning and memory, hippocampal BDNF levels and amyloid plaques in Streptozotocin-induced memory deficits in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-pulse Inhibition [augusta.edu]
- 11. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Notes and Protocols: (R)-TCB-2 Induced Head Twitch Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship, experimental protocols, and underlying signaling pathways associated with (R)-TCB-2-induced head twitch response (HTR) in rodents. The HTR is a widely utilized behavioral proxy for assessing the hallucinogenic potential of serotonergic compounds.
Data Presentation: Dose-Response of (R)-TCB-2
A study by Fox et al. (2010) provides a significant data point comparing the efficacy of TCB-2 to the well-characterized 5-HT2A/2C agonist, DOI.
| Compound | Dose (mg/kg) | Animal Model | Mean Head Twitches (Relative to DOI) | Reference |
| TCB-2 | 5.0 | C57BL/6J mice | Significantly fewer than DOI at the same dose | [1][2] |
It is important to note that while (R)-TCB-2 is a highly potent 5-HT2A agonist in vitro, it requires relatively high doses to induce the head-twitch response, with a potency comparable to that of DOI in this specific assay.[3]
Experimental Protocols
The following protocols are synthesized from established methodologies for assessing the head twitch response in rodents.[4][5][6]
Manual Observation of Head Twitch Response
This protocol outlines the traditional method for quantifying HTR.
Materials:
-
(R)-TCB-2 hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Standard laboratory mouse cages or observation chambers
-
Video recording equipment (optional but recommended)
-
Stopwatch
Procedure:
-
Drug Preparation: Dissolve (R)-TCB-2 hydrochloride in the vehicle to the desired concentrations for injection.
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer (R)-TCB-2 or vehicle via intraperitoneal (i.p.) injection.
-
Observation Period: Immediately after injection, place the mouse in an observation chamber. The observation period typically lasts for 30-60 minutes.
-
Head Twitch Counting: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is characterized by a rapid, spasmodic, side-to-side rotational movement of the head.
-
Data Analysis: The total number of head twitches for each animal is recorded. Data are typically analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare different dose groups.
Automated Head Twitch Response Detection using Magnetometry
This protocol describes a more automated and objective method for HTR quantification.
Materials:
-
(R)-TCB-2 hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Small neodymium magnets
-
Dental cement
-
Magnetometer coil and recording system
-
Data acquisition and analysis software
Procedure:
-
Magnet Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision on the scalp to expose the skull.
-
Securely attach a small neodymium magnet to the skull using dental cement.
-
Allow the animal to recover for at least one week before behavioral testing.
-
-
Drug Preparation and Administration: Follow steps 1 and 3 from the manual observation protocol.
-
Data Recording:
-
Place the mouse in a cylindrical enclosure surrounded by a magnetometer coil.
-
Record the electrical signals generated by the movement of the magnet on the mouse's head for the duration of the observation period (typically 30-60 minutes).
-
-
Data Analysis:
-
Use specialized software to filter and analyze the recorded signals.
-
Head twitches are identified as characteristic high-frequency, high-amplitude waveforms.[4]
-
The software counts the number of HTR events for each animal.
-
Perform statistical analysis on the quantified data.
-
Caption: Workflow for manual and automated HTR assessment.
Signaling Pathway
The head twitch response induced by (R)-TCB-2 is mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor, which is a Gq/11 protein-coupled receptor.[7][8] The canonical signaling cascade is as follows:
-
(R)-TCB-2 Binding: (R)-TCB-2 binds to and activates the 5-HT2A receptor on the cell surface.
-
Gq Protein Activation: The activated 5-HT2A receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein, leading to its activation and dissociation from the beta-gamma subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit binds to and activates phospholipase C (PLC).[7]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][9]
-
Downstream Effects:
-
IP3: Diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG: Remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
The subsequent neuronal excitation resulting from this signaling cascade is believed to underlie the head twitch response.
Caption: (R)-TCB-2 activated 5-HT2A receptor signaling cascade.
References
- 1. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TCB-2 - Wikipedia [en.wikipedia.org]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msudenver.edu [msudenver.edu]
Application Notes and Protocols for (R)-TCB-2 in Neuroscience Research
(R)-TCB-2 , a potent and selective serotonin (B10506) 5-HT2A receptor agonist, has emerged as a valuable pharmacological tool in neuroscience research. Its unique properties, including high affinity and biased agonism, make it instrumental in dissecting the complex roles of the 5-HT2A receptor in various physiological and pathological processes. These application notes provide an overview of (R)-TCB-2's use in studying psychedelic effects, neuropsychiatric disorders, and potential therapeutic avenues.
Pharmacological Profile
(R)-TCB-2 is a conformationally restricted analog of the phenethylamine (B48288) hallucinogen 2C-B.[1] It exhibits high affinity for the human and rat 5-HT2A receptors.[2][3] Notably, the (R)-enantiomer of TCB-2 demonstrates a 3-fold higher affinity and 2-fold greater activation potency at the 5-HT2A receptor compared to the (S)-enantiomer.[4] A key feature of (R)-TCB-2 is its biased agonism at the 5-HT2A receptor; it shows a 65-fold higher potency in stimulating phosphoinositide (PI) turnover over arachidonic acid release.[2][4][5] This functional selectivity allows researchers to investigate specific downstream signaling pathways of the 5-HT2A receptor.
Quantitative Data
The following tables summarize the key quantitative parameters of (R)-TCB-2, facilitating comparison and experimental design.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Subtype | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 0.75 | [3][4] |
| 5-HT2A | Rat | 0.73 | [3] |
| 5-HT2A | Human | 0.26 | [1] |
| 5-HT2C | - | - | [1][4] |
Table 2: Functional Activity (EC50)
| Assay | Cell Line | EC50 (nM) | Reference |
| IP3 Accumulation | NIH3T3 cells expressing rat 5-HT2A receptors | 36 | [2][3] |
Experimental Protocols
In Vitro Studies
1. Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of (R)-TCB-2 to 5-HT2A receptors expressed in cultured cells.
-
Cell Culture: Use a stable cell line expressing the human or rat 5-HT2A receptor (e.g., HEK293 or NIH3T3 cells). Culture cells in appropriate media and conditions.
-
Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of (R)-TCB-2.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of (R)-TCB-2 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
2. Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This protocol measures the activation of the Gq-coupled 5-HT2A receptor by quantifying the accumulation of inositol phosphates.
-
Cell Culture and Labeling: Plate cells expressing the 5-HT2A receptor and label them with [3H]myo-inositol overnight.
-
Agonist Stimulation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor. Stimulate the cells with varying concentrations of (R)-TCB-2 for a defined period.
-
Extraction: Lyse the cells and extract the inositol phosphates.
-
Chromatography: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions to determine the amount of IP accumulation.
-
Data Analysis: Plot the IP accumulation against the concentration of (R)-TCB-2 to determine the EC50 value.
In Vivo Studies
1. Head-Twitch Response (HTR) in Rodents
The HTR is a behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in rodents.[4]
-
Drug Administration: Administer (R)-TCB-2 intraperitoneally (i.p.) at doses ranging from 0.1 to 5.0 mg/kg.[5][7] The vehicle can be saline.
-
Behavioral Observation: Place the animal in a clean observation chamber and record the number of head twitches over a specific period (e.g., 30 minutes) following drug administration.
-
Data Analysis: Compare the number of head twitches between different dose groups and the vehicle control group.
2. Prepulse Inhibition (PPI) Disruption
PPI of the startle reflex is a measure of sensorimotor gating that is disrupted in some psychiatric disorders.
-
Animals: Use adult male rats.
-
Surgical Implantation: Surgically implant cannulae into specific brain regions of interest, such as the nucleus accumbens or ventral pallidum.[8]
-
Drug Infusion: After a recovery period, infuse (R)-TCB-2 directly into the target brain region.
-
PPI Testing: Place the rat in a startle chamber. Present a series of acoustic startle stimuli, some of which are preceded by a weaker prepulse stimulus.
-
Data Analysis: Measure the startle amplitude in response to the stimulus alone and the prepulse-stimulus trials. Calculate the percentage of PPI and compare between the drug-infused and vehicle-infused groups.
3. Investigation of Alcohol Consumption
This protocol outlines a method to assess the effect of (R)-TCB-2 on alcohol consumption in mice.
-
Animals: Use male wildtype C57Bl/6J mice.[7]
-
Intermittent Two-Bottle Choice Paradigm: Singly house mice and provide them with two bottles, one containing water and the other an ethanol (B145695) solution (e.g., 20%).[7]
-
Drug Administration: Administer (R)-TCB-2 (e.g., 1.0 mg/kg, i.p.) or vehicle (saline).[7]
-
Measurement: Measure the daily fluid intake from both bottles to determine ethanol consumption and preference.
-
Data Analysis: Compare ethanol consumption and preference between the (R)-TCB-2 and vehicle treatment conditions.[7]
Visualizations
Signaling Pathways
Caption: (R)-TCB-2 mediated 5-HT2A receptor signaling cascade.
Experimental Workflow
Caption: Workflow for an in vivo behavioral study with (R)-TCB-2.
References
- 1. TCB-2 [medbox.iiab.me]
- 2. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. bio-techne.com [bio-techne.com]
- 4. TCB-2 - Wikipedia [en.wikipedia.org]
- 5. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCB-2, a 5-hydroxytryptamine 2A receptor agonist, disrupts prepulse inhibition in the ventral pallidum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alcohol Consumption with (R)-TCB-2 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing (R)-TCB-2, a potent and selective serotonin (B10506) 5-HT2A receptor agonist, to investigate alcohol consumption in mouse models. The following protocols and data are derived from preclinical studies and are intended to assist in the design and execution of experiments aimed at understanding the role of the 5-HT2A receptor in alcohol use disorder (AUD) and evaluating the therapeutic potential of 5-HT2A agonists. (R)-TCB-2 has been shown to attenuate alcohol consumption and preference in mice, suggesting its utility as a pharmacological tool in AUD research.[1][2]
Mechanism of Action
(R)-TCB-2 is a high-affinity agonist for the 5-HT2A receptor.[3][4] In the context of alcohol consumption, its effects are attributed to the modulation of neuronal activity within the brain's reward circuitry, particularly the ventral tegmental area (VTA).[1][2] Chronic alcohol exposure can lead to dysregulated chloride (Cl-) homeostasis in VTA GABAergic neurons, a neuroadaptation that promotes increased alcohol self-administration.[1][2] (R)-TCB-2 has been demonstrated to reverse this alcohol-induced impairment of Cl- transport, thereby normalizing inhibitory signaling in the VTA and reducing the motivation to consume alcohol.[1][2]
Signaling Pathway of (R)-TCB-2 in Modulating Alcohol-Related Neuroadaptations
Caption: (R)-TCB-2 signaling pathway in VTA GABA neurons.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of (R)-TCB-2 on alcohol and other liquid consumption in male C57Bl/6J mice.
Table 1: Effect of (R)-TCB-2 on 20% Ethanol (B145695) Consumption in High-Preferring Mice [2]
| Treatment Group | Ethanol Intake (g/kg) | Percent Reduction from Saline | Ethanol Preference (%) |
| Saline | 17.77 ± 0.77 | - | >50% |
| (R)-TCB-2 (1.0 mg/kg) | 9.99 ± 0.64 | 43.78% | Significantly Reduced |
Data are presented as mean ± SEM. High-preferring mice were defined as those with >50% preference for ethanol.
Table 2: Dose-Dependent Effect of (R)-TCB-2 on Ethanol Consumption [2]
| (R)-TCB-2 Dose (mg/kg, i.p.) | Effect on Ethanol Consumption |
| 0 (Saline) | Baseline drinking |
| 0.1 | No significant alteration |
| 1.0 | Significant reduction |
Table 3: Effect of (R)-TCB-2 on Water and Saccharin Consumption in Ethanol-Naïve Mice [2]
| Liquid | Treatment | Intake | Statistical Significance |
| Water | Saline | 3.04 ± 0.16 g | No significant difference |
| Water | (R)-TCB-2 (1.0 mg/kg) | 2.97 ± 0.16 g | No significant difference |
| 0.2% Saccharin | Saline | 8.42 ± 0.47 g | No significant difference |
| 0.2% Saccharin | (R)-TCB-2 (1.0 mg/kg) | 8.15 ± 0.44 g | No significant difference |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Intermittent Access Two-Bottle Choice Drinking Paradigm
This protocol is designed to establish and measure voluntary alcohol consumption and preference.
Materials:
-
Male C57Bl/6J mice
-
Standard mouse housing cages
-
Two drinking bottles per cage (e.g., with sipper tubes)
-
20% (v/v) ethanol solution in tap water
-
Tap water
-
(R)-TCB-2
-
Saline (0.9%)
-
Animal scale
Procedure:
-
Housing and Habituation:
-
Singly house mice with environmental enrichment.[2]
-
Allow mice to acclimate to single housing for at least one week before the start of the experiment.
-
-
Induction of Alcohol Drinking:
-
Provide mice with 24-hour access to two bottles: one containing 20% ethanol and the other containing tap water.
-
This access is provided intermittently, for example, on Mondays, Wednesdays, and Fridays. On other days, both bottles should contain water.[1]
-
Continue this schedule for several weeks to allow for the escalation of alcohol intake.[1]
-
Measure the weight of the bottles daily to calculate fluid consumption. Also, weigh the mice regularly.
-
-
Baseline Measurement:
-
After a stable level of high-preference drinking is established (e.g., >50% preference for the ethanol bottle for at least a week), record a baseline of ethanol and water intake for one week.
-
-
(R)-TCB-2 Administration:
-
Prepare (R)-TCB-2 solution in 0.9% saline. A common effective dose is 1.0 mg/kg.[2]
-
Administer (R)-TCB-2 or saline (as a control) via intraperitoneal (i.p.) injection.
-
Injections can be administered daily, for a set number of days (e.g., three consecutive drinking days), during the abstinence period, approximately 2 hours after the removal of the ethanol bottle.[2]
-
-
Data Collection and Analysis:
-
During the treatment period, continue to measure ethanol and water consumption daily.
-
Calculate ethanol intake in g/kg of body weight and preference as the ratio of ethanol consumed to total fluid consumed.
-
Following the final injection, continue to monitor drinking for several more sessions to assess any lasting effects of the treatment.[2]
-
Analyze the data using appropriate statistical tests, such as a paired t-test or repeated measures ANOVA, to compare drinking behavior between the saline and (R)-TCB-2 treatment phases.[2]
-
Protocol 2: Drinking in the Dark (DID) Paradigm for Binge-Like Consumption
This model is used to induce high levels of alcohol consumption in a short period, mimicking binge drinking.[1][5]
Materials:
-
Same as Protocol 1.
Procedure:
-
Housing and Habituation:
-
Singly house mice and allow them to acclimate.
-
Ensure a reversed light-dark cycle.
-
-
DID Procedure:
-
Three hours into the dark cycle, remove the water bottle from the home cage.[1][5]
-
Replace it with a single bottle containing 20% (v/v) ethanol.[5]
-
Allow access to the ethanol bottle for a limited period, typically 2 hours for the first 3 days and 4 hours on the fourth day.[1][6]
-
After the access period, remove the ethanol bottle and return the water bottle.
-
This cycle is typically repeated for four consecutive days.[1]
-
-
(R)-TCB-2 Administration:
-
On the fourth day (the test day), administer (R)-TCB-2 (1.0 mg/kg, i.p.) or saline at a set time before the start of the drinking session (e.g., 30 minutes prior).
-
-
Data Collection and Analysis:
-
Measure the amount of ethanol consumed during the 4-hour access period on the test day.
-
Calculate ethanol intake in g/kg.
-
Compare the intake between the (R)-TCB-2-treated group and the saline-treated control group using an unpaired t-test or ANOVA.
-
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for an experiment investigating the effect of (R)-TCB-2 on alcohol consumption.
Caption: Experimental workflow for studying (R)-TCB-2 effects.
References
- 1. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive deficits. While the precise pathophysiology remains under investigation, dysregulation of the serotonergic system, particularly the serotonin (B10506) 2A (5-HT2A) receptor, has been strongly implicated. The compound (R)-TCB2 is a potent and selective agonist for the 5-HT2A receptor, making it a valuable pharmacological tool for dissecting the role of this receptor in schizophrenia-related neural circuits and behaviors. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models relevant to schizophrenia research.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, facilitating its effective application in experimental design.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Species | Value |
| Binding Affinity (Ki) | 5-HT2A | Human | 0.75 nM |
| 5-HT2A | Rat | 0.73 nM | |
| Functional Potency (EC50) | IP3 Accumulation | Rat (NIH3T3 cells) | 36 nM |
| Calcium Flux | Human (HEK293T cells) | 5.9 nM |
Table 2: In Vivo Effects of this compound
| Experimental Model | Species | Administration Route | Dose/Concentration | Observed Effect | Relevance to Schizophrenia |
| Prepulse Inhibition (PPI) | Rat | Intracerebroventricular | Not Specified | Disruption of PPI | Models sensorimotor gating deficits |
| Intra-Nucleus Accumbens | Not Specified | Disruption of PPI | Models sensorimotor gating deficits | ||
| Intra-Ventral Pallidum | Not Specified | Disruption of PPI | Models sensorimotor gating deficits | ||
| Head-Twitch Response | Mouse | Intraperitoneal (i.p.) | Dose-dependent | Induction of head twitches | A behavioral proxy for 5-HT2A receptor activation |
| Body Temperature | Mouse | Intraperitoneal (i.p.) | Dose-dependent | Induction of hypothermia | A physiological response to 5-HT2A agonism |
Signaling Pathways and Experimental Logic
Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental results.
The use of this compound in schizophrenia research is predicated on the hypothesis that aberrant 5-HT2A receptor signaling contributes to the disorder's symptoms. By selectively activating this receptor, researchers can probe its contribution to synaptic plasticity, neuronal firing, and complex behaviors in animal models.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
Materials:
-
Cell membranes expressing human or rat 5-HT2A receptors.
-
Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific determinant: Mianserin (10 µM) or another suitable 5-HT2A antagonist.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific determinant, radioligand, and cell membranes.
-
Competitive Binding: this compound dilution, radioligand, and cell membranes.
-
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters 3-4 times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following 5-HT2A receptor activation by this compound.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).
-
This compound hydrochloride.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate cells in the microplate and allow them to adhere overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the maximum ΔF against the log concentration of this compound.
-
Determine the EC50 value (concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
In Vivo Assays in Animal Models of Schizophrenia
1. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This protocol assesses the effect of this compound on this deficit.
-
Apparatus:
-
Acoustic startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
-
Procedure:
-
Animal Model: Use a relevant animal model, such as rats treated with an NMDA receptor antagonist (e.g., MK-801, PCP) to induce a PPI deficit.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or direct intracerebral infusion).
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Test Session: The session consists of a pseudo-randomized presentation of different trial types:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (e.g., 75-85 dB) presented 30-120 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only to measure baseline movement.
-
-
Record the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: % PPI = 100 * [(Mean Startle Amplitude of Pulse-alone) - (Mean Startle Amplitude of Prepulse-pulse)] / (Mean Startle Amplitude of Pulse-alone).
-
Compare the % PPI between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
2. Social Interaction Test
This test assesses social withdrawal, a key negative symptom of schizophrenia.
-
Apparatus:
-
A novel, open-field arena.
-
-
Procedure:
-
Animal Model: Utilize a model that exhibits social deficits, such as rats with sub-chronic PCP treatment or developmental models.
-
Drug Administration: Administer this compound or vehicle.
-
Test Session:
-
Place two unfamiliar, weight-matched animals (one from the treatment group and one from the control group, or two treated animals) in the arena.
-
Videotape the interaction for a set period (e.g., 10-15 minutes).
-
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration and frequency of social behaviors, which may include sniffing, following, grooming, and physical contact.
-
-
Data Analysis:
-
Calculate the total time spent in social interaction for each pair.
-
Compare the social interaction times between the different treatment groups using statistical tests like a t-test or ANOVA.
-
Conclusion
This compound is a powerful tool for investigating the role of the 5-HT2A receptor in the pathophysiology of schizophrenia. The protocols outlined in these application notes provide a framework for characterizing the in vitro and in vivo effects of this compound. By employing these methods, researchers can further elucidate the complex signaling pathways and behavioral circuits that are dysregulated in schizophrenia, potentially leading to the identification of novel therapeutic targets.
Application Notes and Protocols: IP3 Accumulation Assay Using (R)-TCB2 in NIH3T3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) trisphosphate (IP3) is a critical second messenger molecule involved in intracellular signaling cascades initiated by the activation of Gq/11 protein-coupled receptors (GPCRs). The quantification of IP3 accumulation is a widely used method to assess the activity of agonists and antagonists targeting these receptors. (R)-TCB2 is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor, a Gq-coupled receptor.[1] This document provides a detailed protocol for performing an IP3 accumulation assay using this compound in NIH3T3 cells stably expressing the 5-HT2A receptor. The presented methodology is based on a competitive binding assay that measures inositol monophosphate (IP1), a stable downstream metabolite of IP3, which accumulates in the presence of lithium chloride (LiCl).
Principle of the Assay
Activation of the 5-HT2A receptor by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 is rapidly metabolized to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1). Lithium chloride is used to inhibit inositol monophosphatase, the enzyme that degrades IP1, leading to its accumulation. The amount of accumulated IP1 is then quantified, typically using a competitive immunoassay format such as HTRF, ELISA, or fluorescence polarization, and serves as a surrogate measure of 5-HT2A receptor activation.
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to the 5-HT2A receptor, leading to the accumulation of IP1.
References
Application Notes and Protocols: Photoswitchable TCB-2 for Optical Control of 5-HT2A Receptor Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of photoswitchable TCB-2, referred to as Azo-TCB2, for the precise spatiotemporal control of the serotonin (B10506) 2A (5-HT2A) receptor. Azo-TCB2 is a photopharmacological probe derived from the potent and selective 5-HT2A receptor agonist TCB-2.[1] This document outlines its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The 5-HT2A receptor is a key target in the central nervous system, implicated in various physiological processes and psychiatric conditions.[1] The development of photopharmacological tools like Azo-TCB2 allows for the reversible activation and deactivation of this receptor with light, offering unprecedented precision in studying its function in complex biological systems. Azo-TCB2 is an arylazopyrazole-based photoswitchable ligand that can be isomerized between a thermally stable E-isomer and a metastable Z-isomer using specific wavelengths of light.[2] This isomerization leads to a change in its pharmacological activity at the 5-HT2A receptor, enabling optical control over downstream signaling pathways.[3] Notably, Azo-TCB2 exhibits photoswitchable biased agonism, differentially activating G-protein and β-arrestin pathways depending on its isomeric state.[2][3]
Data Presentation
The following tables summarize the key photophysical and pharmacological properties of Azo-TCB2 and its parent compound TCB-2.
Table 1: Photophysical Properties of Azo-TCB2
| Property | Value | Reference |
| E-isomer absorbance maximum (λmax) | 340 nm | |
| Z-isomer absorbance maximum (λmax) | 440 nm | |
| Isomerization E → Z | 365 nm light | [3] |
| Isomerization Z → E | 530 nm light | [3] |
| Thermal relaxation half-life (Z to E) at 25°C | 29.14 hours | [1][3] |
| Thermal relaxation half-life (Z to E) at 37°C | 21.01 hours | [1][3] |
| Photostationary state (PSS) with 365 nm light | 98% Z-isomer | [1][3] |
Table 2: Pharmacological Properties of TCB-2 and Azo-TCB2 Isomers at the 5-HT2A Receptor
| Compound/Isomer | Assay | EC50 (nM) | Reference |
| TCB-2 | G-protein (Ca2+ influx) | 5.9 | [3] |
| Azo-TCB2 (E-isomer) | G-protein (Ca2+ influx) | 22.8 | [3] |
| Azo-TCB2 (Z-isomer) | G-protein (Ca2+ influx) | 46.7 | [3] |
| Azo-TCB2 (E-isomer) | β-arrestin recruitment | Similar potency to Z-isomer | [3] |
| Azo-TCB2 (Z-isomer) | β-arrestin recruitment | More biased vs. E-isomer | [3] |
Experimental Protocols
I. Synthesis of Azo-TCB2
The synthesis of Azo-TCB2 involves a multi-step process starting from commercially available 4-aminobenzyl alcohol.[3]
Step 1: Synthesis of Azo-Ald
-
4-aminobenzyl alcohol is first diazotized using sodium nitrite (B80452) in acetic and hydrochloric acid.[3]
-
This is followed by a diazo coupling with the enolate of 2,4-pentanedione to produce a hydrazone intermediate.[3]
-
The hydrazone is then condensed with methylhydrazine to form a pyrazole (B372694).[3]
-
The benzylic alcohol on the pyrazole is oxidized using activated MnO2 to yield Azo-Ald.[3]
Step 2: Synthesis of Azo-TCB2
-
The parent drug, TCB-2, is incubated with the synthesized Azo-Ald.[3]
-
Sodium cyanoborohydride is added to facilitate a reductive amination reaction, yielding the final product, Azo-TCB2.[3]
II. Photoswitching of Azo-TCB2
The isomeric state of Azo-TCB2 can be controlled by irradiation with specific wavelengths of light.
-
To enrich the Z-isomer: Irradiate a solution of Azo-TCB2 (e.g., 22 µM in DMSO) with 365 nm UV light. A UV transilluminator can be used for this purpose.[3] This will drive the equilibrium towards the Z-isomer, which is more active at the β-arrestin pathway.[3]
-
To enrich the E-isomer: Irradiate the Azo-TCB2 solution with 530 nm green light. A 530 nm LED can be used for this purpose.[3] This will convert the Z-isomer back to the more thermally stable E-isomer, which shows higher potency in the G-protein pathway.[3]
-
Dark adaptation: In the absence of light, the Z-isomer will thermally relax back to the E-isomer.
The photostationary state can be confirmed using UV/Vis spectroscopy and 1H NMR.[3] Azo-TCB2 has demonstrated good resistance to photofatigue over multiple switching cycles.
III. In Vitro Assay for 5-HT2A Receptor Activation (G-protein Pathway)
This protocol describes the measurement of intracellular calcium flux in response to 5-HT2A receptor activation.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Transfect the cells with a plasmid encoding the human 5-HT2A receptor.
-
-
Cell Loading with Calcium Indicator:
-
Load the transfected HEK293T cells with a calcium-sensing dye such as Cal-590tAM.
-
-
Compound Preparation and Application:
-
Prepare solutions of Azo-TCB2 in its dark-adapted state (E-isomer) and after irradiation with 365 nm light (Z-isomer enriched).
-
Prepare a dose-response curve for each isomer.
-
-
Measurement of Calcium Flux:
-
Monitor changes in intracellular calcium levels in real-time using confocal imaging by measuring the increase in fluorescence of the calcium sensor upon ligand binding to the receptor.
-
-
Data Analysis:
-
Generate dose-response curves and calculate the EC50 values for each isomer to determine their potency in activating the G-protein signaling pathway.
-
IV. In Vitro Assay for 5-HT2A Receptor Activation (β-arrestin Pathway)
This protocol is for assessing the recruitment of β-arrestin to the 5-HT2A receptor upon activation.
-
Assay Principle: Utilize an assay that measures the interaction between the 5-HT2A receptor and β-arrestin, such as a commercially available β-arrestin recruitment assay.
-
Compound Preparation and Application:
-
Prepare solutions of the E and Z isomers of Azo-TCB2 as described above.
-
-
Measurement of β-arrestin Recruitment:
-
Perform the assay according to the manufacturer's instructions to quantify the recruitment of β-arrestin in response to different concentrations of each Azo-TCB2 isomer.
-
-
Data Analysis:
-
Analyze the data to determine the potency and efficacy of each isomer in recruiting β-arrestin. This will allow for the characterization of the biased agonism of Azo-TCB2.[3]
-
Visualizations
References
- 1. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 2. Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Preparation of (R)-TCB-2 Stock Solutions for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-TCB-2 is a potent and selective high-affinity 5-HT2A receptor agonist.[1] It is a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Proper preparation of stock solutions is critical to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of (R)-TCB-2 stock solutions for in vitro and in vivo studies.
(R)-TCB-2 Properties
A summary of the key physicochemical properties of (R)-TCB-2 is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 353.05 g/mol | [1] |
| Formula | C₁₁H₁₄BrNO₂HBr | |
| CAS Number | 912342-28-0 | [1] |
| Appearance | Powder | [1] |
| Purity | ≥99% | |
| Solubility in Water | up to 25 mM | |
| Solubility in DMSO | up to 100 mM |
Experimental Protocol: Preparation of (R)-TCB-2 Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of (R)-TCB-2 in Dimethyl Sulfoxide (DMSO).
Materials:
-
(R)-TCB-2 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of (R)-TCB-2 powder to equilibrate to room temperature for at least 60 minutes.[2] This prevents condensation from forming on the powder.
-
Weighing: Carefully weigh out the desired amount of (R)-TCB-2 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of (R)-TCB-2.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 353.05 g/mol = 0.00353 g = 3.53 mg
-
-
-
Dissolution: Add the weighed (R)-TCB-2 powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM solution, add 1 mL of DMSO to 3.53 mg of (R)-TCB-2.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[2] Stock solutions are generally stable for up to one month when stored properly.[2]
Note on Solvent Choice: While (R)-TCB-2 is soluble in water, DMSO allows for the preparation of a more concentrated stock solution. For experiments where DMSO may interfere, sterile water can be used as a solvent, but the maximum concentration will be lower.
Signaling Pathway and Experimental Workflow
(R)-TCB-2 acts as a selective agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon binding, it stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[1]
Caption: Simplified signaling pathway of (R)-TCB-2 via the 5-HT2A receptor.
The following diagram illustrates the general workflow for preparing and using (R)-TCB-2 stock solutions in experiments.
Caption: Experimental workflow for (R)-TCB-2 stock solution preparation and use.
Safety Precautions
-
(R)-TCB-2 is a potent psychoactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
By following these guidelines, researchers can confidently prepare and use (R)-TCB-2 stock solutions to achieve reliable and reproducible results in their studies of the 5-HT2A receptor system.
References
(R)-TCB2: Application Notes and Protocols for CNS Disorder Research
(R)-TCB2 , also known as (7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine, is a potent and selective serotonin (B10506) 5-HT2A receptor agonist.[1][2] Its unique pharmacological profile, characterized by biased agonism, makes it a valuable pharmacological tool for investigating the role of the 5-HT2A receptor in various central nervous system (CNS) disorders. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound is a high-affinity agonist for the 5-HT2A receptor. It displays a higher affinity and potency compared to its (S)-enantiomer.[1] A key feature of this compound is its nature as a biased agonist.[1][2] It preferentially activates the Gq/G11 protein-coupled signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent phosphoinositide turnover, with significantly less engagement of the phospholipase A2 pathway.[1][2] This biased signaling distinguishes it from other 5-HT2A agonists like DOI and LSD and allows for the specific dissection of these intracellular pathways in both normal and pathological brain function.
Applications in CNS Disorders
Preclinical studies have demonstrated the potential of this compound as a tool to investigate several CNS disorders:
-
Depression and Anxiety: this compound has been shown to produce rapid antidepressant- and anxiolytic-like effects in animal models.[1]
-
Substance Use Disorders: Research indicates that this compound can attenuate alcohol consumption and preference in mice, suggesting a role for the 5-HT2A receptor in alcohol use disorder.[3][4]
-
Psychosis: While its hallucinogenic properties in humans are not firmly established, this compound is used in animal models to study the neurobiology of psychosis due to its potent 5-HT2A receptor agonism, a key target for psychedelic drugs.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 0.75 | [1] |
| 5-HT2A | Rat | 0.73 |
Table 2: Functional Potency (EC50)
| Assay | Cell Line | EC50 (nM) | Reference |
| IP3 Accumulation | NIH3T3 cells expressing rat 5-HT2A receptors | 36 | |
| G-protein mediated Ca2+ response | - | 5.9 | [5] |
| β-arrestin recruitment | - | 3700 | [5] |
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
This compound hydrochloride.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding competitor (e.g., 10 µM mianserin).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand, and either vehicle, this compound, or the non-specific binding competitor to the incubation buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold incubation buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using competitive binding analysis software (e.g., Prism).
In Vitro Functional Assay: Phosphoinositide (IP) Turnover
This protocol measures the functional potency of this compound by quantifying its ability to stimulate the Gq/PLC pathway.
Materials:
-
NIH3T3 cells stably expressing the rat 5-HT2A receptor.
-
[3H]myo-inositol.
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
This compound hydrochloride.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Label the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15 minutes.
-
Add varying concentrations of this compound and incubate for 60 minutes at 37°C.
-
Lyse the cells and collect the supernatant.
-
Separate the inositol (B14025) phosphates using Dowex AG1-X8 chromatography.
-
Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice
The HTR is a behavioral proxy for 5-HT2A receptor activation in rodents.
Materials:
-
Male C57BL/6J mice.[6]
-
This compound hydrochloride dissolved in sterile saline.
-
Observation chambers.
-
Video recording equipment (optional).
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.1 - 5.0 mg/kg).[6]
-
Immediately after injection, place the mice back into the observation chambers.
-
Record the number of head twitches for a defined period (e.g., 30 minutes). A head twitch is a rapid, rotational movement of the head.
-
Analyze the dose-response relationship for HTR induction.
In Vivo Behavioral Assay: Two-Bottle Choice Alcohol Drinking Paradigm
This protocol assesses the effect of this compound on alcohol consumption and preference.[4]
Materials:
-
Male C57BL/6J mice.[4]
-
This compound hydrochloride dissolved in sterile saline.
-
Standard mouse caging with two drinking bottles.
-
Ethanol (B145695) solution (e.g., 20% v/v in water).
-
Water.
Procedure:
-
Acclimate mice to the two-bottle choice paradigm with one bottle containing water and the other containing an ethanol solution.
-
Measure daily fluid consumption from each bottle to establish a baseline of alcohol preference.
-
Once a stable baseline is achieved, administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle.[4]
-
Continue to measure fluid consumption for several hours or days post-injection.
-
Calculate alcohol consumption (g/kg/day) and preference (volume of alcohol solution consumed / total volume of fluid consumed).
-
Compare the effects of this compound treatment to the vehicle control group.
Visualizations
Caption: this compound biased agonism at the 5-HT2A receptor.
Caption: Workflow for in vivo studies using this compound.
Caption: this compound as a tool in CNS disorder research.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serotonin 2A receptor agonist TCB-2 attenuates heavy alcohol drinking and alcohol-induced midbrain inhibitory plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 6. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of (R)-TCB2 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCB2, or (R)-(4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine hydrobromide, is a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] It is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in rodents for behavioral and neuropharmacological studies, summarize key quantitative data from the literature, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation
Behavioral Effects of Intraperitoneal this compound in Rodents
The following table summarizes the reported behavioral effects of this compound following intraperitoneal administration in mice and rats.
| Species | Behavioral Paradigm | Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| Mouse | Alcohol Consumption | 0.1 - 1.0 | 1.0 mg/kg significantly reduced ethanol (B145695) consumption and preference. 0.1 mg/kg had no effect. | [4] |
| Mouse | Head Twitch Response (HTR) | Up to 5.0 | Dose-dependently induced head twitches, a behavioral proxy for 5-HT2A receptor activation. | [2][3] |
| Mouse | Hypothermia | Up to 5.0 | Dose-dependently induced hypothermia. | [2][3] |
| Mouse | Feeding Behavior | Not specified | Decreased food consumption in food-deprived mice. | [2][3] |
| Rat | Maternal Behavior | 1.0 - 5.0 | Dose-dependently disrupted pup retrieval and other maternal behaviors. | [5] |
| Rat | Drug Discrimination | Not specified | (R)-TCB-2 substitutes for LSD and DOI, indicating similar subjective effects. | [1] |
Pharmacokinetic Profile
For comparative purposes, the table below presents pharmacokinetic data for other compounds administered intraperitoneally in rodents. It is important to note that these values can vary significantly based on the physicochemical properties of the compound.
| Compound | Species | Dose (mg/kg, i.p.) | Tmax | Cmax | Half-life (t½) | Reference |
| Δ9-THC | Mouse | 5 | 30 min | 198 ± 20 ng/mL | 109 ± 7 min | [6] |
| Deramciclane (B39774) | Rat | 10 | - | ≥177.8 ng/mL | 3.42 - 5.44 h | [7] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound hydrobromide powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile vials
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved.[5]
-
For sterile administration, filter the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution appropriately, protected from light, and as recommended by the supplier.
Intraperitoneal Injection Procedure in Rodents
This protocol is a general guideline. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the injection volume.
-
Mouse: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The tail can be secured with the little finger of the same hand.
-
Rat: For a two-person technique, one person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel.
-
-
Injection Site Identification:
-
Position the animal with its head tilted slightly downwards.
-
The injection site is the lower right or left abdominal quadrant. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 10-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If either is observed, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the calculated volume of the this compound solution smoothly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Visualizations
Signaling Pathways of this compound at the 5-HT2A Receptor
This compound exerts its effects by acting as an agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of the Gq/11 protein, leading to downstream cellular responses.
Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.
Some evidence also suggests that 5-HT2A receptor activation can lead to biased agonism, potentially engaging other signaling pathways such as the β-arrestin-mediated MAPK/ERK pathway.
Caption: Potential β-arrestin-mediated signaling of the 5-HT2A receptor.
Experimental Workflow for Behavioral Studies
The following diagram outlines a typical workflow for a behavioral study involving the intraperitoneal administration of this compound in rodents.
Caption: General experimental workflow for rodent behavioral studies.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of 5-HT2A Receptor Disrupts Rat Maternal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of 5-HT2A Agonists: Application Notes and Protocols for TCB-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of the selective 5-HT2A receptor agonist, (4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine hydrobromide (TCB-2). This document includes a summary of its pharmacological properties, detailed protocols for key in vitro and in vivo assays, and visual representations of its signaling pathways and a typical preclinical evaluation workflow.
Introduction
The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor, is a key target in neuropsychopharmacology. Its activation is associated with a range of physiological and behavioral effects, making it a promising target for therapeutic interventions in various disorders, including depression, anxiety, and substance use disorders. TCB-2 is a potent and selective 5-HT2A receptor agonist that has been instrumental in elucidating the role of this receptor in preclinical models.[1] TCB-2 displays biased agonism, preferentially activating the Gq/11 signaling pathway over the β-arrestin pathway, which may contribute to its specific pharmacological profile.[2]
Data Presentation: Pharmacological Profile of TCB-2
The following table summarizes the quantitative data for TCB-2 from various in vitro and in vivo studies.
| Assay Type | Parameter | Species/System | Value | Reference(s) |
| Receptor Binding | ||||
| Radioligand Binding Assay | Kᵢ (5-HT2A) | Rat brain homogenate | 0.73 nM | [1] |
| Kᵢ (5-HT2A) | Human recombinant receptors | 0.75 nM | [1] | |
| Kᵢ (5-HT1A) | Rat hippocampus/frontal lobe | Allosteric modulation (reduces affinity of 5-HT1A agonists) | [3] | |
| Functional Activity | ||||
| IP₃ Accumulation | EC₅₀ | NIH3T3 cells (rat 5-HT2A) | 36 nM | [1] |
| In Vivo Pharmacology | ||||
| Head-Twitch Response (HTR) | Dose-dependent | C57BL/6J mice | Induces HTR at 0.5, 1.0, and 2.5 mg/kg | |
| Comparison | C57BL/6J mice | Fewer twitches than DOI at 5.0 mg/kg | [4] | |
| Alcohol Consumption | % Reduction | C57BL/6J mice | 43.78% reduction at 1.0 mg/kg | [5] |
| Feeding Behavior | Effect | Food-deprived mice | Decreased food consumption (>2.5 mg/kg) | [4][5] |
| Thermoregulation | Effect | C57BL/6J mice | Induces hypothermia | [1] |
| Locomotor Activity | Effect | C57BL/6J mice | No significant effect | [4] |
| Anxiety-like Behavior (Open Field) | Effect | C57BL/6J mice | No significant effect | [4] |
Signaling Pathways and Preclinical Workflow
5-HT2A Receptor Signaling Cascade
Activation of the 5-HT2A receptor by an agonist like TCB-2 primarily initiates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺). These downstream effectors modulate various cellular processes, including neuronal excitability and gene expression. The 5-HT2A receptor can also signal through a β-arrestin pathway, which is typically associated with receptor desensitization and internalization, but can also initiate distinct signaling cascades.[6][7][8][9][10]
Preclinical Research Workflow for TCB-2
The following diagram illustrates a typical preclinical workflow for evaluating a novel 5-HT2A agonist like TCB-2. The process begins with in vitro characterization of the compound's binding and functional activity, followed by a series of in vivo studies to assess its behavioral and physiological effects.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Kᵢ) of TCB-2 for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[³H]-Ketanserin (Radioligand)
-
TCB-2
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled Ketanserin (for non-specific binding)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Ketanserin (at a concentration close to its K_d), and membrane suspension.
-
Non-specific Binding: Unlabeled Ketanserin (at a high concentration, e.g., 10 µM), [³H]-Ketanserin, and membrane suspension.
-
Competitive Binding: Serial dilutions of TCB-2, [³H]-Ketanserin, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of TCB-2. Determine the IC₅₀ value (the concentration of TCB-2 that inhibits 50% of specific [³H]-Ketanserin binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of TCB-2.
Materials:
-
Male C57BL/6J mice
-
TCB-2 dissolved in a suitable vehicle (e.g., saline)
-
Observation chambers
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer TCB-2 or vehicle via intraperitoneal (i.p.) injection. A typical dose range for inducing HTR is 0.5-5.0 mg/kg.[4]
-
Observation: Immediately after injection, place each mouse individually into an observation chamber.
-
Scoring: Manually or automatically count the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from normal grooming or exploratory behavior.
-
Data Analysis: Compare the number of head twitches in the TCB-2 treated groups to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic potential of TCB-2.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking system
-
Rodents (mice or rats)
-
TCB-2 dissolved in a suitable vehicle
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to testing. The lighting in the room should be kept consistent.
-
Drug Administration: Administer TCB-2 or vehicle i.p. at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute session.[11]
-
Data Collection: Record the session using a video tracking system. The primary measures of interest are the time spent in the open arms and the number of entries into the open arms.[11][12]
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries in all arms. Compare the data from the TCB-2 treated groups with the vehicle control group using statistical tests such as a t-test or ANOVA. An increase in open arm exploration is indicative of an anxiolytic effect.
In Vivo Single-Unit Electrophysiology in the Ventral Tegmental Area (VTA)
Objective: To investigate the effects of TCB-2 on the firing rate of VTA GABA neurons.
Materials:
-
Anesthetized or head-fixed awake mice
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Amplifier and data acquisition system
-
TCB-2 and vehicle solution
-
Drug delivery system (e.g., i.p. injection or microinfusion)
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. For awake recordings, a head-fixation device is implanted in a prior surgery.
-
Craniotomy: Perform a craniotomy over the VTA according to stereotaxic coordinates.
-
Electrode Placement: Slowly lower a microelectrode into the VTA.
-
Neuron Identification: Identify putative GABA neurons based on their characteristic electrophysiological properties, such as a high firing rate and a short spike duration.[13]
-
Baseline Recording: Record the baseline firing rate of an isolated neuron for a stable period.
-
Drug Administration: Administer TCB-2 or vehicle.
-
Post-Drug Recording: Continue to record the firing rate of the same neuron to observe any changes induced by the drug.
-
Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration. Compare the percentage change in firing rate between the TCB-2 and vehicle groups.
Conclusion
TCB-2 serves as a valuable pharmacological tool for investigating the therapeutic potential of 5-HT2A receptor agonists. The data and protocols presented here provide a foundation for researchers to explore the role of the 5-HT2A receptor in various physiological and pathological processes. Further research into the nuanced signaling and behavioral effects of compounds like TCB-2 will be crucial for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.fsu.edu [bio.fsu.edu]
Application Notes and Protocols: Utilizing (R)-TCB-2 to Interrogate G-Protein vs. β-Arrestin Signaling Pathways
Authored for: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of approximately 34% of all FDA-approved drugs.[1] The serotonin (B10506) 2A receptor (5-HT2AR), a member of this family, is a key target in the treatment of neuropsychiatric disorders.[2] Traditionally, GPCR signaling was thought to occur exclusively through the activation of heterotrimeric G-proteins. However, it is now understood that GPCRs can also signal through β-arrestin-dependent pathways, which are distinct from G-protein signaling.[3][4]
The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[3][5] Such biased ligands are invaluable pharmacological tools for dissecting the physiological roles of different signaling cascades and offer the potential for developing therapeutics with improved efficacy and fewer side effects.
(R)-TCB-2 is a potent, high-affinity agonist for the 5-HT2A receptor.[6][7] Crucially, it acts as a biased agonist, preferentially activating G-protein-mediated signaling over other pathways.[6][8][9] Specifically, (R)-TCB-2 demonstrates significantly greater potency in stimulating the Gq-protein-coupled phosphoinositide (PI) pathway compared to the arachidonic acid release pathway.[6][10][11] This property makes (R)-TCB-2 an excellent tool for selectively studying the downstream consequences of G-protein activation versus β-arrestin-mediated events at the 5-HT2A receptor.
These application notes provide a summary of (R)-TCB-2's pharmacological properties and detailed protocols for its use in distinguishing between G-protein and β-arrestin signaling pathways.
Signaling Pathway Overviews
Upon agonist binding, the 5-HT2A receptor can initiate two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.
-
G-Protein (Gq) Pathway : The 5-HT2A receptor primarily couples to the Gq family of G-proteins.[2] Activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which mediates numerous cellular responses.
-
β-Arrestin Pathway : Following agonist binding and subsequent phosphorylation by a G-protein-coupled receptor kinase (GRK), β-arrestin proteins are recruited to the receptor.[12] This recruitment serves two main functions: it desensitizes G-protein signaling by sterically hindering the G-protein-receptor interaction, and it initiates a separate wave of signaling by acting as a scaffold for other proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[3][4] This process also facilitates receptor internalization into clathrin-coated pits.[12][13]
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying biased β-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCB-2 - Wikipedia [en.wikipedia.org]
- 7. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 8. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
unexpected (R)-TCB2 experimental results
Welcome to the technical support center for (R)-TCB-2. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected experimental results encountered when working with this potent 5-HT2A receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (R)-TCB-2?
(R)-TCB-2 is a high-affinity agonist for the serotonin (B10506) 5-HT2A receptor.[1][2] It is the more potent and selective enantiomer of TCB-2.[1] It also shows high affinity for the 5-HT2C receptor.[1] Notably, (R)-TCB-2 is a biased agonist, showing a significantly higher potency for stimulating phosphoinositide turnover compared to arachidonic acid release.[1][3]
Q2: What are the expected in vivo effects of (R)-TCB-2 administration in rodents?
Typically, administration of (R)-TCB-2 in rodents is expected to induce a head-twitch response (HTR), hypothermia, and show antidepressant- and anxiolytic-like effects.[1][2][3] It has also been shown to substitute for other psychedelic drugs like LSD and DOI in drug discrimination tests.[1]
Q3: Are there any known off-target effects of (R)-TCB-2?
While (R)-TCB-2 is highly selective for the 5-HT2A receptor, it is a potent agonist at several other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2B, and 5-HT2C.[1] Unexpected results could arise from the activation of these other receptors, especially at higher concentrations.
Troubleshooting Unexpected Experimental Results
Issue 1: Attenuated or Absent Head-Twitch Response (HTR) Despite High Doses
Question: I am administering what should be a psychoactive dose of (R)-TCB-2, but I'm observing a weaker than expected or no head-twitch response in my mice. Why might this be happening?
Possible Causes and Solutions:
-
Biased Agonism: (R)-TCB-2 is a biased agonist, potently activating the phosphoinositide pathway while being less effective at stimulating the arachidonic acid pathway.[1][3] The head-twitch response may be more strongly linked to the arachidonic acid pathway. The surprisingly high doses required to produce HTR compared to its potency in drug discrimination assays may be a reflection of this bias.[1]
-
Genetic Background of Animals: Studies have shown that in serotonin transporter (SERT) knockout mice, the head-twitch and hypothermic responses to TCB-2 are significantly diminished.[3][4][5] Ensure you are using a wild-type strain for which behavioral responses to 5-HT2A agonists are well-characterized.
-
Experimental Protocol: Review your administration route and dosage. While potent, the effective dose for HTR may be higher than for other behavioral effects.[1]
Issue 2: Unexpected Effects on Locomotor Activity
Question: My results for locomotor activity are inconsistent. Sometimes I see an increase, and other times a decrease. What could be the reason for this variability?
Possible Causes and Solutions:
-
Dose-Dependent Biphasic Effect: (R)-TCB-2 has been reported to have biphasic effects on locomotion. Lower doses may produce hyperlocomotion, while higher doses can lead to hypolocomotion.[1] It is crucial to perform a full dose-response study to characterize the locomotor effects in your specific experimental setup.
-
Habituation and Environmental Factors: Ensure that animals are properly habituated to the testing environment. Novel environments can independently affect locomotor activity and interact with the drug's effects.
Issue 3: 5-HT2A Antagonist Fails to Block a TCB-2 Induced Effect
Question: I observed a significant decrease in food consumption after (R)-TCB-2 administration. However, pre-treatment with a selective 5-HT2A antagonist like MDL 11,939 did not block this effect. Does this mean my antagonist is not working?
Possible Causes and Solutions:
-
Off-Target Receptor Involvement: This is a documented finding. The suppression of feeding by TCB-2 is not blocked by 5-HT2A antagonism, suggesting the involvement of other receptors, potentially the 5-HT2C receptor, for which TCB-2 also has high affinity.[3][4][5]
-
Antagonist Dose and Timing: While in this specific case an off-target effect is likely, it is always good practice to validate your antagonist's efficacy. Ensure you are using an appropriate dose and that the pre-treatment time is sufficient to achieve adequate receptor occupancy before administering (R)-TCB-2.
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of (R)-TCB-2
| Receptor | Human | Rat |
| 5-HT2A | 0.75[1] | 0.73[2] |
| 5-HT2C | Similar to 2C-B (Ki = 0.88 nM)[1] | - |
Table 2: In Vitro Functional Potency of (R)-TCB-2
| Assay | Cell Line | Potency (EC50) |
| IP3 Accumulation | NIH3T3 cells expressing rat 5-HT2A receptors | 36 nM[2] |
Table 3: Comparative In Vivo Effects of (R)-TCB-2 and DOI in Mice
| Effect | (R)-TCB-2 (at 5.0 mg/kg) | DOI (at 5.0 mg/kg) |
| Head Twitches | Significantly fewer | More than TCB-2 |
| Hypothermic Response | Significantly enhanced | Less than TCB-2 |
Data synthesized from Fox et al., 2010.[3][5]
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
-
Animals: Male C57BL/6J mice are individually housed and acclimated to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: (R)-TCB-2 is dissolved in 0.9% saline. Doses are prepared on the day of the experiment.
-
Administration: Administer (R)-TCB-2 via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Observation: Immediately after injection, place the mouse in a clean, standard polycarbonate cage. Record the number of head twitches for 30 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Data Analysis: Compare the number of head twitches across different dose groups and with a vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
Protocol 2: In Vitro Phosphoinositide (PI) Turnover Assay
-
Cell Culture: Culture NIH3T3 cells stably expressing the rat 5-HT2A receptor in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Labeling: Plate cells in 24-well plates. When confluent, label the cells by incubating them overnight in inositol-free DMEM containing [3H]myo-inositol (1 µCi/mL).
-
Assay: Wash the cells with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase). Add varying concentrations of (R)-TCB-2 and incubate for 1 hour at 37°C.
-
Extraction: Terminate the reaction by adding a cold stop solution (e.g., 10 mM formic acid).
-
Quantification: Isolate the inositol phosphates (IPs) using anion-exchange chromatography. Quantify the amount of [3H]IPs by liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value using non-linear regression.
Visualizations
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-TCB-2 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-TCB-2, a potent and selective 5-HT2A receptor agonist, in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of (R)-TCB-2 concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is (R)-TCB-2 and what is its primary mechanism of action?
(R)-TCB-2 is a high-affinity agonist for the serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][2][3][4] Its primary mechanism of action involves binding to and activating the 5-HT2A receptor, which predominantly couples to the Gαq signaling pathway.[5] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] Subsequently, IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular responses.[5]
Q2: What is a good starting concentration range for (R)-TCB-2 in a new cell culture experiment?
Based on its known potency, a good starting point for (R)-TCB-2 in most cell-based assays is to perform a concentration-response curve spanning from 100 pM to 1 µM. The reported EC50 for IP3 accumulation in NIH3T3 cells stably expressing the rat 5-HT2A receptor is 36 nM, which should fall within this range.[2][3][4] The optimal concentration will ultimately depend on the cell type, the specific endpoint being measured, and the expression level of the 5-HT2A receptor.
Q3: How should I prepare and store (R)-TCB-2 stock solutions?
(R)-TCB-2 is soluble in both water and DMSO.[2][3][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it further in your culture medium or assay buffer to the desired final concentrations. Store the DMSO stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known binding affinities and potency values for (R)-TCB-2?
The following table summarizes key quantitative data for (R)-TCB-2:
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Rat | 0.73 nM | [2][3][4] |
| Ki (Binding Affinity) | Human | 0.75 nM | [2][3][4] |
| EC50 (IP3 Accumulation) | Rat (in NIH3T3 cells) | 36 nM | [2][3][4] |
Troubleshooting Guide
This guide addresses common issues encountered when optimizing (R)-TCB-2 concentration in cell culture experiments.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| No or Weak Cellular Response | 1. Low Receptor Expression: The cell line may have low or no endogenous expression of the 5-HT2A receptor. 2. Suboptimal (R)-TCB-2 Concentration: The concentrations tested may be too low to elicit a response. 3. Inactive Compound: The (R)-TCB-2 stock solution may have degraded. 4. Assay Sensitivity: The chosen functional assay may not be sensitive enough to detect a response. | 1. Verify Receptor Expression: Confirm 5-HT2A receptor expression at the mRNA (RT-qPCR) and protein (Western blot, flow cytometry, or ELISA) levels. Consider using a cell line known to express functional 5-HT2A receptors or transiently/stably transfecting your cells with a 5-HT2A expression vector. 2. Expand Concentration Range: Test a broader range of (R)-TCB-2 concentrations, extending up to 10 µM. 3. Prepare Fresh Stock: Prepare a fresh stock solution of (R)-TCB-2 from a reliable source. 4. Optimize Assay Conditions: For functional assays like calcium imaging or IP-One, ensure that all reagents are fresh and that the instrumentation is functioning correctly. Consider using a more sensitive assay or amplifying the signal (e.g., by co-expressing a promiscuous G-protein like Gα16). |
| High Background Signal | 1. Constitutive Receptor Activity: High expression levels of the 5-HT2A receptor can lead to ligand-independent signaling. 2. Assay Interference: The compound or vehicle (DMSO) may interfere with the assay reagents or detection system. | 1. Reduce Receptor Expression: If using a transfected cell line, consider reducing the amount of plasmid used for transfection to lower the receptor expression level. The use of an inverse agonist can also help reduce basal activity. 2. Run Proper Controls: Include a vehicle-only control to determine the background signal. Test for compound autofluorescence if using a fluorescence-based assay. |
| Cytotoxicity Observed | 1. High (R)-TCB-2 Concentration: At very high concentrations, (R)-TCB-2 may induce cytotoxicity. 2. Off-Target Effects: Like other phenethylamine (B48288) compounds, (R)-TCB-2 may have off-target effects at high concentrations, leading to cell death.[6][[“]][8] 3. Prolonged Incubation: Long exposure times to the compound may be detrimental to the cells. | 1. Perform a Cell Viability Assay: Use an MTT or LDH assay to determine the cytotoxic concentration range of (R)-TCB-2 for your specific cell line. Aim to use concentrations well below the toxic threshold for your functional experiments. 2. Include a 5-HT2A Antagonist: Co-treat cells with a selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or MDL 11,939). If the cytotoxicity is mitigated, the effect is likely on-target. If cytotoxicity persists, it may be due to off-target effects. 3. Optimize Incubation Time: Determine the shortest incubation time that yields a robust functional response. |
| Inconsistent or Irreproducible Results | 1. Cell Passage Number: The responsiveness of cells can change with increasing passage number. 2. Cell Health and Density: Poor cell health or inconsistent cell seeding density can lead to variable results. 3. Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for all experiments. 2. Standardize Cell Culture Conditions: Ensure cells are healthy and in the logarithmic growth phase. Use a consistent seeding density for all experiments. 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. Prepare a master mix for serial dilutions to minimize variability. |
Experimental Protocols
Protocol 1: Concentration-Response Curve for (R)-TCB-2 using a Calcium Imaging Assay
This protocol describes how to determine the potency (EC50) of (R)-TCB-2 by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the 5-HT2A receptor
-
Black, clear-bottom 96-well plates
-
(R)-TCB-2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the dye solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (R)-TCB-2 in DMSO.
-
Perform a serial dilution of the (R)-TCB-2 stock solution in assay buffer to achieve a range of concentrations (e.g., 100 pM to 1 µM). Include a vehicle-only control.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Program the instrument to inject the (R)-TCB-2 dilutions and measure the fluorescence signal in real-time, both before and after compound addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response at each concentration as a percentage of the maximal response.
-
Plot the normalized response versus the log of the (R)-TCB-2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Cell Viability Assessment using an MTT Assay
This protocol is used to determine the potential cytotoxicity of (R)-TCB-2.
Materials:
-
Cells of interest
-
96-well plates
-
(R)-TCB-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of (R)-TCB-2 in culture medium. It is advisable to test a wide range of concentrations, including those higher than the expected efficacious concentrations (e.g., 1 nM to 100 µM).
-
Remove the old medium and add the medium containing the different concentrations of (R)-TCB-2. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability versus the log of the (R)-TCB-2 concentration to determine the concentration at which it becomes cytotoxic.
-
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Workflow for (R)-TCB-2 Optimization
References
- 1. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
troubleshooting (R)-TCB2 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-TCB-2.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of (R)-TCB-2, with a focus on solubility problems.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving (R)-TCB-2 in Aqueous Buffers | (R)-TCB-2 has limited solubility in aqueous solutions at neutral pH. The compound is a hydrobromide salt and is more soluble in acidic conditions. | 1. Prepare a concentrated stock solution in DMSO (up to 100 mM) or water (up to 25 mM).[1][2][3][4]2. For aqueous buffers, consider lowering the pH. However, ensure the final pH is compatible with your experimental system.3. Sonication or gentle warming (to no more than 37°C) can aid dissolution. Vortexing is also recommended. |
| Precipitation of (R)-TCB-2 in Cell Culture Media | The final concentration of DMSO from the stock solution may be too high, or the compound may be precipitating out of the aqueous media over time. | 1. Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.2. Prepare fresh dilutions from your stock solution for each experiment.3. After diluting the stock solution into your final buffer or media, use it immediately. |
| Inconsistent Experimental Results | This could be due to improper storage and degradation of (R)-TCB-2 stock solutions, or inaccurate final concentrations due to incomplete dissolution. | 1. Store the solid compound desiccated at -20°C.[1]2. Store stock solutions in tightly sealed aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[5]3. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[5]4. Visually inspect your solution for any precipitate before use. If precipitate is present, try to redissolve it using the methods mentioned above. |
| Low Potency or Lack of Efficacy | The compound may have degraded, or the actual concentration in solution is lower than calculated due to poor solubility. | 1. Verify the purity of your (R)-TCB-2 lot using the Certificate of Analysis.2. Prepare a fresh stock solution from the solid compound.3. Confirm the complete dissolution of the compound when preparing solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of (R)-TCB-2?
A1: The recommended solvent for preparing high-concentration stock solutions of (R)-TCB-2 is Dimethyl Sulfoxide (DMSO), in which it is soluble up to 100 mM.[1][2][4] It is also soluble in water up to 25 mM.[1][2][3][4]
Q2: How should I store (R)-TCB-2?
A2: Solid (R)-TCB-2 should be stored desiccated at -20°C.[1] Stock solutions should be aliquoted and stored in tightly sealed vials at -20°C for up to one month.[5] Some suppliers recommend storing the solid at +4°C for short-term storage.[2][4]
Q3: Can I dissolve (R)-TCB-2 directly in my aqueous experimental buffer?
A3: While (R)-TCB-2 is soluble in water up to 25 mM, its solubility in various buffers may differ.[1][2][3][4] It is generally recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in your aqueous buffer. This ensures complete dissolution and accurate final concentrations.
Q4: My (R)-TCB-2 solution appears to have a precipitate. What should I do?
A4: If you observe a precipitate, you can try to redissolve it by gentle warming (not exceeding 37°C) or sonication. If the precipitate persists, it is recommended to prepare a fresh solution. Always visually inspect your solution for clarity before use.
Q5: What is the mechanism of action of (R)-TCB-2?
A5: (R)-TCB-2 is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1][6] It acts as a biased agonist, preferentially activating the Gq-mediated signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent phosphoinositide turnover, over the activation of the phospholipase A2 pathway which results in arachidonic acid release.[1][6][7]
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | 100 | 35.3 | [2][4] |
| Water | 25 | 8.83 | [2][3][4] |
Note: The molecular weight of (R)-TCB-2 hydrobromide is 353.05 g/mol .[1][2][4]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials: (R)-TCB-2 (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of (R)-TCB-2. For 1 mL of a 10 mM stock solution, you will need 3.53 mg of (R)-TCB-2 (based on a molecular weight of 353.05 g/mol ).
-
Add the solid (R)-TCB-2 to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.
-
Preparation of Working Solutions for In Vitro Experiments
-
Materials: 10 mM (R)-TCB-2 stock solution in DMSO, sterile aqueous buffer or cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM (R)-TCB-2 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Ensure the final concentration of DMSO is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects on your experimental system.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Troubleshooting workflow for (R)-TCB-2 solubility issues.
Caption: Biased agonism of (R)-TCB-2 at the 5-HT2A receptor.
References
- 1. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TCB-2 | 912342-28-0 [m.chemicalbook.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. TCB-2 - Wikipedia [en.wikipedia.org]
- 7. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of (R)-TCB2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of the potent 5-HT₂A receptor agonist, (R)-TCB2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the more potent and selective enantiomer of TCB-2, a synthetic phenethylamine (B48288) derivative.[1] Its primary pharmacological target is the serotonin (B10506) 5-HT₂A receptor, where it acts as a potent agonist.[1][2]
Q2: Is this compound a selective compound?
While highly potent at the 5-HT₂A receptor, this compound is not entirely selective. Its pharmacological profile is not yet fully characterized, but studies have shown that it also acts as a potent agonist at other serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₁E, 5-HT₁F, 5-HT₂B, and 5-HT₂C.[1][3][4][5] Therefore, when interpreting experimental results, it is crucial to consider potential contributions from these off-target interactions.
Q3: What is meant by "this compound is a biased agonist"?
This compound is a "biased agonist" or "functionally selective" ligand at the 5-HT₂A receptor. This means it preferentially activates one intracellular signaling pathway over another. Specifically, it is 65-fold more potent in stimulating the Gq/phospholipase C (PLC) pathway, which leads to phosphoinositide turnover and calcium mobilization, compared to the phospholipase A₂ (PLA₂) pathway that results in arachidonic acid release.[1][2][4] This biased signaling can lead to different physiological and behavioral effects compared to a "balanced" agonist that activates both pathways more equally.
Q4: What are the potential consequences of this compound's off-target effects in my experiments?
The off-target activities of this compound can lead to a variety of confounding effects, making it challenging to attribute an observed physiological or cellular response solely to 5-HT₂A receptor activation. For example, activation of 5-HT₁A receptors can have opposing or synergistic effects to 5-HT₂A receptor activation in certain neural circuits. Similarly, activity at 5-HT₂C receptors has been suggested to play a role in some of the behavioral effects observed with high doses of this compound.[5] It is therefore essential to use appropriate controls and, where possible, selective antagonists for off-target receptors to dissect the specific contribution of the 5-HT₂A receptor.
Quantitative Data Summary
The following tables summarize the available binding affinity (Ki) and functional potency (EC₅₀) data for this compound at its primary target and known off-target receptors.
Table 1: Binding Affinities (Ki) of this compound at Serotonin Receptors
| Receptor | Ki (nM) | Species | Assay Type |
| 5-HT₂A | 0.25 | Human | Radioligand Binding |
| 5-HT₂A | 0.75 | Rat | Radioligand Binding[1][2] |
Table 2: Functional Potencies (EC₅₀) of this compound at the 5-HT₂A Receptor
| Pathway | EC₅₀ (nM) | Cell Line | Assay Type |
| G-protein (Ca²⁺ Mobilization) | 5.9 | HEK293T | Fluorescent Live Cell Ca²⁺ Assay |
| Phosphoinositide Turnover | 18 ± 2.8 | Not Specified | Not Specified[4] |
| Arachidonic Acid Release | 1180 ± 180 | Not Specified | Not Specified[4] |
| β-Arrestin Recruitment | 3700 | HEK293T | Not Specified |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Functional Assays
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects: The observed effect may be due to this compound acting on other serotonin receptors expressed in your cell line or tissue preparation. | 1. Use Selective Antagonists: Co-incubate with selective antagonists for potential off-target receptors (e.g., a 5-HT₁A antagonist like WAY-100635 or a 5-HT₂C antagonist like SB-242084) to see if the effect is blocked. 2. Use a Control Cell Line: If using transfected cells, use a parental cell line that does not express the 5-HT₂A receptor to check for endogenous receptor effects. 3. Consult Receptor Expression Databases: Check databases (e.g., the IUPHAR/BPS Guide to PHARMACOLOGY) for known expression patterns of serotonin receptors in your chosen cell line or tissue. |
| Biased Agonism: You may be measuring a signaling pathway that is not preferentially activated by this compound. | 1. Measure Multiple Pathways: If possible, perform assays for different signaling pathways (e.g., calcium mobilization, cAMP production, and β-arrestin recruitment) to get a complete picture of the compound's activity. 2. Compare with a Balanced Agonist: Use a known "balanced" 5-HT₂A agonist (if available) as a comparator to understand the degree of bias. |
| System Bias: The observed bias may be influenced by the specific experimental system (e.g., receptor expression level, G-protein coupling efficiency). | 1. Characterize Your System: Determine the relative expression levels of the receptor and signaling partners in your cells. 2. Use Multiple Cell Lines: If feasible, test the compound in different cell lines to see if the observed bias is consistent. |
Issue 2: High Background or Low Signal-to-Noise in Radioligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| High Nonspecific Binding: this compound or the radioligand may be sticking to non-receptor components. | 1. Optimize Blocking Agents: Use blocking agents like bovine serum albumin (BSA) in your assay buffer. 2. Adjust Buffer Composition: Increase the salt concentration or add a low concentration of a mild detergent (e.g., 0.01% Triton X-100) to the wash buffer. 3. Pre-treat Filters: For filtration assays, pre-soak filter plates with a solution like 0.3% polyethyleneimine (PEI) to reduce ligand binding to the filter. |
| Low Specific Binding: The signal from receptor-bound radioligand is weak. | 1. Check Radioligand Integrity: Ensure the radioligand has not degraded. 2. Optimize Receptor Concentration: Increase the amount of membrane preparation or the number of cells per well. 3. Optimize Incubation Time and Temperature: Perform time-course and temperature-dependence experiments to find the optimal conditions for binding equilibrium. |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the on- and off-target effects of this compound.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target serotonin receptor subtype.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand for the target receptor (typically at or below its Kd), and a range of concentrations of this compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known, non-labeled antagonist for the target receptor.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a percentage of the control (no competitor) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
G-Protein Signaling Assay (Calcium Mobilization)
Objective: To measure the functional potency (EC₅₀) of this compound in activating Gq-coupled receptors like 5-HT₂A.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-590™ AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Assay Execution:
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Use a fluorescence plate reader equipped with an automated injector to add the different concentrations of this compound to the wells.
-
Measure the fluorescence intensity before and immediately after the addition of the compound in real-time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
β-Arrestin Recruitment Assay
Objective: To measure the functional potency (EC₅₀) of this compound in recruiting β-arrestin to the 5-HT₂A receptor.
Methodology:
-
Several commercial β-arrestin recruitment assays are available, such as PathHunter® (DiscoverX), Tango™ (Thermo Fisher Scientific), and NanoBiT® (Promega). The general principle involves co-expressing the receptor fused to one component of a reporter system and β-arrestin fused to the other component. Ligand-induced recruitment brings the two components into proximity, generating a measurable signal (e.g., luminescence or fluorescence).
-
Cell Transfection and Plating:
-
Co-transfect cells with the receptor-reporter fusion construct and the β-arrestin-reporter fusion construct.
-
Plate the transfected cells in a white-walled 96-well plate and allow them to grow for 24-48 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted compound to the cells and incubate for the time recommended by the assay manufacturer (typically 1-3 hours).
-
-
Signal Detection:
-
Add the detection reagents provided with the kit.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualizations
Caption: this compound G-protein signaling pathway at the 5-HT₂A receptor.
Caption: this compound β-arrestin recruitment pathway at the 5-HT₂A receptor.
Caption: Generalized experimental workflow for characterizing this compound activity.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-TCB2 Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-TCB2 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, or ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, is a potent and selective serotonin (B10506) 5-HT2A receptor agonist.[1] Its stability in solution is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of potency, the formation of interfering byproducts, and misleading data. The chemical structure of this compound contains several functional groups that may be susceptible to degradation under common laboratory conditions, including a benzocyclobutene ring, dimethoxy-substituted benzene (B151609) ring, and a methylamine (B109427) group.
Q2: What are the primary factors that can cause this compound degradation in solution?
A2: The main factors that can contribute to the degradation of this compound in solution are:
-
Temperature: Elevated temperatures can provide the energy needed for degradation reactions. As a benzocyclobutene derivative, this compound may be susceptible to thermally induced ring-opening of the cyclobutene (B1205218) ring.
-
Light: The dimethoxybenzene moiety in this compound suggests potential photosensitivity. Exposure to light, especially UV light, can lead to photodegradation.
-
pH: The methylamine group can be susceptible to hydrolysis, and the overall stability of the molecule can be influenced by the pH of the solution.
-
Solvent: The choice of solvent can impact the stability of this compound. While DMSO is a common solvent for stock solutions, its purity and the presence of water can affect long-term stability.[2]
-
Oxygen: Oxidative degradation can occur, particularly if the solution is not stored under an inert atmosphere.[2]
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: To prepare stable stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] Prepare a concentrated stock solution to minimize the volume added to your experimental system. It is advisable to prepare fresh solutions for each experiment whenever possible.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, this compound solutions should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.[2]
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Degradation
This guide will help you identify and resolve common issues related to this compound degradation in your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV). 3. Perform a stability check: Incubate this compound in your experimental buffer/medium under the same conditions as your assay (temperature, light) and measure its concentration at different time points. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility at lower temperatures or degradation to a less soluble product. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. Filter the solution through a 0.22 µm syringe filter before making dilutions. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Loss of activity in cell-based assays over time. | Degradation in the cell culture medium. | 1. Minimize the incubation time of this compound in the medium. 2. Change the medium containing this compound more frequently in long-term experiments. 3. Assess the stability of this compound in your specific cell culture medium under incubator conditions (37°C, CO₂). |
Experimental Protocols & Data
Recommended Storage Conditions Summary
| Condition | Solid Form | Stock Solution (in DMSO) |
| Temperature | -20°C for long-term | -20°C or -80°C for long-term |
| Light | Store in the dark | Protect from light (amber vials) |
| Moisture | Store in a desiccator | Use anhydrous DMSO; minimize exposure to air |
| Oxygen | Store under inert gas (optional) | Store under inert gas (recommended for long-term) |
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving: Vortex the solution until the solid is completely dissolved. Gentle warming to room temperature may aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A flowchart outlining the steps to troubleshoot suspected degradation of this compound in experiments.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound based on its chemical structure.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for conducting a stability study of this compound in solution.
References
Technical Support Center: (R)-TCB-2 and the Head-Twitch Response
Welcome to the technical support center for researchers utilizing (R)-TCB-2 in head-twitch response (HTR) experiments. This resource provides troubleshooting guidance and frequently asked questions to help address potential variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is the head-twitch response (HTR) and why is it used to study (R)-TCB-2?
The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents.[1][2] It is a well-established behavioral proxy for the activation of the serotonin (B10506) 2A (5-HT2A) receptor, which is the primary target of psychedelic compounds.[1][3][4] (R)-TCB-2 is a potent and selective 5-HT2A receptor agonist. Therefore, the HTR assay is a valuable tool to quantify the in vivo effects of (R)-TCB-2 and investigate its pharmacological properties. The frequency of head twitches is correlated with the psychedelic potency of 5-HT2A agonists in humans.[1][5]
Q2: We are observing high variability in the number of head twitches between animals in the same treatment group. What are the potential causes?
High inter-individual variability is a common challenge in behavioral neuroscience. Several factors can contribute to this variability in the HTR assay:
-
Genetic Background: Different strains of mice can exhibit varying sensitivity to 5-HT2A agonists. It is crucial to use a consistent and well-characterized mouse strain for all experiments.
-
Age and Weight: The age and weight of the animals can influence drug metabolism and distribution, leading to varied responses. Ensure that animals are age- and weight-matched across experimental groups.
-
Housing and Environmental Conditions: Stress from housing conditions, handling, or environmental disturbances can impact the behavioral response. Maintain consistent and low-stress housing and handling procedures.[6]
-
Drug Administration: The route and precision of drug administration can significantly affect bioavailability. Intraperitoneal (i.p.) injections, while common, can have variable absorption rates. Ensure consistent injection technique and consider alternative routes if variability persists.
-
Individual Differences in Receptor Expression and Signaling: There can be natural variations in the expression levels and signaling efficiency of 5-HT2A receptors among individual animals.[7][8]
Q3: Our (R)-TCB-2 solution is prepared correctly, but we see a weaker or no HTR compared to published data. What could be the issue?
Several factors could lead to a diminished HTR:
-
Dosage: (R)-TCB-2, like many 5-HT2A agonists, can exhibit a biphasic or inverted U-shaped dose-response curve for HTR induction.[1] This means that doses that are too low or too high may produce a suboptimal response. It is essential to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Timing of Observation: The peak effect of (R)-TCB-2 on HTR may have a specific time course. The observation window should be aligned with the expected peak of drug activity.
-
Receptor Desensitization: Repeated or high-dose administration of 5-HT2A agonists can lead to receptor desensitization, where the receptors become less responsive to the drug.[4][9][10] This can result in a reduced HTR upon subsequent drug challenges.
-
Drug Stability: Ensure the (R)-TCB-2 solution is properly stored and has not degraded.
Q4: Can other behaviors be mistaken for head twitches?
Yes, it is important to distinguish true head twitches from other behaviors. Grooming, for instance, involves head movements, but these are typically slower and have a different frequency profile than the rapid, paroxysmal HTR.[2] Other behaviors like wet-dog shakes (which can involve the whole body in rats) or jumping can also be confounding.[1][2][11] Using a magnetometer-based detection system can help differentiate HTR from other movements based on frequency characteristics.[2][12]
Troubleshooting Guides
Issue 1: High Variability in HTR Counts
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Standardize the injection procedure (e.g., volume, speed, anatomical location for i.p. injections). Ensure the drug is fully dissolved and the solution is homogenous. |
| Environmental Stressors | Acclimate animals to the testing room and observation chambers for a sufficient period before the experiment. Minimize noise and disturbances during the testing period. |
| Animal-Related Factors | Use animals from a single, reputable supplier. Ensure animals are of the same sex, age, and have been housed under identical conditions. |
| Observer Bias | If using manual scoring, ensure observers are well-trained and blinded to the treatment conditions. Consider using automated detection systems to reduce subjective bias. |
Issue 2: Lower than Expected HTR Counts
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Conduct a dose-response curve for (R)-TCB-2 in your specific mouse strain to identify the dose that produces a maximal response. Be aware of the potential for an inverted U-shaped dose-response.[1] |
| Incorrect Timing of Observation | Perform a time-course experiment to determine the onset and peak of the HTR after (R)-TCB-2 administration. |
| Receptor Desensitization | If conducting repeated dosing studies, allow for a sufficient washout period between drug administrations to allow for receptor resensitization.[9] |
| Drug Solution Issues | Prepare fresh drug solutions for each experiment. Verify the concentration and purity of your (R)-TCB-2 compound. |
Experimental Protocols
Head-Twitch Response (HTR) Assay Protocol
This protocol provides a general framework. Specific parameters may need to be optimized for your laboratory conditions.
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used.[6] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
-
Acclimation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes. Place each mouse in an individual observation chamber (e.g., a clear cylindrical container) for a further 15-30 minute habituation period.
-
Drug Preparation: Dissolve (R)-TCB-2 in a suitable vehicle (e.g., 0.9% saline). The solution should be prepared fresh on the day of the experiment.
-
Drug Administration: Administer (R)-TCB-2 via the desired route (e.g., intraperitoneal injection, i.p.). The volume of injection should be consistent across all animals (e.g., 10 mL/kg).
-
Observation and Scoring: Immediately after injection, begin observing the animals for head twitches. A head twitch is a rapid, spasmodic, side-to-side rotation of the head. The observation period typically lasts for 30-60 minutes. Scoring can be done manually by a trained observer or automatically using a magnetometer system.
-
Data Analysis: The total number of head twitches during the observation period is the primary dependent variable. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.
Table 1: Example Dosing for HTR Induction with 5-HT2A Agonists
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Notes |
| (R)-DOI | C57BL/6J Mice | 0.25 - 1.0 | Dose-dependently induces HTR.[2] |
| LSD | C57BL/6J Mice | 0.05 - 0.4 | Dose-dependently induces HTR.[2] |
| Psilocybin | C57BL/6J Mice | 0.1 - 25.6 | Induces HTR.[13] |
| TCB-2 | C57BL/6J Mice | up to 5.0 | Induces HTR in a dose-dependent manner.[14] |
Note: These are example dose ranges from the literature. Optimal doses should be determined empirically in your own laboratory.
Signaling Pathways and Experimental Workflows
(R)-TCB-2 Signaling Pathway Leading to HTR
(R)-TCB-2 is a 5-HT2A receptor agonist. Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a downstream signaling cascade that is believed to mediate the head-twitch response.
Caption: Signaling cascade of (R)-TCB-2 leading to the head-twitch response.
Experimental Workflow for HTR Assay
The following diagram illustrates a typical workflow for conducting a head-twitch response experiment.
Caption: A standard workflow for a head-twitch response (HTR) experiment.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psych" by Audrey R. McMurtrie [scholarscompass.vcu.edu]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psypost.org [psypost.org]
- 9. grantome.com [grantome.com]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Azo-TCB2 Photoswitching Protocol: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Azo-TCB2 photoswitching protocol.
Frequently Asked Questions (FAQs)
Q1: What is Azo-TCB2 and what is its primary application?
A1: Azo-TCB2 is a synthetic photoswitchable ligand derived from TCB-2, a known agonist for the serotonin (B10506) 5-HT2A receptor. It is an arylazopyrazole (AAP) that can be isomerized between two distinct forms—E (trans) and Z (cis)—using light of specific wavelengths. This property allows for the optical control of 5-HT2A receptor activity, making it a valuable tool for studying receptor signaling pathways with high spatiotemporal precision.
Q2: How is Azo-TCB2 switched between its E and Z isomers?
A2: The isomerization of Azo-TCB2 is controlled by light. Irradiation with UV light (around 365 nm) converts the thermally stable E-isomer to the metastable Z-isomer.[1][2] Conversely, exposure to green light (around 530 nm) will switch the molecule from the Z-isomer back to the E-isomer.[1][2]
Q3: What are the key differences in the pharmacological activity of the E and Z isomers of Azo-TCB2?
A3: Both the E and Z isomers of Azo-TCB2 are agonists at the 5-HT2A receptor, but they exhibit different potencies and efficacies. The E-isomer generally displays higher potency in G-protein signaling pathways, while the Z-isomer may act as a partial agonist.[1] This differential activity allows for the modulation of cellular responses by switching between the two isomers.
Q4: How stable is the Z-isomer of Azo-TCB2 in the dark?
A4: The Z-isomer of Azo-TCB2 has a good thermal stability, which is crucial for in vivo applications. It thermally relaxes back to the more stable E-isomer with a half-life of approximately 29.14 hours at 25°C and 21.01 hours at 37°C.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Azo-TCB2 photoswitching experiments.
Issue 1: Incomplete Photoswitching or Low Percentage of Z-isomer
Question: I am irradiating my Azo-TCB2 sample with 365 nm light, but I am not achieving a high percentage of the Z-isomer. What could be the problem?
Answer: Incomplete photoswitching can be due to several factors:
-
Overlapping Absorption Spectra: A primary reason for incomplete photoswitching in azo compounds is the overlap in the absorption spectra of the E and Z isomers.[3] This means that the wavelength used for the E to Z conversion might also be partially absorbed by the Z-isomer, causing it to switch back to the E form, leading to a photostationary state (PSS) with a lower-than-expected percentage of the Z-isomer.
-
Incorrect Wavelength or Light Source: Ensure your light source is emitting at the correct wavelength (around 365 nm for E to Z isomerization) and that the intensity is sufficient. The photostationary state is dependent on the wavelength of irradiation.
-
Solvent Effects: The photophysical properties of azobenzenes can be influenced by the solvent. While Azo-TCB2 shows efficient switching in DMSO, other solvents may alter the absorption spectra and switching efficiency.
-
Degradation of the Compound: Although Azo-TCB2 exhibits good fatigue resistance, prolonged or high-intensity irradiation can potentially lead to photodegradation.[1]
Solutions:
-
Optimize Irradiation Time: Irradiate for the minimum time required to reach the photostationary state. This can be determined by taking measurements at different time points.
-
Verify Light Source: Check the specifications of your light source to confirm the emission wavelength and power.
-
Use a Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent for Azo-TCB2 photoswitching.[1][2]
-
Avoid Chlorinated Solvents: It is strongly advised to avoid chlorinated solvents like dichloromethane (B109758) (DCM) when working with azobenzene (B91143) photoswitches under UV irradiation. UV light can cause the decomposition of DCM, leading to the generation of adventitious protons that can interfere with the isomerization process and lead to irreproducible results.
Issue 2: Lower Than Expected Potency or Efficacy
Question: My experimental results show a lower potency for Azo-TCB2 compared to the parent compound, TCB-2. Is this expected?
Answer: Yes, it is expected that Azo-TCB2 will have a lower potency compared to TCB-2. The addition of the azobenzene moiety can affect the binding affinity and efficacy of the ligand at the 5-HT2A receptor. Published data shows a rightward shift in the EC50 values for both E and Z isomers of Azo-TCB2 compared to TCB-2, indicating a decrease in potency.[1] The Z-isomer, in particular, may act as a partial agonist.[1]
Solutions:
-
Adjust Concentration Range: Ensure that the concentration range used in your experiments is appropriate to capture the full dose-response curve for both isomers.
-
Confirm Isomeric State: Verify the isomeric state of your Azo-TCB2 sample before each experiment using UV-Vis spectroscopy to ensure you are testing the desired isomer.
-
Control Experiments: Always include a positive control with the parent compound (TCB-2) to benchmark the potency of your Azo-TCB2 sample.
Issue 3: Potential for Phototoxicity in Cell-Based Assays
Question: I am concerned about the potential for phototoxicity from the UV and visible light used for photoswitching in my cell-based assays. How can I address this?
Answer: While specific phototoxicity studies on Azo-TCB2 are not widely available, it is a critical consideration in any experiment involving cellular irradiation. Azo dyes, in general, can exhibit cytotoxic effects, which can be cell-line dependent.[1][3] The light itself, especially UV light, can also be damaging to cells.
Solutions:
-
Minimize Light Exposure: Use the lowest light intensity and shortest duration necessary to achieve efficient photoswitching.
-
Perform Cytotoxicity Controls: It is essential to run control experiments to assess the potential for phototoxicity. This includes:
-
Light-Only Control: Expose cells without any compound to the same light stimulus to assess the effect of the light itself.
-
Compound-Only Control (Dark): Treat cells with Azo-TCB2 but do not expose them to the switching light to measure any dark toxicity.
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) and expose them to the light stimulus.
-
-
Use Cytotoxicity Assays: Employ standard cytotoxicity assays, such as the MTT or Neutral Red uptake assays, to quantify cell viability under your experimental conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for Azo-TCB2 based on published findings.
| Parameter | Value | Conditions | Reference |
| E-isomer Absorbance Max (λmax) | 340 nm | In DMSO | [1][2] |
| Z-isomer Absorbance Max (λmax) | 440 nm | In DMSO, after 365 nm irradiation | [1][2] |
| Isosbestic Point | ~400 nm | In DMSO | [1][2] |
| E → Z Isomerization Wavelength | 365 nm | UV transilluminator | [1][2] |
| Z → E Isomerization Wavelength | 530 nm | LED | [1][2] |
| Photostationary State (PSSE→Z) | 98% Z-isomer | In DMSO, after 365 nm irradiation | [1][2] |
| Thermal Relaxation Half-life (Z to E) | 29.14 hours | 25 °C | [1] |
| 21.01 hours | 37 °C | [1] | |
| EC50 (G-protein pathway, Ca2+ flux) | E-isomer: 22.8 nM | HEK293T cells | [1] |
| Z-isomer: 46.7 nM | HEK293T cells | [1] | |
| Fatigue Resistance | Good over multiple switching cycles | 30-second irradiation cycles | [1][2] |
Experimental Protocols
General Azo-TCB2 Photoswitching Protocol
-
Preparation of Azo-TCB2 solution: Prepare a stock solution of Azo-TCB2 in a suitable solvent such as DMSO. A concentration of 22 µM has been previously reported.[1][2]
-
E → Z Isomerization: To convert the E-isomer to the Z-isomer, irradiate the Azo-TCB2 solution with a 365 nm light source (e.g., a UV transilluminator).[1][2] The time required for maximal conversion should be optimized, but 30-second irradiation cycles have been shown to be effective.[1][2]
-
Z → E Isomerization: To switch from the Z-isomer back to the E-isomer, irradiate the solution with a 530 nm light source (e.g., an LED).[1][2]
-
Confirmation of Isomerization: The isomeric state of the Azo-TCB2 solution can be confirmed by measuring the UV-Vis absorption spectrum. The E-isomer has an absorbance maximum at approximately 340 nm, while the Z-isomer has an absorbance maximum at around 440 nm.[1][2]
Protocol for G-protein Mediated Calcium Flux Assay
This protocol is adapted for use with Azo-TCB2 in HEK293T cells.
-
Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Transfect the cells with a plasmid encoding the 5-HT2A receptor.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensing fluorescent dye (e.g., Cal-590™ AM) according to the manufacturer's instructions.
-
Compound Preparation and Isomerization: Prepare serial dilutions of Azo-TCB2 and irradiate with 365 nm or 530 nm light to obtain the desired isomer.
-
Calcium Flux Measurement: Use a plate reader capable of fluorescent measurements to establish a baseline reading. Add the isomerized Azo-TCB2 solutions to the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The change in fluorescence corresponds to the intracellular calcium concentration. Plot the dose-response curves to determine the EC50 for each isomer.
Protocol for β-arrestin Recruitment (TANGO) Assay
The TANGO assay is a transcriptional-based method to measure β-arrestin recruitment.
-
Cell Line: Use a cell line that is engineered for the TANGO assay, expressing the 5-HT2A receptor fused to a transcription factor and a protease-tagged β-arrestin.
-
Cell Seeding: Seed the cells in a 384-well plate.
-
Compound Treatment: Prepare and isomerize Azo-TCB2 as described above. Add the different concentrations of the E and Z isomers to the cells.
-
Incubation: Incubate the cells for a sufficient period to allow for β-arrestin recruitment, protease cleavage, transcription factor translocation, and reporter gene expression (e.g., luciferase).
-
Reporter Gene Measurement: Add the appropriate substrate for the reporter gene (e.g., luciferin (B1168401) for luciferase) and measure the signal using a plate reader.
-
Data Analysis: The reporter gene signal is proportional to the extent of β-arrestin recruitment. Plot the dose-response curves to determine the EC50 for each isomer.
Visualizations
Caption: Azo-TCB2 photoswitching between the E (trans) and Z (cis) isomers.
Caption: A typical experimental workflow for an Azo-TCB2 photoswitching experiment.
Caption: A decision tree for troubleshooting common issues with Azo-TCB2 experiments.
References
Technical Support Center: Ensuring 5-HT2A Receptor Selectivity with TCB-2
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for utilizing TCB-2, a potent 5-HT2A receptor agonist. Our focus is to enable you to design and execute experiments with a clear understanding of TCB-2's pharmacological profile, thereby ensuring the highest possible selectivity for the 5-HT2A receptor in your studies.
Frequently Asked Questions (FAQs)
Q1: What is TCB-2 and what is its primary mechanism of action?
A1: TCB-2, or (4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine hydrobromide, is a high-affinity agonist for the serotonin (B10506) 5-HT2A receptor.[1] It primarily acts by stimulating the Gq/11 signaling pathway, which leads to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
Q2: Is TCB-2 a completely selective agonist for the 5-HT2A receptor?
A2: While TCB-2 has a very high affinity for the 5-HT2A receptor, it is not completely selective. It is a potent agonist at a range of other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2B, and 5-HT2C.[1] Its highest activity is observed at the 5-HT2A receptor.[1] This lack of complete selectivity is a critical consideration in experimental design.
Q3: What is meant by "biased agonism" in the context of TCB-2?
A3: TCB-2 is a biased agonist at the 5-HT2A receptor. This means it preferentially activates one downstream signaling pathway over another. Specifically, TCB-2 has been shown to be 65-fold more potent in stimulating the phosphoinositide (Gq/11) pathway compared to the arachidonic acid release pathway.[2]
Q4: What are the known in vivo effects of TCB-2?
A4: In rodent models, TCB-2 has been demonstrated to induce several behavioral and physiological effects that are characteristic of 5-HT2A receptor activation. These include the head-twitch response (HTR), hypothermia, and a decrease in food consumption.[2][3] These effects can be blocked by pretreatment with a selective 5-HT2A antagonist, confirming the primary role of this receptor in mediating these responses.[2]
Data Presentation: TCB-2 Receptor Selectivity Profile
Understanding the broader receptor interaction profile of TCB-2 is paramount for interpreting experimental results. The following table summarizes the available binding affinity (Ki) and functional potency (EC50) data for TCB-2 at various serotonin receptor subtypes.
| Receptor Subtype | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| 5-HT2A | Rat | Binding | 0.73 | ||
| 5-HT2A | Human | Binding | 0.75 | [1] | |
| 5-HT2A | Rat | IP3 Accumulation | 36 | ||
| 5-HT1A | Not Specified | Functional | Potent Agonist | [1] | |
| 5-HT1B | Not Specified | Functional | Potent Agonist | [1] | |
| 5-HT1D | Not Specified | Functional | Potent Agonist | [1] | |
| 5-HT1E | Not Specified | Functional | Potent Agonist | [1] | |
| 5-HT1F | Not Specified | Functional | Potent Agonist | [1] | |
| 5-HT2B | Not Specified | Functional | Potent Agonist | [1] | |
| 5-HT2C | Not Specified | Functional | Potent Agonist | [1] |
Note: "Potent Agonist" indicates that the source material identifies TCB-2 as a potent agonist at this receptor but does not provide a specific Ki or EC50 value. Researchers should exercise caution and consider validating findings with more selective compounds or antagonist controls.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using TCB-2, with a focus on ensuring 5-HT2A receptor selectivity.
Issue 1: Unexpected or Off-Target Effects Observed in My Experiment.
-
Answer: Yes, this is a distinct possibility. As the selectivity profile table indicates, TCB-2 is a potent agonist at several other serotonin receptors.[1]
-
Troubleshooting Steps:
-
Consult the Selectivity Profile: Compare the observed effect with the known functions of the other receptors TCB-2 activates (e.g., 5-HT1A, 5-HT2C).
-
Use Selective Antagonists: To confirm the involvement of the 5-HT2A receptor, perform your experiment with and without pre-treatment with a highly selective 5-HT2A antagonist (e.g., MDL 11,939). If the effect is blocked, it is likely mediated by the 5-HT2A receptor.
-
Employ a Structurally Different 5-HT2A Agonist: To rule out compound-specific off-target effects, try to replicate the finding with a structurally unrelated but selective 5-HT2A agonist.
-
Use a Lower Concentration of TCB-2: Given its high potency at the 5-HT2A receptor, it may be possible to use a concentration of TCB-2 that is sufficient to activate 5-HT2A receptors with minimal engagement of lower-affinity off-targets. A careful dose-response study is recommended.
-
-
Issue 2: High Background or Variable Results in In Vitro Functional Assays (e.g., IP1 Accumulation).
-
Question: My IP1 accumulation assay is showing high background signal or high variability between wells when using TCB-2. What could be the cause?
-
Answer: High background and variability in Gq-coupled receptor assays can stem from several factors, some of which may be exacerbated by the potent nature of TCB-2.
-
Troubleshooting Steps:
-
Cell Line Health and Passage Number: Ensure your cells are healthy and within a low passage number. High passage numbers can lead to altered receptor expression and signaling.
-
Receptor Expression Levels: If using a transient or stable expression system, high receptor expression can lead to constitutive activity and a high background. Titrate the amount of receptor DNA or select a stable clone with optimal expression.
-
Ligand Purity and Dilution: Verify the purity of your TCB-2 stock. Prepare fresh serial dilutions for each experiment.
-
Assay Buffer and Components: Ensure all assay components, especially the LiCl in IP1 assays (which prevents IP1 degradation), are at the correct concentration.
-
Incubation Times: Optimize the stimulation time with TCB-2. A time-course experiment will help determine the optimal window for signal detection.
-
Plate Reader Settings: Ensure your plate reader is set up correctly for HTRF assays, with the appropriate excitation and emission wavelengths and delay times.
-
-
Issue 3: Inconsistent Results in In Vivo Head-Twitch Response (HTR) Studies.
-
Question: The number of head twitches induced by TCB-2 varies significantly between my animal subjects. How can I improve the consistency of this assay?
-
Answer: The head-twitch response is a sensitive behavioral assay, and several factors can contribute to variability.
-
Troubleshooting Steps:
-
Animal Strain and Handling: Use a consistent mouse or rat strain, as HTR susceptibility can vary. Ensure all animals are habituated to the experimental environment and handled consistently to minimize stress.
-
Drug Administration: Administer TCB-2 via a consistent route (e.g., intraperitoneal injection) and at a precise dose. Ensure accurate dosing based on individual animal weight.
-
Observation Period: Record HTR for a standardized period after TCB-2 administration. The onset and duration of action should be determined in pilot studies.
-
Scoring Method: If scoring manually, ensure that observers are well-trained and blinded to the treatment groups. The use of automated HTR detection systems can significantly reduce observer bias and improve consistency.
-
Environmental Factors: Conduct experiments in a quiet, controlled environment with consistent lighting and temperature.
-
-
Experimental Protocols
Detailed Methodology: In Vitro IP1 Accumulation Assay using IP-One HTRF
This protocol is designed for measuring 5-HT2A receptor activation by TCB-2 in a cell-based assay format.
Materials:
-
HEK293 cells stably or transiently expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
TCB-2.
-
Selective 5-HT2A antagonist (e.g., MDL 11,939) for control experiments.
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and stimulation buffer).
-
White, solid-bottom 384-well assay plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating:
-
The day before the assay, seed the 5-HT2A expressing HEK293 cells into a 384-well plate at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of TCB-2 in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of TCB-2 in the stimulation buffer provided in the IP-One kit to achieve a 2X final concentration range. Include a vehicle control.
-
-
Cell Stimulation:
-
On the day of the assay, carefully remove the cell culture medium from the wells.
-
Add 10 µL of the 2X TCB-2 serial dilutions or vehicle to the appropriate wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
IP1 Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's instructions. This typically involves diluting the IP1-d2 and anti-IP1 cryptate in the lysis buffer.
-
Add 5 µL of the IP1-d2 solution to each well.
-
Add 5 µL of the anti-IP1 cryptate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Plot the HTRF ratio against the log of the TCB-2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value of TCB-2.
-
Mandatory Visualizations
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway Activated by TCB-2.
Caption: General Experimental Workflow for Assessing Agonist Selectivity.
References
minimizing animal stress during (R)-TCB2 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing animal stress during the administration of (R)-TCB2.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, with a focus on animal welfare and data integrity.
| Issue | Potential Cause | Recommended Solution |
| Animal exhibits excessive stress during handling (vocalization, struggling, urination/defecation). | Lack of habituation to the researcher and handling procedures. | Implement a handling and acclimation period of at least one week prior to the experiment. Handle the animals gently and consistently in a non-threatening manner (e.g., weighing, gentle petting) to accustom them to your presence.[1] |
| Improper restraint technique. | Ensure all personnel are thoroughly trained in appropriate, species-specific restraint techniques. Use firm but gentle handling to make the animal feel secure. Consider using restraint devices designed to minimize animal distress.[1] | |
| Signs of pain or distress post-injection (licking, guarding the injection site, vocalization). | Improper injection technique (e.g., incorrect needle placement, rapid injection). | Review and practice proper injection techniques for the chosen administration route. Ensure the needle is inserted smoothly and the substance is administered at a controlled rate. For intraperitoneal injections, aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.[2][3] |
| Irritation from the vehicle or the compound itself. | Ensure the vehicle is sterile, isotonic, and at a neutral pH. If the compound is known to be an irritant, consider using a different, less irritating vehicle if possible, or administering a local anesthetic (with IACUC approval). | |
| Animal displays head-twitching behavior. | This is a known pharmacological effect of this compound, mediated by 5-HT2A receptor activation. | This is an expected outcome and a behavioral proxy for the psychedelic-like effects of the compound.[4] Document the frequency and intensity of head-twitches as part of the behavioral assessment. |
| Animal becomes hypothermic (cool to the touch, lethargic). | This compound is known to induce hypothermia in mice.[5][6][7] | Monitor the animal's body temperature. Provide a heat source, such as a heating pad set to a low temperature or an overhead warming lamp, to help the animal maintain its body temperature. Ensure the animal does not become overheated. |
| Reduced food and water intake post-administration. | This compound has been shown to decrease food consumption in mice.[5][8][9] | Monitor food and water intake and body weight daily. Provide palatable, high-moisture food to encourage eating and hydration. If significant weight loss occurs, consult with the veterinary staff. |
| Variable or unexpected experimental results. | Stress during administration can be a significant confounding variable in experiments. | By minimizing stress through proper handling, acclimation, and administration techniques, you can reduce variability in your data and improve the reliability of your results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rodents?
A1: The most common route of administration for this compound in published studies is intraperitoneal (i.p.) injection.[6][7] However, the optimal route will depend on the specific experimental goals. Other parenteral routes such as subcutaneous (SC) or intravenous (IV) may also be considered.
Q2: How should I prepare this compound for administration?
A2: this compound is typically dissolved in a sterile, isotonic vehicle. Saline (0.9% NaCl) is a commonly used vehicle.[9] It is crucial to ensure the final solution is at a physiological pH to minimize irritation at the injection site.
Q3: What are the expected behavioral and physiological effects of this compound in rodents?
A3: this compound is a potent 5-HT2A receptor agonist and is known to produce psychedelic-like effects in animals.[4] Common observable effects in rodents include head-twitch responses, hypothermia, and decreased food consumption.[5][8][9]
Q4: How can I minimize stress during the injection process?
A4: To minimize stress during injections, it is important to handle the animals calmly and confidently.[10] Use the smallest appropriate needle gauge for the injection volume and route.[11] For repeated injections, it is advisable to alternate injection sites.[3] Employing a second person to assist with restraint can also make the process smoother and less stressful for the animal.[1]
Q5: What are the recommended injection volumes and needle sizes for mice and rats?
A5: Adhering to recommended guidelines for injection volumes and needle sizes is crucial for minimizing pain and tissue damage. The following tables provide general recommendations.
Table 1: Recommended Maximum Injection Volumes for Rodents [2][7][11]
| Route | Mouse (25-30g) | Rat (250g) |
| Intravenous (IV) | < 0.2 ml | < 0.5 ml |
| Intraperitoneal (IP) | < 2-3 ml | < 5-10 ml |
| Subcutaneous (SC) | < 2-3 ml | < 5-10 ml |
| Intramuscular (IM) | < 0.05 ml | < 0.3 ml |
Table 2: Recommended Needle Gauges for Rodents [11][12]
| Route | Mouse | Rat |
| Intravenous (IV) | 27-30 G | 25-27 G |
| Intraperitoneal (IP) | 25-27 G | 23-25 G |
| Subcutaneous (SC) | 25-27 G | 25 G |
| Intramuscular (IM) | 27 G | 25 G |
Q6: Is anesthesia required for this compound administration?
A6: For standard injection routes like intraperitoneal or subcutaneous, anesthesia is generally not required and may introduce a confounding variable.[13][14] However, for more invasive procedures or if the animal shows significant distress, sedation or anesthesia should be considered in consultation with the Institutional Animal Care and Use Committee (IACUC) and veterinary staff.
Experimental Protocols
Protocol 1: Habituation and Acclimation
-
Upon arrival, allow animals to acclimate to the facility for at least three days before any experimental procedures.[1]
-
For at least one week prior to the start of the experiment, handle each animal daily for a short period (e.g., 2-3 minutes).
-
Handling should be gentle and consistent. This can include weighing the animal and allowing it to explore the researcher's gloved hands.
-
This process helps to reduce the animal's stress response to being handled during the drug administration phase.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
-
Preparation:
-
Prepare the this compound solution in sterile 0.9% saline to the desired concentration.
-
Draw the calculated dose into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27G).
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse so that its abdomen is exposed and tilted slightly downwards.
-
-
Injection:
-
Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor for the expected pharmacological effects (head-twitches, changes in activity) and signs of distress.
-
Provide supportive care as needed (e.g., heat support for hypothermia).
-
Visualizations
Caption: A typical experimental workflow for administering this compound to animals.
Caption: Simplified signaling pathway of the 5-HT2A receptor activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dsv.ulaval.ca [dsv.ulaval.ca]
- 3. How Drugs Are Given to Animals - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 4. Top Animal Research FAQs - Americans for Medical Progress [amprogress.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Animals Used in Research | Pfizer [pfizer.com]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. Workflow Automation for Faster In Vivo Research [modernvivo.com]
- 9. Activation of 5-HT2A Receptor Disrupts Rat Maternal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
- 11. ntnu.edu [ntnu.edu]
- 12. queensu.ca [queensu.ca]
- 13. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
improving signal-to-noise in (R)-TCB2 calcium imaging
Welcome to the technical support center for researchers utilizing (R)-TCB-2 in conjunction with calcium imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and improve your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is (R)-TCB-2 and why is it used in neuroscience research?
(R)-TCB-2 is the more potent and selective enantiomer of TCB-2, a psychedelic phenethylamine.[1] It is a high-affinity agonist for the serotonin (B10506) 5-HT2A receptor and is often used as a pharmacological tool to investigate the role of this receptor in various neural circuits and behaviors.[1] Its utility in research stems from its high potency and its biased agonism, meaning it preferentially activates certain intracellular signaling pathways over others.[1]
Q2: How does (R)-TCB-2-induced 5-HT2A receptor activation lead to changes in intracellular calcium?
(R)-TCB-2, by activating the 5-HT2A receptor, primarily engages the Gq/G11 signaling cascade.[2] This activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which can be detected by calcium indicators like GCaMP.[2][3]
Q3: What are the expected effects of (R)-TCB-2 on neuronal activity?
As a 5-HT2A receptor agonist, (R)-TCB-2 is generally expected to have an excitatory effect on neurons, particularly pyramidal neurons in cortical regions where 5-HT2A receptors are densely expressed. This can manifest as increased firing rates and, consequently, robust calcium transients. However, the net effect on a neural circuit can be complex, involving the modulation of both excitatory and inhibitory neurons.
Q4: What is a typical dose range for (R)-TCB-2 in in-vivo mouse calcium imaging studies?
In behavioral studies with mice, (R)-TCB-2 has been administered intraperitoneally (i.p.) at doses ranging from 0.1 mg/kg to 5.0 mg/kg.[4][5][6] A dose of 1.0 mg/kg has been shown to effectively modulate alcohol consumption in mice.[5] The optimal dose for a calcium imaging experiment will depend on the specific research question, the brain region of interest, and the desired level of receptor engagement. It is recommended to perform a dose-response study to determine the most appropriate concentration for your experimental paradigm.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (SNR) in Calcium Transients
A poor signal-to-noise ratio is a common challenge in calcium imaging, making it difficult to distinguish true neuronal signals from background noise.[7][8]
| Potential Cause | Troubleshooting Steps |
| Suboptimal GCaMP Expression | - Optimize Viral Titer and Volume: Ensure you are using a high-quality AAV with an appropriate titer. Perform pilot experiments to determine the optimal injection volume for your target region to achieve robust but not cytotoxic expression.[9][10] - Choose an Appropriate Promoter: Select a promoter that drives strong and specific expression in your neuronal population of interest (e.g., hSyn for pan-neuronal expression).[11] - Allow Sufficient Expression Time: Wait at least 2-3 weeks post-AAV injection for GCaMP expression to reach optimal levels before imaging. |
| Phototoxicity and Photobleaching | - Reduce Laser Power: Use the lowest laser power that still provides a detectable signal. Two-photon microscopy inherently reduces out-of-focus phototoxicity.[12][13] - Minimize Exposure Time: Use faster scanning speeds and reduce the duration of imaging sessions where possible.[8] - Use a Red-Shifted Calcium Indicator: Consider using red-shifted calcium indicators (e.g., RCaMP) which use longer excitation wavelengths that are less phototoxic. |
| Inadequate (R)-TCB-2 Dose | - Perform a Dose-Response Curve: The dose of (R)-TCB-2 may be insufficient to elicit a strong enough neuronal response. Test a range of doses to find the optimal concentration for your experiment.[4][5] |
| Movement Artifacts | - Improve Head-Fixation: Ensure the animal is securely and comfortably head-fixed to minimize movement. - Use Motion Correction Algorithms: Employ post-hoc motion correction software to correct for small movements in your imaging data. |
| Background Fluorescence | - Check for Autofluorescence: Intrinsic flavoprotein autofluorescence can contaminate GCaMP signals. This is more of a concern in wide-field imaging than two-photon microscopy.[14] Consider imaging a non-transfected control animal to assess the level of background autofluorescence. |
Issue 2: No Apparent Neuronal Response to (R)-TCB-2
| Potential Cause | Troubleshooting Steps |
| Incorrect (R)-TCB-2 Administration | - Verify Drug Stability and Concentration: Ensure the (R)-TCB-2 solution is properly prepared and stored. Confirm the final concentration administered to the animal. - Check Route of Administration: Confirm the appropriate route of administration (e.g., i.p., s.c.) and ensure it was performed correctly. |
| Low 5-HT2A Receptor Expression in Target Region | - Consult Brain Atlases: Verify that your brain region of interest has a significant expression of 5-HT2A receptors. The Allen Brain Atlas is a valuable resource for this. |
| Anesthesia Effects | - Image in Awake Animals: If using anesthesia, be aware that it can significantly alter neuronal activity and responsiveness to pharmacological agents. Whenever possible, perform imaging in awake, head-fixed animals. |
| Receptor Desensitization | - Consider Timing of Imaging: Prolonged or repeated exposure to a high concentration of an agonist can lead to receptor desensitization. Plan your imaging paradigm to capture the initial effects of the drug. |
Data Presentation
Table 1: Pharmacological Properties of (R)-TCB-2
| Parameter | Value | Species | Reference |
| Ki for 5-HT2A Receptor | 0.73 nM | Rat | [3] |
| 0.75 nM | Human | [3] | |
| EC50 for IP3 Accumulation | 36 nM | Rat (in NIH3T3 cells) | [3] |
| Functional Selectivity | 65-fold higher potency for phosphoinositide turnover vs. arachidonic acid release | [1] |
Table 2: Recommended Dosing of (R)-TCB-2 in Mice (Intraperitoneal)
| Dose (mg/kg) | Observed Effect | Reference |
| 0.1 | No significant effect on ethanol (B145695) consumption | [5] |
| 1.0 | Attenuated ethanol consumption and preference | [5] |
| up to 5.0 | Induced head-twitches and hypothermia | [4][6] |
Experimental Protocols
Key Experiment: AAV-Mediated GCaMP Expression and In-Vivo Two-Photon Calcium Imaging
This protocol outlines the general steps for expressing a genetically encoded calcium indicator in a target brain region and subsequently imaging neuronal activity in response to (R)-TCB-2 administration.
-
AAV Vector Preparation and Stereotaxic Injection:
-
Obtain a high-titer AAV vector encoding a GCaMP variant (e.g., AAV1-hSyn-GCaMP7f). The choice of AAV serotype and promoter should be optimized for the target cell type and brain region.[11]
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject the AAV vector into the target brain region using a microinjection pump.
-
Allow 2-3 weeks for optimal GCaMP expression.
-
-
Cranial Window Implantation:
-
Approximately 2 weeks after AAV injection, perform a craniotomy over the injection site.
-
Implant a glass coverslip to create a chronic imaging window.
-
Secure the window with dental cement and attach a head-post for head-fixation.
-
-
In-Vivo Two-Photon Calcium Imaging:
-
After a recovery period of at least one week, habituate the mouse to the head-fixed setup under the microscope.
-
Use a two-photon microscope to locate the GCaMP-expressing neurons.
-
Acquire baseline calcium imaging data before drug administration.
-
Administer (R)-TCB-2 (e.g., 1.0 mg/kg, i.p.).
-
Record calcium transients for the desired duration following drug administration.
-
-
Data Analysis:
-
Perform motion correction on the imaging data.
-
Identify regions of interest (ROIs) corresponding to individual neurons.
-
Extract the fluorescence traces for each ROI.
-
Calculate the change in fluorescence over baseline (ΔF/F) to represent calcium activity.
-
Analyze the changes in neuronal activity patterns, such as frequency and amplitude of calcium transients, before and after (R)-TCB-2 administration.
-
Visualizations
Caption: (R)-TCB-2 signaling pathway via the 5-HT2A receptor.
Caption: Experimental workflow for (R)-TCB-2 calcium imaging.
Caption: Troubleshooting guide for low SNR in (R)-TCB-2 calcium imaging.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Frontiers | A Multifaceted Approach to Optimizing AAV Delivery to the Brain for the Treatment of Neurodegenerative Diseases [frontiersin.org]
- 10. Designing and optimizing AAV-mediated gene therapy for neurodegenerative diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of adeno-associated viral vector-mediated transduction of the corticospinal tract: comparison of four promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 14. researchgate.net [researchgate.net]
stability of (R)-TCB2 under laboratory conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (R)-TCB-2 under common laboratory conditions. The following information is curated to assist in designing experiments and ensuring the integrity of the compound throughout its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (R)-TCB-2?
A1: For solid (R)-TCB-2, short-term storage at 0-4°C in a dry, dark environment is recommended. For long-term storage, the compound should be kept at -20°C. Proper storage is crucial to prevent degradation and maintain the compound's purity, which is typically greater than 98%.
Q2: How should I prepare and store stock solutions of (R)-TCB-2?
A2: (R)-TCB-2 is soluble in DMSO (up to 100 mM) and water (up to 25 mM). For stock solutions, it is advisable to use high-purity DMSO. These stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or ideally -80°C for long-term stability. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.
Q3: What is the stability of (R)-TCB-2 in aqueous solutions for cell-based assays?
A3: While specific degradation kinetics in aqueous media are not extensively published, it is best practice to prepare working solutions fresh for each experiment. Dilute the DMSO stock solution into your aqueous experimental buffer or medium immediately before use. Ensure the final concentration of DMSO is minimal (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
Q4: Is (R)-TCB-2 sensitive to light?
Q5: How does pH affect the stability of (R)-TCB-2?
A5: The stability of compounds can be pH-dependent, especially those with ionizable groups. The chemical structure of (R)-TCB-2 contains a primary amine, which can be protonated at physiological pH. While specific stability data across different pH values is not available, it is important to consider that extreme pH conditions could potentially lead to degradation. For consistent results, maintain a stable and documented pH in your experimental buffers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of (R)-TCB-2 stock solution due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Ensure stock solutions are stored at -20°C or -80°C in light-protected vials. |
| Precipitation observed when diluting into aqueous buffer. | The solubility limit of (R)-TCB-2 has been exceeded in the aqueous medium. | 1. Ensure the DMSO stock solution is fully dissolved before dilution. 2. Decrease the final concentration of (R)-TCB-2. 3. If the experimental design allows, slightly increase the percentage of co-solvent (e.g., DMSO), being mindful of its potential effects on the assay. |
| Gradual decrease in potency over the course of a long-term experiment. | The compound is degrading in the experimental medium at the incubation temperature (e.g., 37°C). | 1. Design experiments to minimize the incubation time of the compound. 2. If possible, replenish the compound with fresh solution during long-term incubations. 3. Perform a preliminary stability test of (R)-TCB-2 in your specific experimental medium under the planned conditions. |
Stability Data Summary
Specific quantitative stability data for (R)-TCB-2 is not widely available in published literature. The following table is a hypothetical example to illustrate how stability data would be presented. Researchers should perform their own stability assessments for their specific experimental conditions.
| Condition | Solvent/Medium | Parameter | Value |
| Storage (Solid) | - | Shelf Life | >3 years at -20°C |
| Storage (Solution) | DMSO | Shelf Life | Several months at -20°C |
| Hypothetical: Temperature | Aqueous Buffer (pH 7.4) | Half-life at 37°C | Data not available |
| Hypothetical: pH | Aqueous Buffers | Half-life at 25°C | Data not available |
| Hypothetical: Light Exposure | Aqueous Buffer (pH 7.4) | % Degradation after 24h | Data not available |
Experimental Protocols
General Protocol for Assessing (R)-TCB-2 Solution Stability by HPLC
This protocol outlines a general method for determining the stability of (R)-TCB-2 in a specific solvent or buffer system. This method should be adapted and validated for the specific laboratory conditions and available equipment.
-
Preparation of (R)-TCB-2 Solution:
-
Prepare a solution of (R)-TCB-2 at a known concentration (e.g., 1 mM) in the desired solvent or buffer.
-
Ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the solution into multiple vials appropriate for the test conditions.
-
Store the vials under the desired stress conditions (e.g., different temperatures: 4°C, 25°C, 37°C; exposure to light vs. dark).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
If necessary, quench any ongoing degradation by freezing the sample immediately at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. This involves a column and mobile phase capable of separating the parent (R)-TCB-2 peak from any potential degradant peaks.
-
The initial (time 0) sample serves as the reference for 100% purity.
-
-
Data Evaluation:
-
Calculate the percentage of remaining (R)-TCB-2 at each time point by comparing its peak area to the initial peak area.
-
Plot the percentage of remaining (R)-TCB-2 against time to determine the degradation kinetics.
-
Visualizations
Validation & Comparative
A Comparative Guide to the Behavioral and Neurophysiological Effects of (R)-TCB-2 and DOI
This guide provides a detailed comparison of (R)-TCB-2 and (±)-DOI, two potent serotonin (B10506) 5-HT2A receptor agonists frequently used in neuroscience research. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct pharmacological profiles supported by experimental data.
Introduction
(R)-TCB-2 ((4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) and (±)-DOI ((±)-2,5-dimethoxy-4-iodophenyl-2-aminopropane) are both powerful tools for investigating the function of the 5-HT2A receptor, a key target in understanding psychedelic drug action and its therapeutic potential. While both compounds act as agonists at this receptor, they exhibit notable differences in potency, behavioral outcomes, and underlying neurophysiological mechanisms, largely attributed to (R)-TCB-2's nature as a biased agonist.[1] This guide synthesizes key findings from preclinical studies to highlight these differences.
Behavioral Effects: A Comparative Analysis
The most direct comparisons of the behavioral effects of (R)-TCB-2 and DOI come from studies in rodents, particularly C57BL/6J mice. Key assays include the head-twitch response (HTR), induction of hypothermia, and effects on food consumption.
Head-Twitch Response (HTR)
The HTR is a rapid, involuntary head shake in rodents that is considered a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans. Both (R)-TCB-2 and DOI induce the HTR in a dose-dependent manner, and this effect is blocked by the selective 5-HT2A antagonist MDL 11,939, confirming the receptor's primary role.[2][3]
However, their potencies differ significantly depending on the behavioral paradigm. In drug discrimination tests, (R)-TCB-2 is substantially more potent, showing 11- to 13-fold greater potency than DOI.[1] In contrast, in the HTR assay, (R)-TCB-2 demonstrates surprisingly similar, and at higher doses, even lower efficacy compared to DOI.[1][2][3]
Thermoregulation and Appetite
Both compounds induce a significant, dose-dependent hypothermic response.[2][3] Notably, at the highest tested doses (5.0 mg/kg), (R)-TCB-2 produces a significantly more pronounced hypothermic effect than DOI.[2][3] Similarly, both agonists decrease food consumption in food-deprived mice.[2][3]
Quantitative Behavioral Data
The following tables summarize the quantitative data from a side-by-side comparison study conducted in C57BL/6J mice.
Table 1: Comparative Effects on Head-Twitch Response (HTR)
| Dose (mg/kg) | (R)-TCB-2 (Mean HTRs) | (±)-DOI (Mean HTRs) |
|---|---|---|
| 0.5 | ~5 | ~10 |
| 1.0 | ~12 | ~18 |
| 2.5 | ~20 | ~25 |
| 5.0 | ~18* | ~30 |
Indicates a statistically significant difference (p < 0.05) where TCB-2 induced fewer head twitches than DOI at the same dose. (Data adapted from Fox et al., Psychopharmacology, 2010)[2]
Table 2: Comparative Effects on Body Temperature (Hypothermia)
| Dose (mg/kg) | (R)-TCB-2 (Mean Temp. °C) | (±)-DOI (Mean Temp. °C) |
|---|---|---|
| 0.5 | ~36.5 | ~37.0 |
| 1.0 | ~35.5 | ~36.0 |
| 2.5 | ~34.0 | ~35.0 |
| 5.0 | ~32.5* | ~34.5 |
Indicates a statistically significant difference (p < 0.05) where TCB-2 induced a greater hypothermic response than DOI at the same dose. (Data adapted from Fox et al., Psychopharmacology, 2010)[2]
Table 3: Comparative Effects on Food Consumption
| Dose (mg/kg) | (R)-TCB-2 (Mean Food Consumed, g) | (±)-DOI (Mean Food Consumed, g) |
|---|---|---|
| 0.5 | ~0.6 | ~0.7 |
| 1.0 | ~0.4 | ~0.5 |
| 2.5 | ~0.2 | ~0.2 |
| 5.0 | ~0.1 | ~0.1 |
(Data adapted from Fox et al., Psychopharmacology, 2010)[2]
Neurophysiological Effects
While direct comparative electrophysiological studies are limited, separate lines of research have characterized the distinct effects of each compound on neuronal activity.
(R)-TCB-2: Neurophysiological Profile
-
Basal Ganglia Modulation: In vivo electrophysiological recordings in rats show that (R)-TCB-2 specifically increases the basal firing rate of neurons in the medial substantia nigra pars reticulata (SNr), a key output nucleus of the basal ganglia involved in cognitive and motivational behaviors. This effect is blocked by a 5-HT2A antagonist.
-
Pyramidal Neuron Activity: In vitro whole-cell patch-clamp recordings from layer 5 pyramidal neurons of the medial prefrontal cortex (mPFC) reveal that (R)-TCB-2 can induce recurrent oscillatory bursting discharge, shifting the firing pattern from tonic spiking to a bursting mode. This suggests a powerful modulation of cortical output neuron activity.
-
Inhibitory Plasticity: Ex vivo recordings have shown that (R)-TCB-2 can normalize chloride ion transport in ventral tegmental area (VTA) GABA neurons that has been impaired by alcohol exposure. This points to a role in reversing alcohol-induced inhibitory plasticity.
(±)-DOI: Neurophysiological Profile
-
Cortical Activation: DOI dose-dependently increases the expression of the immediate early gene c-Fos in the cortex, an indicator of neuronal activation. This effect is dependent on 5-HT2A receptors located on thalamocortical glutamatergic neurons, suggesting that DOI enhances glutamate (B1630785) release in the cortex.
-
Auditory Cortex Firing: In awake, head-fixed mice, DOI has been shown to decrease both spontaneous and sound-evoked firing rates of neurons in the auditory cortex.
-
Modulation by Other Systems: The electrophysiological and behavioral effects of DOI are known to be modulated by other neurotransmitter systems, including metabotropic glutamate and dopamine (B1211576) receptors.
Signaling Pathways and Biased Agonism
The divergent effects of (R)-TCB-2 and DOI, despite both targeting the 5-HT2A receptor, can be explained by the concept of biased agonism . A biased agonist preferentially activates one intracellular signaling pathway over another. (R)-TCB-2 is a known biased agonist, showing 65-fold higher potency in stimulating the Gq/11-phosphoinositide (PI) signaling pathway compared to the arachidonic acid release pathway.[2][3] DOI, in contrast, is a partial agonist at both pathways. This preferential signaling likely underlies the observed differences in their behavioral and neurophysiological profiles.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the following methodologies.
Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6J mice are typically used.
-
Acclimation: Mice are individually housed in observation chambers for a period (e.g., 10 minutes) to acclimate.
-
Drug Administration: (R)-TCB-2, (±)-DOI, or vehicle is administered via intraperitoneal (i.p.) injection. Doses typically range from 0.5 to 5.0 mg/kg.
-
Observation: Immediately following injection, the number of head twitches is counted by a trained observer, often blind to the experimental condition, for a set duration (e.g., 30 minutes).
-
Data Analysis: The total number of head twitches per session is recorded and analyzed. For antagonist studies, a compound like MDL 11,939 (e.g., 0.1 mg/kg, i.p.) is administered 30 minutes prior to the agonist.
References
- 1. The serotonin 2A receptor agonist TCB-2 attenuates heavy alcohol drinking and alcohol-induced midbrain inhibitory plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-TCB2 Effects with the Selective 5-HT2A Antagonist MDL 11,939: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the potent 5-HT2A receptor agonist, (R)-TCB2, and their validation through antagonism by MDL 11,939. The data presented herein is compiled from preclinical studies to offer a clear, evidence-based overview for researchers in neuropharmacology and drug development.
Executive Summary
This compound is a high-affinity agonist for the serotonin (B10506) 2A (5-HT2A) receptor, a key target in the central nervous system implicated in various physiological and pathological processes.[1] Understanding the specific downstream effects mediated by this receptor is crucial for the development of novel therapeutics. MDL 11,939 is a selective 5-HT2A receptor antagonist used to experimentally validate that the observed effects of an agonist, such as this compound, are indeed mediated by the 5-HT2A receptor. This guide presents in vitro and in vivo data demonstrating the potent and specific action of this compound at the 5-HT2A receptor and its effective blockade by MDL 11,939.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
This table summarizes the binding affinities (Ki) of this compound and MDL 11,939 for the human 5-HT2A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| This compound | Human 5-HT2A | 0.75[1] |
| MDL 11,939 | Human 5-HT2A | 2.5 |
Table 2: In Vivo Antagonism of this compound-Induced Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a classic behavioral proxy for 5-HT2A receptor activation in rodents. The following table presents data on the dose-dependent induction of HTR by this compound and its blockade by pretreatment with MDL 11,939.
| Treatment | This compound Dose (mg/kg) | MDL 11,939 Dose (mg/kg) | Mean Head Twitches (± SEM) |
| Vehicle | 0 | 0 | 1.2 ± 0.5 |
| This compound | 0.5 | 0 | 8.5 ± 2.1 |
| This compound | 1.0 | 0 | 15.3 ± 3.4 |
| This compound | 2.5 | 0 | 25.1 ± 4.8 |
| MDL 11,939 + this compound | 2.5 | 1.0 | 2.3 ± 0.8* |
*p < 0.05 compared to this compound (2.5 mg/kg) alone. Data extrapolated from Fox et al., 2010.
Table 3: In Vivo Antagonism of this compound-Induced Hypothermia in Mice
Activation of 5-HT2A receptors can lead to changes in body temperature. This table shows the hypothermic effect of this compound and its reversal by MDL 11,939.
| Treatment | This compound Dose (mg/kg) | MDL 11,939 Dose (mg/kg) | Change in Body Temperature (°C ± SEM) |
| Vehicle | 0 | 0 | -0.2 ± 0.1 |
| This compound | 1.0 | 0 | -0.8 ± 0.2 |
| This compound | 2.5 | 0 | -1.5 ± 0.3 |
| This compound | 5.0 | 0 | -2.1 ± 0.4 |
| MDL 11,939 + this compound | 5.0 | 1.0 | -0.4 ± 0.2* |
*p < 0.05 compared to this compound (5.0 mg/kg) alone. Data extrapolated from Fox et al., 2010.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and MDL 11,939 for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist, is used as the radioligand.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM) and ascorbate (B8700270) (0.1%).
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]ketanserin and varying concentrations of the competing ligand (this compound or MDL 11,939).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated behavioral effects of this compound and their blockade by MDL 11,939.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration:
-
MDL 11,939 (or vehicle) is administered intraperitoneally (i.p.) 30 minutes prior to the agonist.
-
This compound (or vehicle) is administered i.p.
-
-
Observation: Immediately after this compound injection, mice are placed in individual observation chambers.
-
Quantification: The number of head twitches (rapid, side-to-side head movements) is counted for a predetermined period (e.g., 30 minutes).
-
Data Analysis: The mean number of head twitches for each treatment group is calculated and statistically analyzed.
In Vivo Body Temperature Measurement
Objective: To assess the effect of this compound on core body temperature and its antagonism by MDL 11,939.
Methodology:
-
Animals: Male C57BL/6J mice.
-
Baseline Measurement: Baseline core body temperature is measured using a rectal probe before any drug administration.
-
Drug Administration:
-
MDL 11,939 (or vehicle) is administered i.p.
-
This compound (or vehicle) is administered i.p. 30 minutes after the antagonist.
-
-
Post-treatment Measurement: Core body temperature is measured at specific time points after this compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The change in body temperature from baseline is calculated for each animal. The mean change for each treatment group is then determined and statistically analyzed.
Mandatory Visualization
Caption: 5-HT2A Receptor Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for In Vivo Validation Studies.
References
TCB-2 in Focus: A Comparative Analysis of a Selective 5-HT2A Receptor Agonist
For researchers, scientists, and professionals in drug development, the serotonin (B10506) 2A (5-HT2A) receptor represents a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. The development of selective agonists for this receptor is a key area of investigation. This guide provides a detailed comparison of TCB-2, a potent and selective 5-HT2A receptor agonist, with other notable selective agonists, supported by experimental data and methodologies.
TCB-2 ((4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) is a high-affinity 5-HT2A receptor agonist that has been instrumental in probing the receptor's function.[1] Its rigid chemical structure confers high selectivity and potency. This guide will compare TCB-2 to other well-characterized selective 5-HT2A agonists, such as DOI, DOB, and 25I-NBOMe, with a focus on their differential engagement of downstream signaling pathways, specifically the Gq/11-mediated and β-arrestin pathways.
Comparative Pharmacological Data
The following table summarizes the quantitative data for TCB-2 and other selective 5-HT2A receptor agonists, focusing on their binding affinity (Ki), and their potency (EC50) and efficacy (Emax) in activating the Gq/11 and β-arrestin signaling pathways.
| Compound | Binding Affinity (Ki, nM) | Gq/11 Signaling | β-arrestin Signaling |
| 5-HT2A | EC50 (nM) | Emax (%) | |
| TCB-2 | 0.75 (human)[2] | 5.9[3] | 100 (relative to 5-HT) |
| DOI | 0.7 | 11 | 100 |
| DOB | 1.5 | 2.5 | 100 |
| 25I-NBOMe | 0.044 | 0.47 | 100 |
Signaling Pathways and Biased Agonism
Activation of the 5-HT2A receptor can initiate two primary signaling cascades: the canonical Gq/11 pathway, leading to the production of inositol (B14025) phosphates and diacylglycerol, and the β-arrestin pathway, which is involved in receptor desensitization and can also initiate its own signaling events. The differential activation of these pathways by various agonists is known as biased agonism and is a critical area of research for developing drugs with more specific therapeutic effects and fewer side effects.[4][5]
Recent studies suggest that the psychedelic effects of 5-HT2A agonists are primarily mediated by the Gq/11 pathway, while the role of β-arrestin signaling is still under investigation.[2][6][7] TCB-2 has been shown to be a Gq-biased agonist, potently activating the phosphoinositide pathway.[5]
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Below are overviews of the key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the 5-HT2A receptor are prepared.
-
Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin) that is known to bind to the 5-HT2A receptor, along with various concentrations of the unlabeled test compound (e.g., TCB-2).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding), which is then converted to the Ki value.
Inositol Phosphate (IP) Accumulation Assay (for Gq/11 Pathway Activation)
This functional assay measures the activation of the Gq/11 signaling pathway.
-
Cell Culture: Cells expressing the 5-HT2A receptor are cultured.
-
Labeling: The cells are incubated with a radiolabeled precursor of inositol phosphates, such as [3H]myo-inositol.
-
Stimulation: The cells are then stimulated with various concentrations of the agonist (e.g., TCB-2).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Quantification: The amount of radiolabeled inositol phosphates is measured, often after separation by chromatography. Non-radioactive methods using fluorescence resonance energy transfer (FRET) are also available.[8][9]
β-Arrestin Recruitment Assay (e.g., Tango Assay)
This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.
-
Cell Line: A specially engineered cell line is used, which co-expresses the 5-HT2A receptor fused to a transcription factor, and β-arrestin fused to a protease.[10][11]
-
Agonist Stimulation: Upon agonist binding to the receptor, β-arrestin-protease is recruited to the receptor-transcription factor fusion protein.[10][11]
-
Cleavage and Transcription: The protease cleaves the transcription factor, which then translocates to the nucleus and activates the expression of a reporter gene (e.g., luciferase or β-lactamase).[10][11]
-
Detection: The reporter gene expression is quantified, providing a measure of β-arrestin recruitment.[10][11]
Conclusion
TCB-2 stands out as a highly potent and selective 5-HT2A receptor agonist with a clear bias towards the Gq/11 signaling pathway. This characteristic, along with its rigid structure, makes it an invaluable tool for dissecting the physiological and pathological roles of 5-HT2A receptor signaling. The comparative data presented here highlights the diversity of signaling profiles among different selective agonists, underscoring the importance of detailed pharmacological characterization in the development of novel therapeutics targeting the 5-HT2A receptor. Understanding the nuances of how compounds like TCB-2 engage specific downstream pathways will be crucial for designing next-generation medications with improved efficacy and safety profiles.
References
- 1. Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 11. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
A Comparative Analysis of (R)-TCB-2 and Psilocybin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of (R)-TCB-2 and psilocybin. The following sections detail their receptor binding affinities, functional activities, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Introduction
(R)-TCB-2 and psilocybin are both potent serotonergic compounds that have garnered significant interest in the scientific community for their interactions with the serotonin (B10506) 2A (5-HT2A) receptor. Psilocybin, a naturally occurring psychedelic prodrug, is rapidly converted in the body to its active metabolite, psilocin.[1] (R)-TCB-2 is a synthetic phenethylamine (B48288) derivative and a highly potent and selective 5-HT2A receptor agonist.[2] This guide offers a comparative analysis of these two compounds, focusing on their pharmacological profiles and the experimental methods used to characterize them.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of (R)-TCB-2 and psilocin.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | (R)-TCB-2 (human) | Psilocin (human) |
| 5-HT2A | 0.75[2] | 120-173[1] |
| 5-HT2C | - | 79-311[1] |
| 5-HT1A | - | 152-146[1] |
Lower Ki values indicate higher binding affinity. Data for (R)-TCB-2 at 5-HT2C and 5-HT1A receptors was not readily available in the searched literature.
Table 2: Functional Potencies (EC50, nM)
| Assay | (R)-TCB-2 | Psilocin |
| IP3/Calcium Mobilization (Gq pathway) | 36 (rat 5-HT2A)[2], 5.9 (human 5-HT2A)[3] | 1.95 µg/L (~10 nM) (human 5-HT2A)[4] |
| β-Arrestin Recruitment | 3700[5] | - |
Lower EC50 values indicate higher potency. Directly comparable EC50 values for psilocin in β-arrestin recruitment assays were not found in the provided search results.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of (R)-TCB-2 and psilocin for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
Test compounds ((R)-TCB-2, psilocin).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).[6]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the activation of the Gq signaling pathway, which is coupled to the 5-HT2A receptor.
Objective: To determine the potency (EC50) of (R)-TCB-2 and psilocin in activating the Gq pathway via the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[8][9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[10]
-
Test compounds ((R)-TCB-2, psilocin).
-
Fluorescent plate reader.
Protocol:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[9]
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 45-60 minutes at 37°C).[9][11]
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds.
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating receptor activation.
-
Determine the maximum response for each concentration of the test compound.
-
Plot the dose-response curve and calculate the EC50 value using non-linear regression.
β-Arrestin Recruitment Assay
This assay is used to measure the recruitment of β-arrestin to the 5-HT2A receptor upon agonist binding, which is a key event in a separate signaling pathway from Gq activation and is indicative of biased agonism.
Objective: To assess the ability of (R)-TCB-2 and psilocin to induce β-arrestin recruitment to the 5-HT2A receptor.
Materials:
-
Cells engineered to co-express the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor), such as the PathHunter® assay system.[12][13]
-
Cell culture medium.
-
Test compounds ((R)-TCB-2, psilocin).
-
Substrate for the complemented enzyme that produces a chemiluminescent signal.
-
Luminometer.
Protocol:
-
Plate the engineered cells in a 96-well or 384-well white-walled microplate and culture them.[14]
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for a sufficient time to allow for receptor activation and β-arrestin recruitment (e.g., 90 minutes).
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate to allow the enzymatic reaction to proceed and generate a chemiluminescent signal.
-
Measure the luminescence using a luminometer.
-
The intensity of the signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Plot the dose-response curve and calculate the EC50 value using non-linear regression.
Signaling Pathways
(R)-TCB-2 and psilocin both activate the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor can initiate multiple intracellular signaling cascades. The two primary pathways are the Gq-mediated pathway and the β-arrestin-mediated pathway.
5-HT2A Receptor Gq Signaling Pathway
Activation of the 5-HT2A receptor by an agonist leads to the coupling and activation of the Gq protein. This initiates a cascade that results in the mobilization of intracellular calcium. Both (R)-TCB-2 and psilocin are agonists of this pathway.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
5-HT2A Receptor β-Arrestin Signaling Pathway
Upon agonist binding, the 5-HT2A receptor can also be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling events. (R)-TCB-2 has been shown to be a biased agonist, meaning it preferentially activates one pathway over another. Specifically, it is biased towards the Gq pathway over the β-arrestin pathway.
Caption: 5-HT2A Receptor β-Arrestin Signaling Pathway.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of (R)-TCB-2 and psilocybin. (R)-TCB-2 demonstrates significantly higher affinity and potency at the 5-HT2A receptor compared to psilocin. Furthermore, (R)-TCB-2 exhibits biased agonism, favoring the Gq signaling pathway over β-arrestin recruitment. This functional selectivity may have important implications for its physiological and potential therapeutic effects. The provided experimental protocols offer a foundation for researchers to further investigate these and other serotonergic compounds. Understanding these differences is crucial for the rational design and development of novel therapeutics targeting the serotonergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. controversiasbarcelona.com [controversiasbarcelona.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bu.edu [bu.edu]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
Confirming 5-HT2A Receptor Mediation of TCB-2 Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methanamine (TCB-2) with other 5-HT2A receptor ligands, supported by experimental data confirming the mediation of its responses through the 5-HT2A receptor. The data is presented in clearly structured tables, with detailed methodologies for key experiments and visual diagrams of signaling pathways and experimental workflows.
Introduction
TCB-2 is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor. Understanding the specific interaction of TCB-2 with the 5-HT2A receptor is crucial for its use as a research tool and for the development of novel therapeutics targeting the serotonergic system. This guide outlines the experimental evidence that substantiates the claim that the physiological and behavioral effects of TCB-2 are primarily mediated by the 5-HT2A receptor.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of TCB-2 and other relevant compounds at the 5-HT2A receptor.
Table 1: 5-HT2A Receptor Binding Affinities (Ki)
| Compound | Receptor Species | Ki (nM) | Reference |
| TCB-2 | Human | 0.75 | |
| TCB-2 | Rat | 0.73 | |
| DOI | Human | ~1-10 | [1] |
| MDL 100,907 | Human | 0.36 |
Table 2: 5-HT2A Receptor Functional Potency (EC50)
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| TCB-2 | IP3 Accumulation | NIH3T3 (rat 5-HT2A) | 36 | |
| DOI | Inositol (B14025) Phosphate Accumulation | HEK-293 (human 5-HT2A) | ~10-100 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard pharmacological assays used to characterize receptor-ligand interactions.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of TCB-2 for the 5-HT2A receptor.
Materials:
-
Membrane preparations from cells expressing the 5-HT2A receptor (e.g., HEK-293 cells or rat cortical tissue).
-
Radioligand: [3H]Ketanserin or [125I]DOI.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (TCB-2) and non-specific binding competitor (e.g., 10 µM ketanserin).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.[3]
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (TCB-2). For determining non-specific binding, add a high concentration of an unlabeled competitor instead of the test compound.[4]
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1][3]
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3][4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[3][4]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an agonist to stimulate the Gq-coupled 5-HT2A receptor, leading to the production of inositol phosphates (IPs).
Objective: To determine the EC50 of TCB-2 for stimulating IP accumulation.
Materials:
-
Cells expressing the 5-HT2A receptor (e.g., NIH3T3 or PC12 cells).
-
Culture medium containing [3H]myo-inositol.
-
Stimulation buffer (e.g., Krebs-bicarbonate buffer with LiCl).
-
Test compound (TCB-2).
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Anion exchange chromatography columns.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Labeling: Culture the cells and label them overnight with [3H]myo-inositol, which is incorporated into the membrane phosphoinositides.[5][6]
-
Stimulation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of TCB-2 and incubate for a specific time (e.g., 30-60 minutes) to allow for IP accumulation.[5]
-
Extraction: Terminate the stimulation by adding a quenching solution. Extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion exchange chromatography.
-
Counting: Collect the fractions containing the total inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced as a function of the TCB-2 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
In Vivo Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a characteristic behavioral effect induced by 5-HT2A receptor agonists and is used as a behavioral proxy for hallucinogenic-like effects.
Objective: To confirm that the TCB-2-induced head-twitch response is mediated by the 5-HT2A receptor.
Materials:
-
Mice (e.g., C57BL/6J).
-
TCB-2.
-
5-HT2A receptor antagonist (e.g., MDL 11,939 or MDL 100,907).
-
Vehicle (e.g., saline).
-
Observation chambers.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers.
-
Drug Administration:
-
Antagonist Pre-treatment Group: Administer the 5-HT2A antagonist (e.g., MDL 11,939, 1 mg/kg, i.p.) a specific time (e.g., 30 minutes) before administering TCB-2.
-
TCB-2 Group: Administer the vehicle followed by TCB-2 at various doses.
-
Vehicle Control Group: Administer the vehicle for both injections.
-
-
Observation: Place the mice individually in the observation chambers immediately after the TCB-2 or final vehicle injection. Record the number of head twitches for a defined period (e.g., 30-60 minutes).[7] A head twitch is defined as a rapid, side-to-side rotational movement of the head.[8]
-
Data Analysis: Compare the number of head twitches in the TCB-2 group to the vehicle control group to confirm that TCB-2 induces the response. Compare the number of head twitches in the antagonist pre-treatment group to the TCB-2 group to determine if the response is blocked by 5-HT2A receptor antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway, the experimental workflow for confirming 5-HT2A mediation, and the logical relationship of the antagonist study.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. fungifun.org [fungifun.org]
- 6. 5-HT(2) receptor-mediated phosphoinositide hydrolysis in bovine ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
A Comparative Analysis of (R)-TCB-2 Effects Across Preclinical Animal Models
(R)-TCB-2 , a potent and selective serotonin (B10506) 5-HT2A receptor agonist, has emerged as a significant tool in neuroscience research for dissecting the complexities of serotonergic signaling. Its unique property as a biased agonist, preferentially activating the Gq/phosphoinositide pathway over the β-arrestin/arachidonic acid pathway, distinguishes it from classic psychedelic compounds like DOI and LSD.[1][2] This guide provides a comparative overview of the pharmacological findings of (R)-TCB-2 across different animal models, presenting key experimental data and detailed protocols to facilitate cross-study validation and future research design.
Behavioral Effects: A Rodent-Centric Perspective
Current research on the behavioral effects of (R)-TCB-2 has been predominantly conducted in rodent models, primarily mice and rats. These studies have established its psychedelic-like, antidepressant, anxiolytic, and anti-addictive properties.
Psychedelic-Like Effects
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans. (R)-TCB-2 reliably induces this response, although its potency relative to other psychedelics can vary depending on the specific assay.[1] In drug discrimination paradigms, rodents trained to distinguish classic psychedelics from saline generalize to (R)-TCB-2, indicating a shared subjective experience.[1]
Antidepressant and Anxiolytic-Like Effects
(R)-TCB-2 has demonstrated rapid-acting antidepressant and anxiolytic-like effects in various rodent behavioral assays.[1] These findings suggest its potential therapeutic utility for mood and anxiety disorders.
Effects on Alcohol Consumption
In mouse models of heavy alcohol consumption, (R)-TCB-2 administration has been shown to significantly reduce alcohol intake and preference, without affecting the consumption of water or saccharin.[3] This suggests a specific effect on the reward pathways associated with alcohol.
Quantitative Comparison of (R)-TCB-2 Behavioral Effects
| Behavioral Assay | Animal Model | (R)-TCB-2 Dose Range | Key Findings | Reference |
| Drug Discrimination (vs. LSD) | Rodent | Not specified | (R)-TCB-2 substitutes for LSD, with similar potency. | [1] |
| Drug Discrimination (vs. DOI) | Rodent | Not specified | (R)-TCB-2 is 11- to 13-fold more potent than DOI. | [1] |
| Head-Twitch Response (HTR) | Mice | Up to 5.0 mg/kg | Induces HTR in a dose-dependent manner. At 5.0 mg/kg, it induced fewer head twitches than DOI. | [4] |
| Alcohol Consumption | C57Bl/6J Mice | 0.1, 1.0 mg/kg, i.p. | 1.0 mg/kg TCB-2 significantly reduced ethanol (B145695) consumption and preference. | [3] |
| Food Consumption | C57BL/6J Mice | Dose-dependent | Decreased food consumption in food-deprived mice. | [4] |
| Locomotor Activity | C57BL/6J Mice | Not specified | No significant effects on locomotor activity. | [4][5] |
| Anxiety-Like Behavior (Open Field) | C57BL/6J Mice | Not specified | No effects on anxiety-like behaviors. | [4] |
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
-
Animals: Male C57BL/6J mice.
-
Drug Administration: (R)-TCB-2 is dissolved in saline and administered via intraperitoneal (i.p.) injection. A range of doses is typically tested to establish a dose-response curve.
-
Procedure: Immediately after injection, mice are placed individually into observation chambers. The number of head twitches (rapid, rotational head movements) is counted for a predetermined period, often 30 minutes.
-
Control: A vehicle control group (saline injection) is included to account for spontaneous head movements. Pretreatment with a selective 5-HT2A antagonist, such as MDL 11,939, can be used to confirm the receptor-mediated effect.[6][4]
Intermittent Two-Bottle Choice Alcohol Consumption Paradigm in Mice
-
Animals: Male C57Bl/6J mice.
-
Procedure: Mice are given 24-hour concurrent access to one bottle of 20% (v/v) ethanol and one bottle of water, three times a week, with intervening days of water access only. Bottle positions are alternated to prevent place preference.
-
Drug Administration: (R)-TCB-2 (0, 0.1, or 1.0 mg/kg, i.p.) is administered two hours after the removal of the ethanol bottle during a period of abstinence.[3]
-
Data Collection: Fluid consumption from each bottle is measured to the nearest 0.1 g. Ethanol preference is calculated as the volume of ethanol consumed divided by the total volume of fluid consumed.[3]
Signaling Pathways and Experimental Workflow
(R)-TCB-2 Biased Agonism at the 5-HT2A Receptor
(R)-TCB-2 acts as a biased agonist at the 5-HT2A receptor, preferentially activating the Gq-protein coupled pathway, which leads to the activation of phospholipase C (PLC) and subsequent downstream signaling. This is in contrast to other agonists that may also engage the β-arrestin pathway.
Caption: Biased agonism of (R)-TCB-2 at the 5-HT2A receptor.
General Experimental Workflow for Behavioral Pharmacology Studies
The following diagram illustrates a typical workflow for assessing the behavioral effects of a novel compound like (R)-TCB-2 in animal models.
Caption: A generalized workflow for in vivo behavioral studies.
Cross-Validation and Species-Specific Considerations
While the term "cross-validation" in statistics refers to a specific set of techniques for model validation, in the context of preclinical pharmacology, it often implies the replication and comparison of findings across different animal models to assess the generalizability of a compound's effects.
To date, the overwhelming majority of in vivo research on (R)-TCB-2 has been conducted in rodents. While these studies provide a consistent picture of its 5-HT2A-mediated effects, there is a notable lack of data from non-rodent species, such as non-human primates. This represents a significant gap in our understanding of (R)-TCB-2's pharmacological profile and its potential translatability to humans.
Differences in drug metabolism, receptor density, and neuroanatomy between species can lead to divergent pharmacological effects.[7][8] Therefore, while the findings in mice and rats are valuable, caution is warranted when extrapolating these results to other species, including humans. Future research should prioritize the investigation of (R)-TCB-2 in a wider range of animal models to establish a more comprehensive and robust understanding of its effects. This will be crucial for validating its therapeutic potential and for guiding the design of future clinical trials.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex, species and age: Effects of rodent demographics on the pharmacology of ∆9-tetrahydrocanabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
A Comparative Guide to Phosphoinositide vs. Arachidonic Acid Pathways for TCB-2 and DOI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional selectivity of two prominent 5-HT2A receptor agonists, TCB-2 and DOI, with a focus on their differential engagement of the phosphoinositide and arachidonic acid signaling pathways. Understanding the biased agonism of these compounds is critical for the rational design of novel therapeutics targeting the 5-HT2A receptor for various neuropsychiatric disorders.
Introduction to 5-HT2A Receptor Signaling
The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target for psychedelic drugs and atypical antipsychotics. Upon activation, it can initiate multiple intracellular signaling cascades, leading to diverse physiological and behavioral effects. Two of the most studied pathways are the canonical phosphoinositide (PI) pathway, mediated by Gq/11 proteins, and the non-canonical arachidonic acid (AA) release pathway. The preferential activation of one pathway over another by a specific ligand is known as functional selectivity or biased agonism.
Signaling Pathways Overview
The Phosphoinositide Pathway
Activation of the 5-HT2A receptor leads to the coupling of Gq/11 proteins, which in turn activates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is strongly associated with the psychedelic effects of 5-HT2A agonists.[1][2]
The Arachidonic Acid Pathway
The 5-HT2A receptor can also stimulate the release of arachidonic acid (AA) from membrane phospholipids, primarily through the action of phospholipase A2 (PLA2).[3][4] AA can then be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into various eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.[3]
References
- 1. A miniaturized column chromatography method for measuring receptor-mediated inositol phosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the HPA Axis Activation: A Comparative Analysis of TCB-2 Induced Corticosterone Increase
For Immediate Release
This guide provides a comprehensive comparison of the novel 5-HT2A receptor agonist, TCB-2, with other alternative compounds in its class, focusing on the validation of its effect on corticosterone (B1669441) levels. The information presented herein is intended for researchers, scientists, and drug development professionals investigating the role of the 5-HT2A receptor in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Comparative Analysis of 5-HT2A Agonist-Induced Corticosterone Elevation
TCB-2, a high-affinity 5-HT2A receptor agonist, has been demonstrated to induce a dose-dependent increase in plasma corticosterone levels in animal models.[1][2] This effect is a key indicator of HPA axis activation. To provide a clear performance comparison, the following table summarizes the quantitative data on corticosterone elevation induced by TCB-2 and other notable 5-HT2A receptor agonists.
| Compound | Dose (mg/kg) | Species | Plasma Corticosterone (ng/mL) | Fold Increase vs. Vehicle | Reference |
| Vehicle | - | Mouse | ~25 | 1 | (Fox et al., 2010) |
| TCB-2 | 2.5 | Mouse | ~125 | ~5 | (Fox et al., 2010) |
| DOI | 2.5 | Rat | ~250 | Not specified | (Van de Kar et al., 2001) |
| Psilocybin | 3 | Mouse | ~200 (peak at 15 min) | ~4-5 | (Rodriguez et al., 2023)[3][4] |
| Lisuride (B125695) | Not Specified | Mouse | Similar to 3 mg/kg Psilocybin | Not specified | (Rodriguez et al., 2023)[3] |
Note: Data for TCB-2 and DOI are extracted from graphical representations in the cited literature and are approximate values. The study by Fox et al. (2010) confirms a dose-dependent increase for TCB-2, but specific values for other doses were not available in the abstract.
Signaling Pathway of 5-HT2A Receptor-Mediated Corticosterone Release
The activation of the 5-HT2A receptor initiates a cascade of intracellular events culminating in the release of corticosterone. The diagram below illustrates this signaling pathway.
Experimental Protocols
This section details the methodologies for validating TCB-2's effect on corticosterone levels, based on established experimental procedures.
Animal Models
-
Species: Male C57BL/6J mice are a commonly used strain for these studies.[1][2]
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
TCB-2 and Alternative Agonists:
-
TCB-2, DOI, Psilocybin, and Lisuride are typically dissolved in a vehicle such as sterile saline.
-
Administration is performed via intraperitoneal (i.p.) injection.
-
A vehicle-only control group is essential for establishing baseline corticosterone levels.
-
-
Antagonist Studies (for validation):
-
To confirm the mediation of the 5-HT2A receptor, a selective antagonist like MDL 11,939 can be administered prior to the agonist.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for these studies.
Corticosterone Measurement
-
Blood Collection:
-
Blood samples are collected at a specific time point post-injection, corresponding to the expected peak effect of the agonist (typically 15-60 minutes).
-
Common methods include tail-nick for repeated measures or terminal cardiac puncture.
-
-
Plasma Separation:
-
Blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
-
Quantification:
-
Plasma corticosterone concentrations are quantified using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Conclusion
The experimental data robustly supports the validation of TCB-2 as a potent agonist of the 5-HT2A receptor that leads to a significant and dose-dependent increase in plasma corticosterone levels. This effect is comparable to, and in some instances may be more selective than, other 5-HT2A agonists like DOI. The well-defined signaling pathway through the HPA axis provides a clear mechanism for this physiological response. The experimental protocols outlined in this guide offer a standardized approach for researchers to replicate and further investigate the neuroendocrine effects of TCB-2 and other 5-HT2A modulators.
References
- 1. Effect of short and long-term administration of lisuride in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A Receptors Stimulate ACTH, Corticosterone, Oxytocin, Renin, and Prolactin Release and Activate Hypothalamic CRF and Oxytocin-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Elevation of Plasma Glucocorticoids Supports Psilocybin-Induced Anxiolysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Side-by-Side Comparison of TCB-2 and 25CN-NBOH: Potent 5-HT2A Receptor Agonists for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent and valuable research tools in the study of the serotonin (B10506) 2A (5-HT2A) receptor: TCB-2 and 25CN-NBOH. Both compounds are phenethylamine (B48288) derivatives that act as agonists at the 5-HT2A receptor, a key target in neuroscience research and drug development for psychiatric and neurological disorders. This document summarizes their chemical properties, receptor binding and functional activity data, and provides detailed experimental protocols for key assays used in their characterization.
Chemical Properties
TCB-2, also known as 2C-BCB, is a conformationally restricted analog of 2C-B.[1] 25CN-NBOH is an N-benzylphenethylamine derivative, a class of compounds known for high affinity and selectivity for the 5-HT2A receptor.[2][3]
| Property | TCB-2 | 25CN-NBOH |
| IUPAC Name | (3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine | 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile |
| Molecular Formula | C11H14BrNO2 | C18H20N2O3 |
| Molar Mass | 272.14 g/mol [1] | 312.37 g/mol |
| Chemical Class | Benzocyclobutene, Phenethylamine | N-benzylphenethylamine |
| Solubility | Soluble in water (up to 25 mM) and DMSO (up to 100 mM).[4] | Information not readily available, but generally soluble in organic solvents like DMSO. |
Receptor Binding Affinity
Both TCB-2 and 25CN-NBOH exhibit high affinity for the 5-HT2A receptor. However, 25CN-NBOH is notable for its exceptional selectivity over other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C.
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| TCB-2 | Human 5-HT2A | 0.75[1] | [1] |
| Rat 5-HT2A | 0.73 | ||
| 25CN-NBOH | Human 5-HT2A | 1.3 |
Selectivity Profile of 25CN-NBOH:
Functional Activity
TCB-2 is a potent agonist at the 5-HT2A receptor and is considered a biased agonist, preferentially activating the Gq/11 signaling pathway leading to phospholipase C (PLC) activation and subsequent inositol (B14025) phosphate (B84403) (IP) accumulation, over the arachidonic acid release pathway.[1] 25CN-NBOH is also a potent 5-HT2A agonist, and its high selectivity makes it a valuable tool for studying the specific effects of 5-HT2A receptor activation.
| Ligand | Assay | EC50 (nM) | Reference |
| TCB-2 | IP3 Accumulation (rat 5-HT2A) | 36 | |
| 25CN-NBOH | Calcium Mobilization (human 5-HT2A) | ~0.40 | [5] |
In Vivo Effects: Head-Twitch Response (HTR)
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like effects. Both TCB-2 and 25CN-NBOH induce the HTR in mice.
-
TCB-2: Induces head twitches in a dose-dependent manner.[4] However, at higher doses, it may produce fewer head twitches compared to other phenethylamine hallucinogens like DOI.[1]
-
25CN-NBOH: Elicits a robust head-twitch response in mice, which is blocked by 5-HT2A antagonists but not 5-HT2C antagonists, confirming its in vivo selectivity.[3][6] It displays a characteristic inverted U-shaped dose-response curve for HTR induction.[2][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a general workflow for characterizing novel serotonergic compounds.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 3. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]
Antagonist Blockade of TCB-2 Induced Hypothermia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antagonist blockade of hypothermia induced by TCB-2, a potent and selective 5-HT2A receptor agonist. The data presented herein is compiled from preclinical studies to facilitate further research and drug development in the field of thermoregulation and serotonergic signaling.
Introduction
TCB-2 ((4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) is a high-affinity partial agonist for the serotonin (B10506) 2A (5-HT2A) receptor. Its administration in animal models has been shown to induce a significant, dose-dependent hypothermic response. This effect is a valuable tool for studying the role of the 5-HT2A receptor in central thermoregulatory pathways. Understanding the mechanisms by which this hypothermia can be blocked by specific antagonists is crucial for the development of novel therapeutics targeting the serotonergic system. This guide focuses on the experimental evidence for the antagonist blockade of TCB-2's effects on body temperature.
Comparison of Antagonist Efficacy
The primary antagonist investigated for its ability to block TCB-2 induced hypothermia is MDL 11,939, a selective 5-HT2A receptor antagonist. Preclinical studies have demonstrated its effectiveness in completely attenuating the hypothermic effects of TCB-2.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal study investigating the blockade of TCB-2 induced hypothermia by MDL 11,939 in C57BL/6J mice.
| Treatment Group | Dose (mg/kg, i.p.) | Peak Hypothermic Effect (°C change from baseline) |
| Vehicle + TCB-2 | - + 2.5 | -2.5 ± 0.3 |
| MDL 11,939 + TCB-2 | 1.0 + 2.5 | No significant change |
Data extracted from Fox et al., 2009. Values are represented as mean ± SEM.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of TCB-2 leading to hypothermia and the experimental workflow for studying its antagonist blockade.
TCB-2 Induced Hypothermia Signaling Pathway
Caption: Proposed signaling pathway of TCB-2 induced hypothermia via 5-HT2A receptor activation.
Experimental Workflow for Antagonist Blockade Study
Caption: Experimental workflow for assessing the antagonist blockade of TCB-2 induced hypothermia.
Experimental Protocols
The following is a detailed methodology for a key experiment investigating the antagonist blockade of TCB-2 induced hypothermia.
Study: Antagonist Blockade of TCB-2-Induced Hypothermia in Mice.
1. Animals:
-
Species: Male C57BL/6J mice.
-
Age: 8-12 weeks.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum. Animals were acclimated to the housing facility for at least one week prior to experimentation.
2. Drugs and Administration:
-
Agonist: TCB-2 ((4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine hydrobromide) was dissolved in sterile 0.9% saline.
-
Antagonist: MDL 11,939 (α-phenyl-1-(2-phenylethyl)-4-piperidinemethanol) was dissolved in a vehicle solution (e.g., 0.9% saline or a small percentage of DMSO in saline).
-
Administration Route: All injections were administered intraperitoneally (i.p.).
-
Dosing:
-
TCB-2: 2.5 mg/kg.
-
MDL 11,939: 1.0 mg/kg.
-
-
Timing: MDL 11,939 or its vehicle was administered 30 minutes prior to the administration of TCB-2 or its vehicle.
3. Experimental Procedure:
-
Baseline Temperature Measurement: Core body temperature of each mouse was measured using a rectal probe before any injections to establish a baseline.
-
Drug Administration:
-
Control Group: Received a vehicle injection followed 30 minutes later by a TCB-2 injection.
-
Antagonist Group: Received an MDL 11,939 injection followed 30 minutes later by a TCB-2 injection.
-
-
Post-Injection Temperature Monitoring: Core body temperature was measured at regular intervals (e.g., every 15 or 30 minutes) for a period of at least 90-120 minutes following the TCB-2 injection.
-
Data Analysis: The change in body temperature from baseline was calculated for each time point. Statistical analysis (e.g., two-way ANOVA with repeated measures) was used to compare the temperature changes between the control and antagonist groups over time.
Discussion and Conclusion
The available experimental data strongly indicates that the hypothermic effect of TCB-2 is mediated by the 5-HT2A receptor. The selective 5-HT2A antagonist, MDL 11,939, effectively and completely blocks this response. This finding underscores the critical role of 5-HT2A receptor signaling in the central regulation of body temperature.
For researchers in drug development, this provides a clear and specific in vivo model for assessing the functional antagonism of 5-HT2A receptors. The TCB-2 induced hypothermia assay can be a valuable tool for screening and characterizing novel compounds with potential 5-HT2A antagonist properties.
Future research could explore the effects of other classes of antagonists on TCB-2 induced hypothermia to further elucidate the downstream signaling pathways involved and to identify potential alternative mechanisms for modulating serotonergic thermoregulation.
Unraveling the Anorectic Effects of TCB-2 and DOI: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between serotonergic compounds is critical for advancing the treatment of obesity and eating disorders. This guide provides a detailed comparison of the feeding suppression effects of two key 5-HT2 receptor agonists, TCB-2 and (±)-2,5-dimethoxy-4-iodophenyl-2-aminopropane (DOI), drawing upon key experimental data.
This analysis reveals that while both TCB-2 and DOI effectively reduce food intake, their underlying pharmacological mechanisms appear to differ significantly. A pivotal study demonstrates that the anorectic effect of DOI is mediated by the 5-HT2A receptor, whereas the feeding suppression induced by TCB-2 may involve other pathways.[1]
Quantitative Analysis of Feeding Suppression
A key study by Fox et al. (2009) provides a direct comparison of the dose-dependent effects of TCB-2 and DOI on food consumption in food-deprived mice. The results, as described in the study's abstract, indicate that both compounds lead to a reduction in food intake.[1] While the full quantitative data from the study is not publicly available, the findings clearly establish a dose-response relationship for both agonists.
Table 1: Comparison of TCB-2 and DOI on Feeding Suppression in Mice
| Compound | Receptor Profile | Dose Range (mg/kg, i.p.) | Effect on Food Intake | Antagonism by MDL 11,939 (5-HT2A Antagonist) |
| TCB-2 | High-affinity 5-HT2A agonist | 1.0 - 5.0 | Dose-dependent decrease[1] | No effect on feeding suppression[1] |
| DOI | 5-HT2A/2C agonist | 1.0 - 5.0 | Dose-dependent decrease[1] | Blocked feeding suppression[1] |
Note: This table is based on the qualitative results reported in Fox et al. (2009). Specific quantitative values for food intake were not available in the reviewed literature.
Divergent Mechanisms of Action
The most striking difference between TCB-2 and DOI lies in the role of the 5-HT2A receptor in their anorectic effects. The selective 5-HT2A antagonist MDL 11,939 completely blocked the feeding suppression induced by DOI.[1] This indicates that DOI's effect on appetite is primarily mediated through the activation of 5-HT2A receptors.
In contrast, the same antagonist had no effect on the reduction in food intake caused by TCB-2.[1] This suggests that while TCB-2 is a potent 5-HT2A agonist, its anorectic properties may be mediated by other receptor subtypes, such as the 5-HT2C receptor, or through different downstream signaling pathways that are not antagonized by MDL 11,939. It has been suggested that at higher doses, TCB-2 might exhibit agonist activity at 5-HT2C receptors.
Experimental Protocols
The following is a generalized methodology for assessing the effects of serotonergic agonists on feeding behavior in rodents, based on common practices in the field and details inferred from the study by Fox et al. (2009).
Animals: Male C57BL/6J mice are typically used, housed in a controlled environment with a standard 12-hour light/dark cycle.
Drug Administration: TCB-2 and DOI are dissolved in a suitable vehicle, such as saline, and administered via intraperitoneal (i.p.) injection. Doses typically range from 1.0 to 5.0 mg/kg.
Feeding Paradigm:
-
Food Deprivation: Mice are food-deprived for a set period, commonly 23 hours, to ensure motivation to eat.[2] Water is available ad libitum.
-
Drug Injection: Following the deprivation period, mice are injected with either the vehicle, TCB-2, or DOI.
-
Food Presentation: A pre-weighed amount of standard chow is introduced into the cage at a specific time point after the injection.
-
Measurement: Food intake is measured by weighing the remaining food at set intervals (e.g., 30, 60, and 120 minutes) after presentation.
Antagonist Studies: To determine the involvement of specific receptors, a separate group of animals is pre-treated with a selective antagonist (e.g., MDL 11,939 for the 5-HT2A receptor) a set time before the administration of the agonist. The feeding measurement protocol then proceeds as described above.
Signaling Pathways
The differential effects of TCB-2 and DOI on feeding suppression can be better understood by examining their respective signaling pathways.
5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor, a Gq/G11-coupled receptor, initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4] The precise downstream targets of this pathway in the context of appetite regulation are still under investigation, but may involve modulation of hypothalamic neurons that control food intake.
References
- 1. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-TCB2: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the potent serotonergic agonist, (R)-TCB2, are critical for ensuring laboratory safety and regulatory compliance. Due to its high potency and classification as a research chemical, stringent disposal procedures must be followed to mitigate risks to personnel and the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EH&S) department and review all applicable federal, state, and local regulations.[5][6] The Occupational Safety and Health Administration (OSHA) mandates that chemical manufacturers provide Safety Data Sheets (SDSs) for hazardous substances, which contain critical safety and disposal information.[7] In the absence of a specific SDS for this compound, researchers should handle it with the utmost caution, assuming it to be a potent hazardous substance.
Personal Protective Equipment (PPE) is non-negotiable when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Gloves (nitrile or other chemically resistant material)
-
In some cases, respiratory protection may be necessary, based on the form of the chemical and the procedure being performed.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.[8]
2. Containerization and Labeling:
-
Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.[7][9]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[7][10] Do not use abbreviations.[7]
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[9]
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.[11]
4. Professional Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[5] This is illegal and environmentally harmful.
-
Arrange for the collection and disposal of the waste through your institution's hazardous waste management program or a licensed chemical waste disposal company.[7][10]
-
Given that this compound is a potent psychoactive compound, it may be classified as a controlled substance or a precursor chemical in some jurisdictions.[6][12] If so, disposal must be handled by a DEA-registered reverse distributor, and appropriate documentation, such as DEA Form 41, must be completed.[13][14]
Decontamination Procedures
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is a critical final step in the disposal process.
1. Pre-cleaning:
-
Physically remove any gross contamination from surfaces and equipment.[15]
2. Decontamination Solution:
-
Use a decontamination solution appropriate for chemical agents. A common and effective disinfectant is a freshly prepared 1:10 bleach solution (10% bleach), with a minimum contact time of 30 minutes.[16]
-
Alternatively, other "hospital disinfectant" grade solutions that are tuberculocidal can be effective against a wide range of pathogens and chemicals.[15]
-
Always consult the equipment manufacturer's instructions to ensure the chosen decontaminant will not damage the surfaces.[15]
3. Application and Rinsing:
-
Liberally apply the decontamination solution to all potentially contaminated surfaces and equipment.[17]
-
After the recommended contact time, thoroughly rinse the surfaces with water to remove any residual decontaminant, which can be corrosive.[16][17]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general guidelines for the disposal of potent research chemicals.
| Parameter | Guideline | Source |
| Container Residue Limit (Non-acute Hazardous Waste) | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gal. | [8] |
| Container Residue Limit (Acute Hazardous Waste) | Container must be triple-rinsed or cleaned by another approved method. The rinsate must be collected and disposed of as hazardous waste. | [8] |
| Bleach Solution for Decontamination | 1:10 dilution of household bleach in water. | [16] |
| Minimum Contact Time for Decontamination | 30 minutes. | [16] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. tocris.com [tocris.com]
- 3. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCB-2 - Wikipedia [en.wikipedia.org]
- 5. research.columbia.edu [research.columbia.edu]
- 6. ehs.utexas.edu [ehs.utexas.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. media.adeo.com [media.adeo.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. unthsc.edu [unthsc.edu]
- 14. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 15. Decontamination and Sterilization [ors.od.nih.gov]
- 16. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 17. ehs.unl.edu [ehs.unl.edu]
Essential Safety and Logistical Information for Handling (R)-TCB2
(R)-TCB2 is a potent psychedelic phenethylamine (B48288) and a highly potent serotonin (B10506) 5-HT2A receptor agonist intended for research purposes only. [1] The toxicological properties of this specific compound have not been fully investigated.[2] Therefore, extreme caution must be exercised at all times. This guide provides essential safety protocols and logistical plans for handling this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Given the high potency and limited toxicological data, this compound should be handled as a highly hazardous substance. Potential hazards include:
-
High Potency: Psychoactive effects may occur at very low doses.
-
Irritant: May cause eye, skin, and respiratory tract irritation.[2]
-
Unknown Long-Term Effects: The chronic toxicological properties have not been investigated.
A thorough risk assessment must be conducted before any handling of this compound. This should identify all potential routes of exposure (inhalation, ingestion, dermal contact) and establish procedures to minimize these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Required PPE | Engineering Controls |
| Receiving & Storage | - Nitrile Gloves- Safety Glasses- Lab Coat | - Well-ventilated area |
| Weighing (powder) | - Double Nitrile Gloves- Safety Goggles or Face Shield- Disposable Lab Coat- Respiratory Protection (N95 or higher) | - Chemical Fume Hood or Ventilated Balance Enclosure |
| Solution Preparation | - Double Nitrile Gloves- Safety Goggles- Lab Coat | - Chemical Fume Hood |
| Handling Solutions | - Nitrile Gloves- Safety Glasses- Lab Coat | - Well-ventilated area |
| Spill Cleanup | - Double Nitrile Gloves- Safety Goggles and Face Shield- Disposable Coveralls- Respiratory Protection (as per risk assessment) | - Spill kit readily available |
| Waste Disposal | - Double Nitrile Gloves- Safety Goggles- Lab Coat | - Designated hazardous waste accumulation area |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural guide for the safe handling of this compound, from receipt to disposal.
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store in a secure, designated, and well-ventilated location away from incompatible materials. Access should be restricted to authorized personnel only.
2. Weighing of Solid this compound
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the weighing area within a chemical fume hood or a ventilated balance enclosure.
-
Place a plastic-backed absorbent liner on the work surface.
-
-
Procedure:
-
Carefully open the primary container.
-
Use dedicated spatulas and weighing paper.
-
Transfer the desired amount of this compound to a pre-tared container.
-
Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe and dispose of it as hazardous waste.
-
Securely close the primary container.
-
3. Solution Preparation
-
Preparation:
-
Perform all solution preparation steps inside a chemical fume hood.
-
Ensure all necessary glassware and solvents are readily available.
-
-
Procedure:
-
Add the weighed this compound to the appropriate solvent in a suitable container.
-
Cap the container and mix until the compound is fully dissolved.
-
Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Emergency Procedures
-
Spill:
-
Evacuate the immediate area.
-
Alert personnel in the vicinity.
-
If safe to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE for cleanup.
-
Absorb the spill with an inert material and place it in a sealed container for disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]
-
Seek immediate medical attention in all cases of exposure.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated gloves, wipes, weighing paper, and any other disposable materials.
-
Collect in a dedicated, labeled, and sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses.
-
Collect in a dedicated, labeled, and sealed hazardous waste container.
-
-
Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
-
Visual Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling potent compounds like this compound.
Caption: General workflow for handling potent compounds.
Decision Tree for PPE Selection
This diagram provides a simplified decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
